SPSB2-iNOS inhibitory cyclic peptide-3
Beschreibung
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Eigenschaften
Molekularformel |
C22H36N8O8 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide |
InChI |
InChI=1S/C22H36N8O8/c1-3-10(2)18-22(38)29-13(9-16(25)33)21(37)28-12(8-15(24)32)20(36)27-11(7-14(23)31)19(35)26-6-4-5-17(34)30-18/h10-13,18H,3-9H2,1-2H3,(H2,23,31)(H2,24,32)(H2,25,33)(H,26,35)(H,27,36)(H,28,37)(H,29,38)(H,30,34)/t10-,11-,12-,13-,18-/m0/s1 |
InChI-Schlüssel |
KIMFPUHREMFMIV-GKOAFATMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SPSB2-iNOS Inhibitory Cyclic Peptide-3
This technical guide provides a comprehensive overview of the mechanism of action of the SPSB2-iNOS inhibitory cyclic peptide-3 (CP3). It is intended for researchers, scientists, and drug development professionals interested in the modulation of nitric oxide signaling for therapeutic purposes. This document details the molecular interactions, signaling pathways, and the inhibitory effects of CP3, supported by quantitative data and experimental methodologies.
The SPSB2-iNOS Regulatory Axis: A Negative Feedback Loop on Nitric Oxide Production
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large quantities of nitric oxide (NO) to combat invading pathogens.[1][2] The expression of iNOS is tightly regulated to prevent the cytotoxic effects of excessive NO production.[3] One of the key negative regulators of iNOS is the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2).[1][2][4]
SPSB2 acts as an adaptor protein for an E3 ubiquitin ligase complex.[1][4][5] The SPRY domain of SPSB2 directly interacts with a specific sequence in the N-terminal region of iNOS.[1][2][5] This binding event initiates a cascade that leads to the ubiquitination and subsequent degradation of iNOS by the proteasome. Specifically, the SOCS box of SPSB2 recruits Elongin B and C, which in turn recruit Cullin5 and the RING-box protein 2 (Rbx2) to form the active E3 ubiquitin ligase complex.[1] This complex polyubiquitinates iNOS, marking it for destruction by the 26S proteasome.[1][6] This process effectively reduces the intracellular concentration of iNOS, thereby downregulating NO production.[1][3]
The following diagram illustrates the SPSB2-mediated degradation of iNOS:
This compound (CP3): Mechanism of Action
This compound (CP3) is a potent inhibitor of the SPSB2-iNOS interaction.[6][7][8] It was developed as a peptidomimetic of the DINNN motif found in the N-terminus of iNOS, which is the recognition site for the SPRY domain of SPSB2.[6][9] By mimicking this binding motif, CP3 competitively binds to the iNOS binding site on SPSB2, thereby preventing SPSB2 from interacting with and targeting iNOS for degradation.[6][7][8]
The inhibition of the SPSB2-iNOS interaction by CP3 leads to a stabilization of the iNOS protein.[6] This results in a prolonged intracellular lifetime of iNOS, leading to sustained and elevated levels of NO production.[2][5] This enhanced NO production can augment the host's innate immune response to intracellular pathogens.[2][6]
The mechanism of action of CP3 is depicted in the following diagram:
Quantitative Data
The binding affinity of CP3 and its precursors for SPSB2 has been determined using biophysical techniques such as surface plasmon resonance (SPR). The dissociation constant (KD) is a measure of the binding affinity, with a lower KD value indicating a stronger interaction.
| Compound | Target | KD (nM) | Method | Reference |
| Cyclic Peptide-3 (CP3) | SPSB2 | 7 | Surface Plasmon Resonance | [6][7][8] |
| Wild-type iNOS peptide | SPSB2 | 13 | Isothermal Titration Calorimetry | [1] |
| iNOS peptide (free in solution) | SPSB2 | ~100-1000 | Co-immunoprecipitation | [1] |
Experimental Protocols
The mechanism of action of CP3 has been elucidated through a series of key experiments. The following provides an overview of the methodologies employed.
Isothermal Titration Calorimetry (ITC)
-
Purpose: To determine the binding affinity and thermodynamics of the interaction between the SPSB2 SPRY domain and iNOS-derived peptides.
-
Methodology: A solution of the SPSB2 SPRY domain is placed in the sample cell of the calorimeter. A solution of the synthetic iNOS peptide is then titrated into the sample cell in small aliquots. The heat change associated with each injection is measured, and the resulting data is fitted to a binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Co-immunoprecipitation
-
Purpose: To demonstrate the protein-protein interaction between SPSB2 and iNOS in a cellular context and to show that this interaction can be competitively inhibited by CP3.
-
Methodology:
-
Cells (e.g., macrophages) are lysed to release cellular proteins.
-
The lysate is incubated with an antibody specific for SPSB2.
-
Protein A/G beads are added to the lysate to capture the antibody-SPSB2 complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and separated by SDS-PAGE.
-
A Western blot is performed using an antibody specific for iNOS to detect its presence in the immunoprecipitated complex.
-
To test for inhibition, the cell lysate is pre-incubated with varying concentrations of CP3 before the addition of the SPSB2 antibody. A reduction in the amount of co-immunoprecipitated iNOS indicates competitive inhibition.
-
The workflow for a co-immunoprecipitation experiment is illustrated below:
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Novel Host-Directed Anti-Infective Strategy: Targeting the SPSB2-iNOS Interaction
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant pathogens necessitates the development of novel anti-infective strategies. One promising approach is to modulate the host's innate immune response to enhance pathogen clearance. This whitepaper details a novel, host-directed therapeutic strategy centered on the inhibition of the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). By disrupting this interaction, the proteasomal degradation of iNOS is prevented, leading to sustained and elevated levels of nitric oxide (NO), a potent antimicrobial agent. This guide provides a comprehensive overview of the underlying biology, the development of potent cyclic peptide inhibitors, detailed experimental protocols, and a summary of key quantitative data.
Introduction: The SPSB2-iNOS Axis as a Therapeutic Target
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat invading pathogens.[1][2] However, the host tightly regulates iNOS levels to prevent excessive NO production and potential tissue damage.[3] One key regulatory mechanism is the ubiquitin-proteasome pathway, where SPSB2 acts as an adaptor protein in an E3 ubiquitin ligase complex that targets iNOS for degradation.[1][4] Specifically, the SPRY domain of SPSB2 recognizes a "DINNN" motif within the N-terminal region of iNOS, initiating its polyubiquitination and subsequent destruction by the proteasome.[5][6]
By inhibiting the SPSB2-iNOS interaction, the lifespan of iNOS can be prolonged, leading to increased NO production and enhanced killing of intracellular pathogens such as Leishmania major and Mycobacterium tuberculosis.[1][2][7] This host-centric approach offers a significant advantage over traditional antibiotics by reducing the likelihood of pathogens developing resistance.[5]
Signaling Pathway and Mechanism of Action
The signaling pathway leading to iNOS degradation and its inhibition is a key aspect of this therapeutic strategy.
Caption: The SPSB2-iNOS signaling pathway and the mechanism of inhibitory peptides.
Development of Potent Cyclic Peptide Inhibitors
Researchers have designed and synthesized several cyclic peptides that mimic the DINNN binding motif of iNOS, thereby acting as competitive inhibitors of the SPSB2-iNOS interaction.[6][8] These peptides have demonstrated high affinity for SPSB2 and the ability to displace full-length iNOS in cellular extracts.[9][10]
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of key cyclic peptide inhibitors developed to date.
Table 1: Binding Affinities of Cyclic Peptides to SPSB2
| Peptide ID | Sequence/Structure | Binding Affinity (Kd) | Method | Reference |
| Ac-c[CVDINNNC]-NH2 | Cyclic disulfide bridge | 4.4 nM | SPR | [5][8] |
| CP1 | Cystathionine analogue of Ac-c[CVDINNNC]-NH2 | Low nM | SPR, 19F NMR | [6][10] |
| CP2 | Lactam-bridge-cyclized peptide c[WDINNNbA] | Low nM | SPR, 19F NMR | [6][10] |
| CP3 | Pentapeptide with hydrocarbon linkage | 7 nM | SPR | [9][11] |
| cR7 | cyclo(RGDINNN) | ~6.5-fold higher affinity than cR8 | SPR | [12] |
| cR8 | cyclo(RGDINNNV) | Moderate affinity | SPR | [12] |
| cR9 | cyclo(RGDINNNVE) | ~2-fold higher affinity than cR8 | SPR | [12] |
| iNOS peptide | KEEKDINNNVKKT (linear) | 0.8 ± 0.1 nM | SPR | [13] |
Table 2: In Vitro Inhibition of SPSB2-iNOS Interaction
| Peptide ID | Assay System | Effect | Reference |
| Ac-c[CVDINNNC]-NH2 | Macrophage cell lysates | Complete inhibition | [5][8] |
| CP1 | Macrophage cell lysates | Efficient displacement of full-length iNOS | [6][10] |
| CP2 | Macrophage cell lysates | Efficient displacement of full-length iNOS | [6][10] |
| CP3 | Macrophage cell lysates | Strong inhibition | [9] |
| cR7 | RAW 264.7 cell lysates | Displaced full-length iNOS from SPSB2, SPSB1, and SPSB4 | [12] |
| cR9 | RAW 264.7 cell lysates | Displaced full-length iNOS from SPSB2, SPSB1, and SPSB4 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols.
General Experimental Workflow
The general workflow for identifying and characterizing SPSB2-iNOS inhibitors is as follows:
Caption: A typical experimental workflow for the development of SPSB2-iNOS inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a primary technique for quantifying the binding affinity between the peptide inhibitors and the SPRY domain of SPSB2.[13]
Protocol:
-
Protein Immobilization: Recombinantly express and purify the SPRY domain of human or murine SPSB2.[12] Immobilize the protein onto a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation: Prepare a dilution series of the synthetic peptide inhibitor in a suitable running buffer (e.g., HBS-EP).
-
Binding Measurement: Inject the different concentrations of the peptide over the sensor surface and a reference flow cell. Monitor the change in response units (RU) over time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[13]
In Vitro Displacement Assay in Macrophage Cell Lysates
This assay confirms the ability of the peptide inhibitors to disrupt the interaction between endogenous iNOS and SPSB2 in a more physiologically relevant context.[6][10]
Protocol:
-
Macrophage Culture and Lysis: Culture a macrophage cell line (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to induce iNOS expression.[12] Lyse the cells in a suitable buffer containing protease inhibitors.
-
Immunoprecipitation: Add purified, tagged SPSB2 (e.g., His-tagged) to the cell lysates in the presence of varying concentrations of the inhibitor peptide or a control peptide.
-
Pull-down and Western Blot: Use an appropriate affinity resin (e.g., Ni-NTA agarose) to pull down the tagged SPSB2 and its interacting partners.
-
Detection: Elute the bound proteins, separate them by SDS-PAGE, and perform a Western blot using antibodies against iNOS and the SPSB2 tag to visualize the amount of co-precipitated iNOS. A reduction in the iNOS band indicates successful displacement by the inhibitor.
Cellular Nitric Oxide Production Assay
This assay measures the functional consequence of inhibiting the SPSB2-iNOS interaction, which is an increase in NO production.
Protocol:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a multi-well plate. Pre-treat the cells with the peptide inhibitor or a vehicle control.
-
Stimulation: Stimulate the cells with LPS and IFN-γ to induce iNOS expression.
-
NO Measurement: After a suitable incubation period (e.g., 24 hours), measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Compare the nitrite concentrations in the inhibitor-treated wells to the control wells to determine the fold-increase in NO production.
Future Directions and Conclusion
The development of potent and specific inhibitors of the SPSB2-iNOS interaction represents a promising new frontier in the fight against infectious diseases. The cyclic peptides developed to date have shown excellent in vitro activity. Future research will likely focus on:
-
Improving Cell Permeability: Modifying the peptide structures to enhance their ability to cross the macrophage cell membrane.[7][14]
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating the stability, distribution, and in vivo efficacy of these compounds in animal models of infection.
-
Development of Small Molecule Inhibitors: Using the structural information from peptide-SPSB2 complexes to design non-peptidic small molecule inhibitors.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Infective Peptides to Enhance the Host Innate Response: Design, Development and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. benthamdirect.com [benthamdirect.com]
The Gatekeeper of Nitric Oxide: A Technical Guide to the Role of SPSB2 in iNOS Degradation
For Immediate Release
This technical guide provides a comprehensive overview of the critical role played by the SPRY domain-containing SOCS box protein 2 (SPSB2) in the degradation pathway of inducible nitric oxide synthase (iNOS). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, inflammation, and infectious diseases. Here, we delve into the molecular mechanisms, quantitative data, and key experimental methodologies that underpin our current understanding of this pivotal cellular process.
Executive Summary
Inducible nitric oxide synthase is a crucial enzyme in the innate immune response, producing large quantities of nitric oxide (NO) to combat invading pathogens. However, excessive NO can be cytotoxic to host cells, necessitating tight regulation of iNOS levels. A key mechanism for controlling iNOS concentration is through proteasomal degradation. SPSB2 has been identified as a critical adaptor protein that targets iNOS for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3] This guide will illuminate the intricate details of the SPSB2-mediated iNOS degradation pathway, offering insights for potential therapeutic interventions.
The Molecular Mechanism of SPSB2-Mediated iNOS Degradation
SPSB2 functions as a substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex.[1][4] The degradation of iNOS is a multi-step process orchestrated by a series of protein-protein interactions:
-
Recognition: The SPRY domain of SPSB2 directly recognizes and binds to a specific "DINNN" motif located in the N-terminal region of iNOS.[5][6] This interaction is highly specific and essential for the subsequent steps.
-
Recruitment of the E3 Ligase Complex: The C-terminal SOCS box of SPSB2 recruits the other components of the E3 ubiquitin ligase machinery. This includes Elongin B and Elongin C, the scaffold protein Cullin-5, and the RING-box protein Rbx2.[1]
-
Ubiquitination: Once the complex is assembled, it facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the iNOS protein. This results in the formation of a polyubiquitin (B1169507) chain on iNOS.
-
Proteasomal Degradation: The polyubiquitinated iNOS is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1][2]
This tightly regulated process ensures that iNOS is efficiently cleared from the cell once the inflammatory stimulus has subsided, thereby preventing prolonged and potentially damaging NO production.[2] Studies have also indicated that other members of the SPSB family, namely SPSB1 and SPSB4, can also target iNOS for degradation, suggesting a degree of functional redundancy.[7][8]
Quantitative Data on the SPSB2-iNOS Interaction
The binding affinity between SPSB2 and iNOS-derived peptides has been quantified using various biophysical techniques, providing precise measurements of this critical interaction. The dissociation constant (Kd) is a key parameter, with a lower Kd value indicating a stronger binding affinity.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| SPSB2 SPRY domain and wild-type murine iNOS peptide (residues 19-31) | Isothermal Titration Calorimetry (ITC) | 13 nM | [1] |
| Murine SPSB2 and linear DINNN peptide | Surface Plasmon Resonance (SPR) | 318 nM | [5] |
| Murine SPSB2 and cyclic peptide (Ac-c[CVDINNNC]-NH2) | Surface Plasmon Resonance (SPR) | 4.4 nM | [5] |
| Human SPSB2 and cyclic peptide (cR7 - cyclo(RGDINNN)) | Isothermal Titration Calorimetry (ITC) | 103 ± 16 nM | [6] |
| Human SPSB2 and cyclic peptide (cR8 - cyclo(RGDINNNV)) | Isothermal Titration Calorimetry (ITC) | 671 ± 109 nM | [6] |
| Human SPSB2 and cyclic peptide (cR9 - cyclo(RGDINNNVE)) | Isothermal Titration Calorimetry (ITC) | 308 ± 51 nM | [6] |
These data highlight the high-affinity interaction between the SPSB2 SPRY domain and the iNOS peptide. Furthermore, the development of cyclic peptide inhibitors with low nanomolar binding affinities demonstrates the potential for therapeutic intervention by disrupting this interaction.[5][6][9]
Key Experimental Protocols
The elucidation of the SPSB2-iNOS degradation pathway has been made possible through a combination of sophisticated molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate SPSB2-iNOS Interaction
This protocol is designed to verify the in vivo interaction between SPSB2 and iNOS in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody specific to the "bait" protein (e.g., anti-SPSB2 or anti-Flag if using a tagged protein).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies for both SPSB2 and iNOS.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Lyse cells expressing both SPSB2 and iNOS in ice-cold lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads by centrifugation and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both the bait (e.g., SPSB2) and the putative interacting partner (iNOS).
In Vitro Ubiquitination Assay
This cell-free assay directly demonstrates the ubiquitination of iNOS in the presence of SPSB2 and the necessary enzymatic components.[1][10]
Materials:
-
Source of iNOS (e.g., lysate from LPS/IFN-γ-stimulated Spsb2-/- macrophages).[1]
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a).[1]
-
Recombinant trimeric SPSB2/Elongin B/C complex.[1]
-
Recombinant Cullin-5 and Rbx2.
-
Ubiquitin.
-
ATP regeneration system.
-
Ubiquitination reaction buffer.
-
SDS-PAGE gels and Western blot apparatus.
-
Anti-iNOS antibody.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the source of iNOS, recombinant E1, E2, SPSB2/Elongin B/C, Cullin-5, Rbx2, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-iNOS antibody. A high molecular weight smear or laddering pattern for iNOS indicates polyubiquitination.
Cycloheximide (B1669411) Chase Assay to Determine iNOS Half-life
This assay measures the stability of the iNOS protein by inhibiting new protein synthesis and observing the rate of its degradation over time.
Materials:
-
Cultured cells (e.g., wild-type and Spsb2-/- macrophages).
-
Cycloheximide solution.
-
Cell lysis buffer.
-
SDS-PAGE gels and Western blot apparatus.
-
Anti-iNOS antibody.
-
Antibody against a stable loading control protein (e.g., actin or tubulin).
Procedure:
-
Cell Treatment: Treat cultured cells with an appropriate stimulus (e.g., LPS/IFN-γ) to induce iNOS expression.
-
Inhibition of Protein Synthesis: Add cycloheximide to the cell culture medium to a final concentration that effectively blocks protein synthesis.
-
Time Course: Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells at each time point and determine the total protein concentration.
-
Western Blot Analysis: Separate equal amounts of total protein from each time point by SDS-PAGE and perform a Western blot. Probe the membrane with an anti-iNOS antibody and an antibody for a loading control.
-
Densitometry: Quantify the intensity of the iNOS and loading control bands for each time point. Normalize the iNOS signal to the loading control and plot the relative iNOS levels against time to determine the protein's half-life.
Implications for Drug Development
The detailed understanding of the SPSB2-iNOS degradation pathway opens up new avenues for therapeutic intervention. Small molecule inhibitors or peptides that disrupt the SPSB2-iNOS interaction could prolong the intracellular half-life of iNOS.[1][3] This could be beneficial in the context of chronic infections where a sustained NO production is desirable to clear persistent pathogens.[2] Conversely, enhancing the SPSB2-mediated degradation of iNOS could be a strategy to mitigate the detrimental effects of excessive NO in inflammatory conditions. The quantitative data on binding affinities and the detailed experimental protocols provided in this guide serve as a valuable resource for the design and validation of such novel therapeutic agents.
Conclusion
SPSB2 is a key negative regulator of iNOS, orchestrating its timely degradation through the ubiquitin-proteasome system. The intricate molecular machinery involving the SPRY domain, SOCS box, and the Cullin-RING E3 ligase complex ensures a precise control over cellular NO levels. The quantitative and methodological information presented herein provides a solid foundation for further research and the development of innovative therapeutic strategies targeting this critical pathway.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins [mdpi.com]
- 7. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Structural Basis of the SPSB2-iNOS Interaction: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the structural and molecular basis of the interaction between the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). Understanding this critical protein-protein interaction is paramount for the development of novel therapeutics aimed at modulating nitric oxide (NO) production in various pathological conditions, including infectious diseases and cancer. This document summarizes key quantitative data, details experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction: The SPSB2-iNOS Axis in Nitric Oxide Regulation
Inducible nitric oxide synthase (iNOS) is a key enzyme in the innate immune response, producing large amounts of nitric oxide (NO), a potent antimicrobial and cytotoxic agent.[1][2] The expression and activity of iNOS are tightly regulated to prevent the detrimental effects of excessive NO production.[3] One of the primary mechanisms for downregulating iNOS activity is through proteasomal degradation mediated by the Cullin-5 RING E3 ubiquitin ligase complex.[1][4]
SPSB2 functions as a crucial adaptor protein in this complex, specifically recognizing and binding to the N-terminal region of iNOS via its SPRY domain.[1][5] This interaction facilitates the polyubiquitination of iNOS, targeting it for degradation by the proteasome and thereby terminating NO production.[1][3] The high affinity and specificity of the SPSB2-iNOS interaction make it an attractive target for therapeutic intervention. Small molecule inhibitors or peptides that disrupt this interaction could prolong the functional lifetime of iNOS, enhancing NO-dependent pathogen clearance or antitumor activity.[2][6]
Quantitative Analysis of the SPSB2-iNOS Interaction
The affinity of the SPSB2-iNOS interaction has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These studies have been performed using peptides derived from the N-terminus of murine iNOS and recombinant SPSB2 protein.
Binding Affinities of Murine iNOS Peptides to SPSB2
The interaction between the SPSB2 SPRY domain (residues 12-224) and various iNOS-derived peptides has been meticulously characterized. The wild-type iNOS peptide demonstrates a high-affinity interaction with SPSB2. Mutational analysis has pinpointed key residues within and flanking the "DINNN" motif that are critical for this binding.
| Peptide Sequence (Murine iNOS residues 19-31) | Mutation | Technique | Dissociation Constant (Kd) | Reference |
| Ac-KEEKDINNNVKKKT-NH2 | Wild-Type | ITC | 13 nM | [1] |
| Ac-KEEKA INNNVKKKT-NH2 | D23A | ITC | 2.6 µM | [1] |
| Ac-KEEKDA NNNVKKKT-NH2 | I24A | ITC | 15 nM | [1] |
| Ac-KEEKDIA NNVKKKT-NH2 | N25A | ITC | 7.7 µM | [1] |
| Ac-KEEKDINA NVKKKT-NH2 | N26A | ITC | 400 nM | [1] |
| Ac-KEEKDINNA VKKKT-NH2 | N27A | ITC | > 20 µM | [1] |
| Ac-A EEKDINNNVKKKT-NH2 | K22A | ITC | 25 nM | [1] |
| Ac-KEEKDINNNA KKKT-NH2 | V28A | ITC | 45 nM | [1] |
| Ac-KEEKDINNNVKA KT-NH2 | K30A | ITC | 51 nM | [1] |
| Ac-A EEKDINNNAA KT-NH2 | K22A/V28A/K30A | ITC | 310 nM | [1] |
Binding Affinities of Cyclic Peptide Inhibitors to SPSB2
Based on the structural understanding of the SPSB2-iNOS interaction, several cyclic peptides have been designed as inhibitors. Their binding affinities to SPSB2 have been determined by ITC and SPR, demonstrating the potential for developing potent therapeutic agents.
| Inhibitor | Sequence | Technique | Dissociation Constant (Kd) | Reference |
| cR8 | cyclo(RGDINNNV) | ITC | 671 ± 109 nM | [7] |
| cR7 | cyclo(RGDINNN) | ITC | 103 ± 16 nM | [7] |
| cR9 | cyclo(RGDINNNVE) | ITC | 308 ± 51 nM | [7] |
| CP3 | - | SPR | 7 nM | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols used to characterize the SPSB2-iNOS interaction.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the interaction between SPSB2 and iNOS in a cellular context.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293T cells are transiently transfected with cDNA encoding Flag-tagged SPSB proteins.
-
Cell Lysis: Transfected cells are lysed, and the lysates are mixed with lysates from bone marrow-derived macrophages (BMDMs) where iNOS expression has been induced by treatment with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Immunoprecipitation: The mixed lysates are incubated with anti-Flag antibodies to immunoprecipitate the Flag-tagged SPSB proteins.
-
Western Blotting: The immunoprecipitates are then subjected to SDS-PAGE and Western blotting to detect co-immunoprecipitated iNOS using an anti-iNOS antibody.[1]
Isothermal Titration Calorimetry (ITC)
ITC is employed to quantitatively measure the binding affinity between purified SPSB2 protein and iNOS-derived peptides.
Protocol:
-
Protein and Peptide Preparation: Recombinant SPSB2 SPRY domain (residues 12-224) is expressed and purified. Synthetic iNOS peptides are dissolved in the same buffer.
-
ITC Experiment: The ITC experiments are typically performed at 25°C. The sample cell contains the SPSB2 protein, and the injection syringe contains the iNOS peptide.
-
Data Analysis: The heat changes upon each injection of the peptide are measured, and the resulting data are fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
In Vitro Ubiquitination Assay
This cell-free assay is used to demonstrate the SPSB2-dependent ubiquitination of iNOS.
Protocol:
-
Source of iNOS: Lysates from LPS/IFN-γ-stimulated macrophages from Spsb2-/- mice are used as the source of iNOS.
-
Reaction Mixture: The iNOS-containing lysate is incubated with recombinant E1 and E2 (UbcH5a) enzymes, ubiquitin, a trimeric SPSB2/elongin BC complex, Rbx2, and Cullin5.
-
Incubation and Analysis: The reaction is incubated for various time points. The reaction mixtures are then separated by SDS-PAGE and analyzed by Western blotting with an anti-iNOS antibody to detect the high-molecular-weight laddering indicative of polyubiquitination.[1][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is utilized to map the binding interface on SPSB2 for the iNOS peptide.
Protocol:
-
Sample Preparation: 15N-labeled SPSB2 (residues 12-224) is prepared. Unlabeled iNOS N-terminal peptide is titrated into the 15N-labeled SPSB2 sample.
-
NMR Data Acquisition: 1H-15N heteronuclear single quantum coherence (HSQC) spectra are recorded at different peptide concentrations.
-
Data Analysis: Chemical shift perturbations in the HSQC spectra upon peptide binding are analyzed to identify the SPSB2 residues that form the iNOS peptide-binding site.[1]
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the SPSB2-iNOS complex.
Protocol:
-
Protein-Peptide Complex Formation: The purified SPSB2 SPRY domain is mixed with an excess of the iNOS N-terminal peptide.
-
Crystallization: The complex is subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the structure is solved using molecular replacement and refined.[9]
Visualizing the SPSB2-iNOS Interaction and Signaling Pathway
Graphviz diagrams are provided below to illustrate the key molecular interactions and the broader signaling context of the SPSB2-iNOS axis.
Caption: Molecular interaction between iNOS and SPSB2.
Caption: SPSB2-mediated ubiquitination and degradation of iNOS.
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion and Future Directions
The interaction between SPSB2 and iNOS is a well-defined, high-affinity interaction that serves as a critical control point for nitric oxide production. The structural and quantitative data presented in this whitepaper provide a solid foundation for the rational design of inhibitors that can therapeutically modulate this pathway. Future research should focus on the development of cell-permeable, non-peptidic small molecules that can disrupt the SPSB2-iNOS interaction with high specificity and potency. Such compounds hold significant promise as novel anti-infective and anti-cancer agents. Furthermore, a deeper understanding of the regulation of SPSB2 expression and function will provide additional avenues for therapeutic intervention.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclic Peptide Inhibitors of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. These intricate interactions govern a multitude of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. However, the large, flat, and often featureless interfaces of PPIs make them notoriously challenging to target with traditional small-molecule drugs.[1][2] Cyclic peptides have emerged as a promising therapeutic modality to bridge the gap between small molecules and larger biologics, offering a unique combination of target affinity, specificity, and drug-like properties.[3][4][5]
This technical guide provides a comprehensive overview of the core principles of designing and evaluating cyclic peptide inhibitors of PPIs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful class of molecules in their therapeutic discovery efforts. This guide will delve into the design and synthesis of these molecules, methods for their characterization, and their application in modulating key signaling pathways.
Advantages of Cyclic Peptides as PPI Inhibitors
Cyclic peptides offer several distinct advantages over their linear counterparts and other therapeutic modalities for targeting PPIs:
-
Enhanced Metabolic Stability: The cyclic backbone protects against degradation by exopeptidases, which target the free N- and C-termini of linear peptides. This leads to a significantly longer plasma half-life.[3][4][6]
-
Increased Binding Affinity and Selectivity: Cyclization pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[3][7] This conformational constraint also enhances selectivity for the target protein, minimizing off-target effects.[8][9][10]
-
Improved Membrane Permeability: By masking polar amide bonds through intramolecular hydrogen bonding, cyclization can increase the lipophilicity of a peptide, facilitating its passive diffusion across cell membranes to engage intracellular targets.[5]
-
Larger Interaction Surface: Compared to small molecules, cyclic peptides can engage larger surface areas on their target proteins, making them more effective at disrupting the extensive interfaces of PPIs.[11][12]
Design and Synthesis of Cyclic Peptide Inhibitors
The rational design of cyclic peptide inhibitors often begins with structural information of the target PPI, either from X-ray crystallography or NMR spectroscopy. The peptide sequence is typically derived from a key secondary structure motif (e.g., an α-helix or β-turn) at the protein interface.
Computational Design: Computational methods play a crucial role in modern cyclic peptide design.[13][14] Molecular dynamics (MD) simulations can be used to predict the conformational preferences of cyclic peptides, while docking algorithms can model their binding to the target protein.[13] Machine learning and deep learning approaches, such as modifications of AlphaFold, are also being developed to predict and design cyclic peptide structures with high accuracy.[15][16]
Solid-Phase Peptide Synthesis (SPPS): The chemical synthesis of cyclic peptides is most commonly achieved using solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Synthesis of a Cyclic Peptide
This protocol outlines a general procedure for the manual synthesis of a head-to-tail cyclic peptide using Fmoc/tBu chemistry.
1. Resin Selection and Swelling:
- Choose a resin appropriate for the desired C-terminal functionality (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
- Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. First Amino Acid Loading:
- Dissolve the first Fmoc-protected amino acid and a base (e.g., diisopropylethylamine, DIPEA) in DMF.
- Add the solution to the swollen resin and agitate for 1-2 hours.
- Wash the resin thoroughly with DMF to remove excess reagents.
3. Peptide Chain Elongation (Iterative Cycles):
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin with DMF.
- Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate for 30-60 minutes.
- Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
- Repeat this cycle for each amino acid in the linear sequence.
4. On-Resin Cyclization:
- After the final amino acid is coupled, remove the N-terminal Fmoc group.
- Selectively deprotect the side chains of the amino acids that will form the cyclic bridge (if not a head-to-tail cyclization).
- Perform the on-resin cyclization by adding a coupling reagent and a base to the resin and agitating for several hours to overnight. The pseudo-dilution effect of the solid support favors intramolecular cyclization over intermolecular reactions.
5. Cleavage and Deprotection:
- Wash the resin with DMF and then with a more volatile solvent like dichloromethane (B109758) (DCM).
- Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.
6. Purification and Characterization:
- Precipitate the crude peptide in cold diethyl ether.
- Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Quantitative Analysis of PPI Inhibition
Several biophysical techniques are employed to quantify the binding affinity of cyclic peptide inhibitors to their target proteins. The choice of assay depends on factors such as the nature of the interacting partners, throughput requirements, and the availability of reagents.
Data Presentation: Binding Affinities of Cyclic Peptide PPI Inhibitors
The following tables summarize the binding affinities of representative cyclic peptide inhibitors for key PPI targets.
Table 1: Cyclic Peptide Inhibitors of the p53-MDM2 Interaction
| Inhibitor Name/Type | Sequence/Structure | Target | Assay | Binding Affinity (IC50/Kd/Ki) | Reference |
| Stapled Peptide (SAH-p53-8) | Not specified | MDM2 | FP | IC50 = 5 nM | Not specified in provided text |
| D-peptide (DPMI-α) | TNWYANLEKLLR (D-amino acids) | MDM2 | SPR | Kd = 219 nM | [15] |
| Angler Peptide (cR10-KD3) | Conjugate of KD3 and a cyclic CPP | MDM2/MDMX | Not specified | High affinity | [10] |
| M011 (Stapled Peptide) | Contains L-6-chlorotryptophan | MDM2 | Not specified | High affinity | [17] |
Table 2: Cyclic Peptide Inhibitors of the Bcl-2 Family Proteins
| Inhibitor Name/Type | Target | Assay | Binding Affinity (IC50/Kd/Ki) | Reference |
| Bax BH3 Peptide | Bcl-2/Bcl-xL | In vitro interaction assay | IC50 = 15 µM (Bcl-2), 9.5 µM (Bcl-xL) | [18] |
| Bad BH3 Peptide | Bcl-xL | In vitro interaction assay | More potent than Bax BH3 | [18] |
| Computationally Designed Peptides | Bcl-2, Bcl-xL | Not specified | Nanomolar affinities | [19] |
| Stapled BIM BH3 Peptide | Mcl-1 | FP | Kd = 1.8 nM | Not specified in provided text |
Table 3: Inhibitors of the c-Myc-Max Interaction
| Inhibitor Name/Type | Target | Assay | Binding Affinity (IC50/Kd/Ki) | Reference |
| Synthetic α-Helix Mimetics | c-Myc-Max | EMSA | IC50 as low as 5.6 µM | [20] |
| Bicyclic Peptide (NT-B2R) | MYC E363-R378 epitope | ELISA, Thermal Shift | Direct binding confirmed | [21][22] |
| L-peptide (Int-H1-S6A,F8A) | c-Myc-INI1 | ELISA | Dose-dependent inhibition (1-100 µM) | [23] |
Experimental Protocols for Binding Affinity Determination
Fluorescence Polarization (FP) Assay
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide (tracer) will tumble rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, the complex tumbles more slowly, leading to an increase in polarization. Competitive FP assays are used to determine the IC50 of an unlabeled inhibitor that displaces the fluorescent tracer.[8][13]
Protocol for a Competitive FP Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled peptide tracer.
-
Prepare a stock solution of the target protein.
-
Prepare serial dilutions of the cyclic peptide inhibitor.
-
-
Assay Setup (384-well plate):
-
Add a fixed concentration of the target protein and the fluorescent tracer to each well.
-
Add varying concentrations of the inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the polarization values against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, e.g., the target protein) is immobilized on the chip, and the other (the analyte, e.g., the cyclic peptide) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time as a response in resonance units (RU). SPR can be used to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Protocol for SPR Analysis:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the target protein onto the chip surface via covalent coupling.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the cyclic peptide inhibitor over the surface and monitor the association phase.
-
Switch back to the running buffer and monitor the dissociation phase.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic and affinity constants (ka, kd, and KD).
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A competition ELISA can be used to measure the inhibition of a PPI. In this format, one protein is coated onto the wells of a microtiter plate. The second protein, which is labeled (e.g., with biotin (B1667282) or an enzyme), is pre-incubated with varying concentrations of the cyclic peptide inhibitor before being added to the plate. The amount of labeled protein that binds to the coated protein is then detected. A decrease in signal indicates that the inhibitor has disrupted the PPI.
Protocol for a Competition ELISA:
-
Plate Coating:
-
Coat the wells of a 96-well plate with one of the target proteins overnight at 4°C.
-
Wash the plate to remove unbound protein.
-
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., bovine serum albumin in PBS) for 1-2 hours at room temperature.
-
Competition Reaction:
-
In a separate plate, pre-incubate a fixed concentration of the second, labeled protein with a serial dilution of the cyclic peptide inhibitor.
-
Transfer the inhibitor-protein mixtures to the coated and blocked plate.
-
-
Incubation and Washing: Incubate the plate to allow the labeled protein to bind to the coated protein. Wash the plate to remove unbound molecules.
-
Detection:
-
Add a substrate that is converted by the enzyme on the labeled protein into a detectable signal (e.g., a colorimetric or chemiluminescent substrate).
-
Measure the signal using a plate reader.
-
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to determine the IC50 value.
Signaling Pathways Targeted by Cyclic Peptide Inhibitors
Cyclic peptides are being developed to target a wide range of PPIs involved in critical signaling pathways. The following sections describe three prominent examples and include diagrams generated using the DOT language.
The p53-MDM2 Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Inhibiting the p53-MDM2 interaction with cyclic peptides can restore p53 function and trigger apoptosis in cancer cells.
Caption: The p53-MDM2 signaling pathway and the mechanism of its inhibition by a cyclic peptide.
The Bcl-2 Apoptotic Pathway
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). Anti-apoptotic Bcl-2 proteins prevent apoptosis by sequestering pro-apoptotic proteins. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, promoting cell survival. Cyclic peptides that mimic the BH3 domain of pro-apoptotic proteins can bind to anti-apoptotic Bcl-2 proteins, releasing the pro-apoptotic members and inducing apoptosis.
Caption: The Bcl-2 regulated apoptotic pathway and its modulation by a BH3 mimetic cyclic peptide.
The c-Myc-Max Transcription Regulation Pathway
The c-Myc oncoprotein is a transcription factor that plays a central role in cell proliferation, growth, and metabolism. To be active, c-Myc must form a heterodimer with its partner protein, Max. The c-Myc/Max heterodimer binds to specific DNA sequences (E-boxes) and activates the transcription of target genes. Overexpression of c-Myc is a driver in many human cancers. Cyclic peptides that disrupt the c-Myc-Max interaction can prevent the transcription of c-Myc target genes and inhibit cancer cell growth.
References
- 1. An expeditious synthesis of the MDM2-p53 inhibitor AM-8553 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the stapled p53 peptide bound to Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Effect of Stapling on the Thermodynamics of mdm2-p53 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-activity studies of Mdm2/Mdm4-binding stapled peptides comprising non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclic peptides discriminate BCL-2 and its clinical mutants from BCL-XL by engaging a single-residue discrepancy [ideas.repec.org]
- 19. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. escholarship.org [escholarship.org]
- 22. researchgate.net [researchgate.net]
- 23. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization [pubmed.ncbi.nlm.nih.gov]
The Design and Discovery of SPSB2-iNOS Inhibitory Peptide-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the design, discovery, and characterization of SPSB2-iNOS inhibitory peptide-3 (also known as CP3), a potent inhibitor of the protein-protein interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). Inhibition of this interaction represents a promising therapeutic strategy for enhancing the innate immune response by prolonging the functional lifetime of iNOS.
Introduction: The SPSB2-iNOS Axis
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune system, producing large amounts of nitric oxide (NO) to combat intracellular pathogens. The cellular levels and activity of iNOS are tightly regulated. One key negative regulator is SPSB2, an adaptor protein for a Cullin-RING E3 ubiquitin ligase complex.[1][2] SPSB2 binds to the N-terminal region of iNOS, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][3] This process effectively shortens the duration of the NO-mediated immune response.
The development of molecules that can disrupt the SPSB2-iNOS interaction is a novel therapeutic approach to enhance host defense mechanisms. By inhibiting this interaction, the degradation of iNOS is prevented, leading to sustained NO production and potentially more effective clearance of pathogens.[1][2] SPSB2-iNOS inhibitory peptide-3 was designed and synthesized as a potent and stable inhibitor of this crucial protein-protein interaction.[4]
Quantitative Data: Peptide-SPSB2 Binding Affinities
The binding affinities of various linear and cyclic peptides to the SPSB2 SPRY domain have been determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). A summary of these quantitative data is presented below.
| Peptide/Compound | Sequence/Description | Method | Binding Affinity (Kd) | Reference |
| SPSB2-iNOS inhibitory peptide-3 (CP3) | A pentapeptide SPSB-iNOS inhibitor with a reduced macrocycle ring size. | SPR | 7 nM | [4][5] |
| iNOS peptide (murine, residues 19-31) | Wild-type linear peptide | ITC | 13 nM | [1] |
| DINNN | Linear peptide motif | SPR | 318 nM | [2] |
| Ac-c[CVDINNNC]-NH2 (CP0) | Cyclic peptide with disulfide bridge | SPR | 4.4 nM | [6] |
| CP1 | Cystathionine analogue of CP0 | SPR/19F NMR | Low nanomolar | [1] |
| CP2 | Lactam-bridge-cyclized peptide | SPR/19F NMR | Low nanomolar | [1] |
| cR7 | cyclo(RGDINNN) | ITC | ~103 nM (calculated from cR8) | [7] |
| cR8 | cyclo(RGDINNNV) | ITC | 671 nM | [8][9] |
| cR9 | cyclo(RGDINNNVE) | ITC | ~335 nM (calculated from cR8) | [7] |
Signaling and Experimental Workflow Diagrams
SPSB2-Mediated iNOS Degradation Pathway
The following diagram illustrates the signaling pathway leading to the ubiquitination and proteasomal degradation of iNOS, mediated by the SPSB2-containing E3 ubiquitin ligase complex.
Caption: SPSB2-mediated ubiquitination and degradation of iNOS and its inhibition by Peptide-3.
Experimental Workflow for Peptide-3 Characterization
This diagram outlines the typical experimental workflow for the synthesis and characterization of SPSB2-iNOS inhibitory peptides.
Caption: Workflow for the design, synthesis, and characterization of SPSB2-iNOS inhibitory peptides.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To determine the binding kinetics and affinity (Kd) of SPSB2-iNOS inhibitory peptide-3 for the SPSB2 protein.
Materials:
-
Biacore instrument (e.g., Biacore X100)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified SPSB2 protein (ligand)
-
Synthetic SPSB2-iNOS inhibitory peptide-3 (analyte)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Procedure:
-
Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the SPSB2 protein (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., ~2000-4000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell is similarly activated and deactivated without protein immobilization to serve as a negative control.
-
-
Analyte Binding:
-
Prepare a dilution series of SPSB2-iNOS inhibitory peptide-3 in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the peptide solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Regenerate the sensor surface between each peptide injection using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the Biacore evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the SPSB2-peptide-3 interaction.
Materials:
-
Isothermal titration calorimeter (e.g., MicroCal ITC200)
-
Recombinant purified SPSB2 protein
-
Synthetic SPSB2-iNOS inhibitory peptide-3
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM β-mercaptoethanol)
Procedure:
-
Sample Preparation:
-
Dialyze both the SPSB2 protein and the peptide-3 solution extensively against the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the sample cell (typically ~200 µL) with the SPSB2 protein solution (e.g., 10-50 µM).
-
Load the injection syringe (typically ~40 µL) with the peptide-3 solution at a concentration 10-20 times higher than the protein concentration (e.g., 100-500 µM).
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., a series of 20 injections of 2 µL each).
-
Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, which is typically discarded during data analysis.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to obtain the heat change per injection.
-
Correct for the heat of dilution by subtracting the heat change observed in a control experiment where the peptide is injected into buffer alone.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).
-
Co-Immunoprecipitation (Co-IP) for In-Cell Interaction Inhibition
Objective: To demonstrate that SPSB2-iNOS inhibitory peptide-3 can disrupt the interaction between SPSB2 and iNOS in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture reagents
-
LPS and IFN-γ for iNOS induction
-
SPSB2-iNOS inhibitory peptide-3
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against SPSB2 (for immunoprecipitation)
-
Antibody against iNOS (for Western blotting)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages to ~80% confluency.
-
Induce iNOS expression by treating the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for a specified time (e.g., 12-24 hours).
-
In the treatment group, add SPSB2-iNOS inhibitory peptide-3 at various concentrations for a defined period before cell lysis.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the anti-SPSB2 antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-iNOS antibody to detect co-immunoprecipitated iNOS.
-
The membrane can also be probed with an anti-SPSB2 antibody to confirm the immunoprecipitation of the target protein. A decrease in the amount of co-immunoprecipitated iNOS in the presence of the peptide indicates inhibition of the interaction.
-
Nitric Oxide Production (Griess) Assay
Objective: To measure the effect of SPSB2-iNOS inhibitory peptide-3 on nitric oxide production in macrophage cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture reagents
-
LPS and IFN-γ
-
SPSB2-iNOS inhibitory peptide-3
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite (B80452) standard solution
-
96-well microplate and plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 104 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of SPSB2-iNOS inhibitory peptide-3 for a specified pre-incubation time.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to induce iNOS expression and NO production. Include appropriate positive (stimulated, no peptide) and negative (unstimulated) controls.
-
Incubate for 24-48 hours.
-
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in cell culture medium.
-
Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well containing supernatant or standard, and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve. An increase in nitrite concentration in the presence of the peptide indicates enhanced iNOS activity due to the inhibition of its degradation.
-
References
- 1. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure of SPSB2 in complex with a rational designed RGD-containing cyclic peptide inhibitor of SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SPSB2 as a Therapeutic Target in Infectious Diseases: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The host-pathogen interaction is a complex battleground where the host deploys a range of immune responses to combat invading organisms. A critical component of this defense is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), which is a potent antimicrobial agent. The regulation of iNOS levels is therefore crucial, as insufficient NO can lead to failed pathogen clearance, while excessive production can cause host tissue damage. This technical guide delves into the role of the SPRY domain-containing SOCS box protein 2 (SPSB2) as a key negative regulator of iNOS and its potential as a therapeutic target in infectious diseases. By targeting iNOS for proteasomal degradation, SPSB2 effectively shortens the half-life of this critical enzyme. Consequently, inhibiting the SPSB2-iNOS interaction presents a novel host-directed therapeutic strategy to enhance the innate immune response against a variety of pathogens, including intracellular parasites like Leishmania major and bacteria such as Mycobacterium tuberculosis. This document provides a comprehensive overview of the SPSB2-iNOS signaling pathway, quantitative data on their interaction, detailed experimental protocols for studying this system, and a discussion of the therapeutic potential of targeting SPSB2.
The SPSB2-iNOS Signaling Pathway
SPSB2 is an adaptor protein for a Cullin-RING E3 ubiquitin ligase complex.[1][2] Its primary function in the context of the innate immune response is to recognize and bind to the N-terminal region of iNOS, thereby targeting it for ubiquitination and subsequent degradation by the proteasome.[3][4] This process effectively curtails the production of nitric oxide.
The signaling cascade leading to iNOS production is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1] These stimuli activate transcription factors, including nuclear factor kappa B (NF-κB) and STAT1, which drive the expression of the NOS2 gene, leading to the synthesis of iNOS protein.[1]
Once synthesized, iNOS is targeted by the SPSB2-containing E3 ligase complex. This complex consists of Cullin5 (Cul5), Ring-box protein 2 (Rbx2), and the Elongin B/C heterodimer, with SPSB2 serving as the substrate recognition subunit.[1][5] The interaction between SPSB2 and iNOS is highly specific, mediated by the SPRY domain of SPSB2 and a conserved "DINNN" motif within the intrinsically disordered N-terminus of iNOS.[1][6] Following binding, the E3 ligase complex catalyzes the attachment of a polyubiquitin (B1169507) chain to iNOS, marking it for degradation by the 26S proteasome.[3][4] This regulatory mechanism ensures a transient and controlled burst of NO production in response to infection.
Quantitative Data
The interaction between SPSB2 and iNOS, as well as the efficacy of potential inhibitors, has been quantified using various biophysical techniques. This data is crucial for understanding the affinity of the interaction and for the development of potent therapeutics.
Table 1: Binding Affinities of iNOS Peptides to SPSB2
| Peptide Sequence | Mutation | Technique | Dissociation Constant (Kd) | Reference |
| KEEKDINNNVKKKT (WT) | None | ITC | 13 nM | [1] |
| KEEKA INNNVKKKT | D23A | ITC | > 200 µM | [1] |
| KEEKDIA NNVKKKT | N25A | ITC | > 200 µM | [1] |
| KEEKDINA NVKKKT | N26A | ITC | 2.6 µM | [1] |
| KEEKDINNA VKKKT | N27A | ITC | > 200 µM | [1] |
| KEEKDINNNA KKKT | V28A | ITC | 2.8 µM | [1] |
| KEEKDINNNVA KKT | K29A | ITC | 2.8 µM | [1] |
Table 2: Binding Affinities of Synthetic Inhibitors to SPSB2
| Inhibitor | Description | Technique | Dissociation Constant (Kd) | Reference |
| Ac-c[CVDINNNC]-NH2 | Cyclic peptide | SPR, NMR | 4.4 nM | [6] |
| cR7: cyclo(RGDINNN) | RGD-containing cyclic peptide | ITC | 103 ± 16 nM | [7] |
| cR8: cyclo(RGDINNNV) | RGD-containing cyclic peptide | ITC | 671 nM | [8] |
| cR9: cyclo(RGDINNNVE) | RGD-containing cyclic peptide | ITC | 308 ± 51 nM | [7] |
Note: IC50 values for these inhibitors in cell-based assays are not consistently reported in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the SPSB2-iNOS interaction and its functional consequences.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the binding affinity of iNOS-derived peptides to the SPSB2 SPRY domain.
Materials:
-
Purified recombinant SPSB2 SPRY domain (e.g., residues 12-224).
-
Synthetic iNOS peptides (e.g., corresponding to residues 19-31 of murine iNOS).
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
Protocol:
-
Protein and Peptide Preparation:
-
Express and purify the SPSB2 SPRY domain.
-
Synthesize and purify the iNOS peptides.
-
Thoroughly dialyze both the protein and peptide against the same batch of ITC buffer to minimize buffer mismatch artifacts.
-
-
Concentration Determination:
-
Accurately determine the concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy at 280 nm for the protein, and based on dry weight for the peptide).
-
-
ITC Experiment Setup:
-
Load the SPSB2 SPRY domain into the sample cell at a concentration of approximately 20-50 µM.
-
Load the iNOS peptide into the injection syringe at a concentration 10-20 times that of the protein in the cell (e.g., 200-500 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Set the injection parameters: typically a series of 1-2 µL injections with a spacing of 120-180 seconds to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signals from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, ΔH, and n.
-
In Vitro Ubiquitination Assay
This cell-free assay is used to demonstrate the direct ubiquitination of a substrate protein by a specific E3 ligase complex.
Objective: To show that the SPSB2-Cul5 E3 ligase complex can polyubiquitinate iNOS.
Materials:
-
Source of iNOS: Lysates from LPS/IFN-γ-stimulated macrophages (e.g., from Spsb2-/- mice to avoid endogenous SPSB2 activity).[1]
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a).
-
Recombinant Cullin5/Rbx2.
-
Recombinant trimeric SPSB2/Elongin B/C complex.
-
Ubiquitin.
-
ATP.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT).[9]
-
Anti-iNOS antibody for Western blotting.
Protocol:
-
Prepare iNOS Substrate:
-
Culture bone marrow-derived macrophages (BMDMs) from Spsb2-/- mice.
-
Stimulate with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) for 6-8 hours to induce iNOS expression.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) and clarify the lysate by centrifugation.
-
-
Assemble the Ubiquitination Reaction:
-
In a microcentrifuge tube, combine the following components on ice:
-
iNOS-containing macrophage lysate.
-
Recombinant E1 enzyme.
-
Recombinant E2 enzyme.
-
Recombinant Cullin5/Rbx2.
-
Recombinant SPSB2/Elongin B/C complex.
-
Ubiquitin.
-
Ubiquitination buffer containing ATP.
-
-
As a negative control, set up a reaction lacking the SPSB2 complex.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 30, 60, 90 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-iNOS antibody to detect the appearance of higher molecular weight, polyubiquitinated iNOS species.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the interaction between two proteins within a cell lysate.
Objective: To show that SPSB2 and iNOS interact in a cellular context.
Materials:
-
Cells expressing both SPSB2 and iNOS (e.g., macrophages stimulated with LPS/IFN-γ, or co-transfected HEK293T cells).
-
Antibody specific to one of the proteins (e.g., anti-SPSB2 or an anti-epitope tag antibody if using tagged proteins).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Co-IP lysis buffer (a non-denaturing buffer, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).[10]
-
Wash buffer (similar to lysis buffer, but with a lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Antibodies for Western blotting against both proteins.
Protocol:
-
Cell Lysis:
-
Lyse the cells in ice-cold Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-SPSB2) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot and probe with antibodies against both SPSB2 and iNOS to confirm their co-precipitation.
-
Macrophage Infection with Leishmania major
This assay is used to assess the functional consequence of altered iNOS levels on the ability of macrophages to control an intracellular pathogen.
Objective: To determine if the absence of SPSB2 enhances the killing of Leishmania major by macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from wild-type and Spsb2-/- mice.
-
Leishmania major promastigotes (stationary phase).
-
Macrophage culture medium (e.g., RPMI 1640 with 10% FBS).
-
IFN-γ.
-
Giemsa stain.
-
Microscope.
Protocol:
-
Macrophage Plating:
-
Plate BMDMs from both wild-type and Spsb2-/- mice in 24-well plates containing sterile glass coverslips and allow them to adhere.
-
-
Infection:
-
Infect the adherent macrophages with stationary phase L. major promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites to macrophages).[11]
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
-
Removal of Extracellular Parasites:
-
Wash the cells extensively with warm PBS or culture medium to remove any parasites that have not been internalized.
-
-
Incubation and Analysis:
-
Add fresh medium with or without IFN-γ (e.g., 10 ng/mL) to stimulate iNOS production.
-
Incubate the infected macrophages for various time points (e.g., 24, 48, 72 hours).
-
At each time point, fix the cells on the coverslips with methanol, and stain with Giemsa.
-
Using a microscope, count the number of intracellular amastigotes per 100 macrophages and the percentage of infected macrophages to determine the parasite load.
-
Therapeutic Potential and Future Directions
The demonstration that SPSB2-deficient macrophages exhibit prolonged iNOS expression, increased NO production, and enhanced killing of Leishmania major provides a strong rationale for targeting the SPSB2-iNOS interaction as a therapeutic strategy for infectious diseases.[1][12] Small molecule inhibitors or peptidomimetics that disrupt this protein-protein interaction could prolong the intracellular lifetime of iNOS, thereby augmenting the host's innate ability to clear persistent intracellular pathogens.[2]
The development of such inhibitors is an active area of research, with several cyclic peptides showing low nanomolar binding affinity for SPSB2 and the ability to displace iNOS in cell lysates.[6][7][13] Future efforts will likely focus on improving the cell permeability and pharmacokinetic properties of these inhibitors to translate their in vitro efficacy into in vivo therapeutic benefit.
Furthermore, the role of other SPSB family members (SPSB1 and SPSB4) in regulating iNOS suggests that pan-SPSB inhibitors might be more effective, although the potential for off-target effects would need to be carefully evaluated.[4] The development of SPSB2-targeted therapies represents a promising host-directed approach that could be less susceptible to the development of pathogen resistance compared to conventional antimicrobial drugs. This strategy holds potential for the treatment of chronic and persistent infections where a sustained, but controlled, NO response is beneficial.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.nyu.edu [med.nyu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure of SPSB2 in complex with a rational designed RGD-containing cyclic peptide inhibitor of SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. B-1 cells modulate the murine macrophage response to Leishmania major infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Modulating Nitric Oxide Production by Inhibiting the SPSB2-iNOS Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic and persistent infections pose a significant global health challenge, often exacerbated by the host's inability to sustain a sufficient antimicrobial response. One key component of the innate immune system is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), which plays a critical role in pathogen clearance. The transient nature of iNOS activity, however, can limit its effectiveness. The SPRY domain-containing SOCS box protein 2 (SPSB2) has been identified as a crucial negative regulator of iNOS. SPSB2 acts as an adaptor protein for a Cullin-5 E3 ubiquitin ligase complex, targeting iNOS for proteasomal degradation and thereby terminating NO production.[1][2] This intricate regulatory mechanism presents a compelling therapeutic target. By inhibiting the SPSB2-iNOS interaction, it is possible to prolong the intracellular lifetime of iNOS, leading to sustained NO production and enhanced pathogen killing.[1][3] This whitepaper provides an in-depth technical guide on the core principles of nitric oxide modulation through the inhibition of the SPSB2-iNOS pathway, detailing the underlying molecular mechanisms, experimental protocols for its study, and the therapeutic potential of this innovative approach.
The SPSB2-iNOS Signaling Pathway
The induction of iNOS expression is a well-orchestrated process initiated by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ).[1][4] These signals activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which converge on the iNOS promoter to drive its transcription.[5][6]
Once synthesized, iNOS produces high levels of nitric oxide. However, the duration of this potent antimicrobial activity is tightly controlled. SPSB2 acts as a key regulator in this process. The SPRY domain of SPSB2 specifically recognizes a highly conserved "DINNN" motif within the N-terminal region of iNOS.[1][4] This interaction serves as a molecular beacon, recruiting a Cullin-5-based E3 ubiquitin ligase complex to iNOS.[7][8] This complex then polyubiquitinates iNOS, marking it for degradation by the 26S proteasome.[1][2] This targeted degradation effectively shortens the half-life of iNOS, providing a negative feedback loop to control NO production.[3][9]
Therapeutic Rationale for Inhibiting SPSB2
The targeted inhibition of the SPSB2-iNOS interaction presents a novel host-directed therapeutic strategy. By preventing the degradation of iNOS, small molecule or peptide-based inhibitors can prolong the production of nitric oxide specifically in infected cells where iNOS is already expressed.[10] This approach offers several potential advantages over traditional antimicrobial therapies:
-
Enhanced Pathogen Killing: Sustained high levels of NO can overcome pathogen defense mechanisms and lead to more effective clearance of infections.[3]
-
Reduced Risk of Resistance: As the therapeutic targets a host protein-protein interaction rather than a pathogen-specific enzyme, the development of microbial resistance is less likely.
-
Targeted Action: The effect of the inhibitor is localized to cells already responding to infection (i.e., those expressing iNOS), potentially minimizing off-target effects.[10]
Quantitative Data on SPSB2-iNOS Interaction and Inhibition
The development of potent and specific inhibitors of the SPSB2-iNOS interaction is an active area of research. Various peptide-based inhibitors have been designed based on the "DINNN" binding motif of iNOS. The binding affinities of these inhibitors to SPSB2 have been characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Compound/Peptide | Method | Binding Affinity (Kd) | Reference |
| Wild-type iNOS peptide (murine) | ITC | 13 nM | [4] |
| Cyclic Peptide 2 (CP2) | SPR | 21 nM | [11] |
| Cyclic Peptide 3 (CP3) | ITC | 7 nM | [12] |
| cR7 cyclo(RGDINNN) | ITC | 103 ± 16 nM | [13] |
| cR8 cyclo(RGDINNNV) | ITC | 671 ± 109 nM | [13] |
| cR9 cyclo(RGDINNNVE) | ITC | 308 ± 51 nM | [13] |
| Linear DINNN peptide | SPR | 318 nM | [14] |
Key Experimental Protocols
The study of the SPSB2-iNOS interaction and the development of its inhibitors rely on a suite of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) of SPSB2 and iNOS
This protocol is designed to verify the interaction between SPSB2 and iNOS in a cellular context.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors)
-
Antibody against SPSB2 or a tag (e.g., FLAG) if using an overexpressed tagged protein
-
Protein A/G magnetic beads
-
Wash buffer (cell lysis buffer without protease inhibitors)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-iNOS and anti-SPSB2/tag)
Procedure:
-
Culture and treat macrophage cells (e.g., RAW264.7) with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 16-24 hours to induce iNOS expression.
-
Harvest cells and lyse them in ice-cold cell lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG for FLAG-tagged SPSB2) overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against iNOS and the immunoprecipitated protein (SPSB2 or tag).
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of iNOS by the SPSB2-containing E3 ligase complex in a cell-free system.[12]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and Cullin-5/Rbx2
-
Recombinant SPSB2/Elongin B/C complex
-
Ubiquitin
-
ATP
-
iNOS-containing cell lysate from stimulated macrophages as the substrate source
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents (anti-iNOS antibody)
Procedure:
-
Prepare a reaction mixture containing ubiquitination buffer, ATP, ubiquitin, E1, E2, Cullin-5/Rbx2, and the SPSB2 complex.
-
Add the iNOS-containing cell lysate to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and analyze by Western blotting with an anti-iNOS antibody to detect higher molecular weight ubiquitinated iNOS species.
Nitric Oxide Measurement using the Griess Assay
This colorimetric assay quantifies nitric oxide production by measuring the accumulation of its stable breakdown product, nitrite (B80452), in cell culture supernatants.[7][15]
Materials:
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Plate macrophages (e.g., RAW264.7) in a 96-well plate and allow them to adhere.
-
Treat the cells with your test compounds (e.g., SPSB2-iNOS inhibitors) followed by stimulation with LPS and IFN-γ.
-
After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Drug Discovery Workflow
The development of inhibitors targeting the SPSB2-iNOS interaction follows a structured drug discovery pipeline.
References
- 1. Exploring Protein-Protein Interactions as Drug Targets for Anti-cancer Therapy with In Silico Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.11. Nitric Oxide Determination [bio-protocol.org]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Therapeutic Potential of SPSB2-iNOS Peptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the therapeutic potential of peptide inhibitors targeting the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of various inflammatory diseases and some cancers. SPSB2 negatively regulates iNOS levels by targeting it for proteasomal degradation.[1] Consequently, inhibiting the SPSB2-iNOS interaction presents a promising therapeutic strategy to prolong iNOS activity and enhance NO-mediated immune responses against pathogens and tumors. This document details the molecular mechanism of the SPSB2-iNOS interaction, summarizes quantitative data on developed peptide inhibitors, provides detailed experimental protocols for key assays, and visualizes critical pathways and workflows.
Introduction: The SPSB2-iNOS Axis as a Therapeutic Target
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a critical molecule in the innate immune response against pathogens.[1][2] However, excessive NO production can lead to tissue damage and contribute to chronic inflammation.[2] The cellular levels of iNOS are tightly regulated, in part, by the E3 ubiquitin ligase adaptor protein SPSB2.[3][4] SPSB2, along with SPSB1 and SPSB4, binds to a specific motif in the N-terminal region of iNOS, recruiting an E3 ubiquitin ligase complex that polyubiquitinates iNOS, marking it for degradation by the proteasome.[3][5][6] This process effectively shortens the half-life of iNOS and dampens NO production.[1][3]
By disrupting the SPSB2-iNOS interaction, the lifespan of iNOS can be extended, leading to a sustained production of NO in environments where iNOS is expressed, such as in activated macrophages.[1][3] This targeted enhancement of NO production holds therapeutic potential for treating chronic infections, like leishmaniasis and tuberculosis, where a robust and prolonged NO-mediated immune response is beneficial.[1][7] Furthermore, augmenting NO levels in the tumor microenvironment can have anti-cancer effects.[8] This guide will delve into the specifics of developing peptide-based inhibitors to achieve this therapeutic goal.
The Molecular Mechanism of SPSB2-Mediated iNOS Degradation
The interaction between SPSB2 and iNOS is a classic example of protein-protein interaction-mediated protein degradation. The core of this process involves the recruitment of the ubiquitin-proteasome system to iNOS via SPSB2.
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the SPRY Domain of SPSB2 in iNOS Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the SPRY domain of the Suppressor of Cytokine Signaling (SOCS) box protein SPSB2 and inducible nitric oxide synthase (iNOS). It details the mechanism of iNOS regulation, presents quantitative binding data, outlines key experimental protocols, and discusses the implications for therapeutic development.
Introduction: The Regulation of iNOS
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens like Mycobacterium tuberculosis and Leishmania major[1]. The production of NO is a double-edged sword; while essential for pathogen clearance, excessive levels can lead to cellular damage and contribute to pathologies such as inflammation, autoimmunity, and cancer[2]. Consequently, the intracellular lifetime and activity of iNOS are tightly regulated. A primary mechanism for this regulation is through the ubiquitin-proteasome system. The SPRY domain-containing SOCS box protein 2 (SPSB2) has been identified as a key negative regulator that targets iNOS for proteasomal degradation[1][2].
The Core Interaction: SPSB2's SPRY Domain and the iNOS DINNN Motif
SPSB2 functions as an adaptor protein for a Cullin5-RING E3 ubiquitin ligase complex.[2][3] It uses its central SPRY domain to specifically recognize and bind iNOS, while its C-terminal SOCS box recruits the other components of the ligase machinery.[2][4]
The interaction is highly specific. SPSB2 binds to a conserved motif, Asp-Ile-Asn-Asn-Asn (DINNN), located in the intrinsically disordered N-terminal region of iNOS (residues 23-27 in murine iNOS)[2][5][6]. This motif is present in iNOS across various species but is absent in the other NOS isoforms, nNOS and eNOS, explaining the specificity of the regulation[2]. The binding of the SPSB2 SPRY domain to this linear motif initiates the cascade of events leading to iNOS ubiquitination and subsequent degradation.
Visualizing the Domain Interaction
The following diagram illustrates the fundamental protein-protein interaction between the SPSB2 SPRY domain and the N-terminal region of iNOS.
Caption: Direct interaction between the SPSB2 SPRY domain and the iNOS N-terminal motif.
Quantitative Analysis of the SPSB2-iNOS Interaction
The affinity of the SPSB2 SPRY domain for the iNOS N-terminal peptide has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These studies have been crucial in identifying the key residues involved in the interaction. The wild-type iNOS peptide binds to SPSB2 with a high, nanomolar affinity[2]. Mutational analyses have revealed that the Asp23, Asn25, and Asn27 residues within the DINNN motif are critical for this high-affinity binding[2][5].
| Peptide Sequence (Murine iNOS) | Mutation(s) | Method | Dissociation Constant (Kd) | Fold Change in Affinity vs. WT | Reference |
| Ac-KEEKD INN NV KKT-NH₂ (WT 19-31) | Wild-Type | ITC | 13 nM | - | [2] |
| ...KA EKDINNNVKKT... | K22A | ITC | ~26-65 nM | 2- to 5-fold decrease | [2] |
| ...KEEA INNNVKKT... | D23A | ITC | ~2.6-6.5 µM | ~200- to 500-fold decrease | [2] |
| ...KEKDIA NNVKKT... | N25A | ITC | ~7.8 µM | ~600-fold decrease | [5] |
| ...KEKDINA NVKKT... | N26A | ITC | ~390 nM | ~30-fold decrease | [5] |
| ...KEKDINNA VKKT... | N27A | ITC | Undetectable | > 1000-fold decrease | [5] |
| ...KEKDINNNA KKT... | V28A | ITC | ~26-65 nM | 2- to 5-fold decrease | [2] |
| ...KEKDINNNVA KT... | K30A | ITC | ~26-65 nM | 2- to 5-fold decrease | [2] |
| ...KEEA IA NA VKKT... | D23A, N25A, N27A | ITC | 310 nM | ~24-fold decrease | [2] |
| Ac-c[CVDINNN C]-NH₂ (Cyclic Peptide) | - | SPR | 4.4 nM | ~3-fold increase | [5] |
Note: Data is compiled from multiple sources and methodologies, which may account for slight variations. The fold changes are approximate and illustrate the relative importance of each residue.
The SPSB2-Mediated iNOS Degradation Pathway
SPSB2 acts as the substrate recognition component of an E3 ubiquitin ligase complex. Upon binding iNOS, SPSB2, via its SOCS box, recruits Elongins B and C, which in turn recruit Cullin5 (Cul5) and the RING-box protein 2 (Rbx2). This assembly forms an active E3 ligase that catalyzes the polyubiquitination of iNOS, marking it for destruction by the 26S proteasome. This regulatory mechanism effectively controls the duration of the NO burst in activated macrophages.[2][3][4]
Signaling Pathway Diagram
The following diagram outlines the key steps in the SPSB2-mediated ubiquitination and degradation of iNOS.
Caption: SPSB2-mediated iNOS ubiquitination and proteasomal degradation pathway.
Key Experimental Protocols
Verifying and studying the SPSB2-iNOS interaction involves several key biochemical and cell-based assays.
Co-Immunoprecipitation (Co-IP) to Detect In-Cell Interaction
This protocol is used to demonstrate that SPSB2 and iNOS associate within a cellular context.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T or RAW 264.7 macrophages) under appropriate conditions. Transfect cells with expression plasmids for tagged proteins (e.g., Flag-SPSB2) if necessary.[2]
-
To induce endogenous iNOS expression in macrophages, stimulate overnight with LPS (1 µg/ml) and IFN-γ (20 ng/ml)[7].
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., IP Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1-0.5% Tween20 or NP-40, supplemented with protease and phosphatase inhibitors) on ice for 15-30 minutes[8].
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C) to pellet cellular debris. Collect the supernatant[9].
-
-
Immunoprecipitation:
-
(Optional but recommended) Pre-clear the lysate by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant[10].
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-Flag for Flag-SPSB2) for 2-4 hours or overnight at 4°C with gentle rotation[2][11].
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes[8].
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 3,000 rpm for 3 min at 4°C)[11].
-
Discard the supernatant and wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending them in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes[11].
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using a primary antibody against the "prey" protein (iNOS) to detect its co-immunoprecipitation. The membrane can be stripped and re-probed for the "bait" protein (SPSB2) as a control[2].
-
Co-Immunoprecipitation Workflow Diagram
Caption: A generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.
In Vitro Ubiquitination Assay
This cell-free assay directly demonstrates that the SPSB2 complex can ubiquitinate iNOS.
Methodology:
-
Source of iNOS: Use lysate from stimulated Spsb2 knockout macrophages as a source of iNOS protein that is free from endogenous SPSB2[2].
-
Recombinant Proteins: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5a), and the E3 ligase components: Cullin5/Rbx2 and the trimeric SPSB2/Elongin B/Elongin C complex[2].
-
Reaction Mixture: Combine the iNOS-containing lysate with an ATP-regenerating system, ubiquitin, and the recombinant E1, E2, and E3 components in a reaction buffer[2].
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 10, 40 minutes)[2].
-
Specificity Control: As a negative control, run a parallel reaction including a high concentration of the iNOS N-terminal peptide (e.g., Ac-KEEKDINNNVKKT-NH₂) to competitively inhibit the SPSB2-iNOS interaction[2][12].
-
Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by SDS-PAGE and Western blot using an anti-iNOS antibody. Polyubiquitination is detected as a high-molecular-weight laddering or smear of the iNOS protein band[2][12].
Implications for Drug Development
The essential role of the SPSB2-iNOS interaction in regulating NO levels makes it an attractive target for therapeutic intervention. Inhibiting this interaction would prolong the intracellular half-life of iNOS, thereby boosting NO production. This strategy could be beneficial in treating chronic or persistent infections where a sustained host immune response is required[1][2].
Research efforts are focused on developing small molecules or peptide-based inhibitors that can specifically disrupt the binding of the iNOS DINNN motif to the SPRY domain of SPSB2[5][13]. The detailed quantitative and structural data available provide a solid foundation for the rational design and optimization of such inhibitors, potentially leading to a new class of host-directed anti-infective agents[14][15].
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Characterization of SPSB2-iNOS Inhibitory Cyclic Peptide-3: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and characterization of the SPSB2-iNOS inhibitory cyclic peptide-3 (CP3). This pentapeptide, with the sequence cyclo{Ile-Asn-Asn-Asn-Abu}, has been identified as a potent inhibitor of the protein-protein interaction between the SPRY domain-containing suppressor of cytokine signaling box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). By disrupting this interaction, the peptide prevents the proteasomal degradation of iNOS, leading to increased nitric oxide (NO) production, a key component of the innate immune response against intracellular pathogens. This application note outlines the complete workflow from solid-phase peptide synthesis and cyclization to purification and biophysical characterization of the peptide's binding affinity.
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the host's defense mechanism, producing high levels of nitric oxide to combat infections. The lifetime and activity of iNOS are regulated by SPSB2, an adaptor protein for an E3 ubiquitin ligase complex that targets iNOS for degradation.[1] Inhibition of the SPSB2-iNOS interaction presents a promising therapeutic strategy to enhance the host's innate immunity.[1] this compound (CP3) is a potent inhibitor of this interaction, binding to SPSB2 with high affinity.[2] This document provides detailed protocols for its chemical synthesis and characterization.
Signaling Pathway and Experimental Workflow
The interaction between SPSB2 and iNOS is a key regulatory point in the cellular production of nitric oxide. SPSB2 recognizes a specific motif on iNOS, leading to its ubiquitination and subsequent degradation by the proteasome. The inhibitory cyclic peptide-3 acts by competitively binding to the iNOS binding site on SPSB2, thus sparing iNOS from degradation and prolonging its activity.
Caption: SPSB2-iNOS signaling pathway and inhibition by cyclic peptide-3.
The synthesis of the cyclic peptide involves a multi-step process beginning with the assembly of the linear peptide on a solid support, followed by on-resin cyclization, cleavage from the resin, and purification.
Caption: Experimental workflow for the synthesis of cyclic peptide-3.
Quantitative Data Summary
The binding affinities of this compound and related peptides for SPSB2 have been determined using Surface Plasmon Resonance (SPR).
| Peptide | Sequence | Binding Affinity (KD) to SPSB2 | Reference |
| Cyclic Peptide-3 (CP3) | cyclo{Ile-Asn-Asn-Asn-Abu} | 7 nM | [2][3] |
| Linear DINNN Peptide | Ac-DINNN-NH2 | 318 nM | [4] |
| Cyclic Peptide (CP0) | Ac-c[CVDINNNC]-NH2 | Low nanomolar | [4] |
| Cyclic Peptide (CP2) | c[WDINNNβA] | Low nanomolar | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear Peptide Precursor
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Asn(Trt)-OH, Fmoc-Abu-OH)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HCTU in DMF. b. Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 1 minute. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (unreacted amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Abu, Asn, Asn, Asn, Ile).
-
Final Fmoc Deprotection: After coupling the final amino acid (Ile), remove the N-terminal Fmoc group as described in step 2.
Protocol 2: On-Resin Head-to-Tail Cyclization
Materials:
-
Peptide-resin from Protocol 1
-
Cyclization reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Selective C-terminal Deprotection: This protocol assumes a resin and linker strategy that allows for selective deprotection of the C-terminal carboxyl group while the peptide remains attached to the resin via a side chain. For a head-to-tail cyclization of a peptide synthesized on Rink Amide resin, the linear peptide must first be cleaved and then cyclized in solution. For on-resin cyclization, a different resin strategy, such as using a side-chain attaching linker (e.g., Fmoc-Asp-OAll), is required.
-
Solution-Phase Cyclization (if applicable): a. Cleave the linear peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). b. Precipitate the crude peptide in cold diethyl ether and lyophilize. c. Dissolve the linear peptide in a large volume of DMF (to favor intramolecular cyclization) containing PyBOP and DIPEA. d. Stir the reaction for 2-4 hours and monitor by LC-MS.
-
On-Resin Cyclization (with appropriate resin strategy): a. After selective deprotection of the C- and N-termini, add a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin. b. Shake the reaction vessel for 2-4 hours at room temperature. c. Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
Protocol 3: Cleavage, Purification, and Characterization
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Solvents for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
-
Lyophilizer
-
LC-MS system
Procedure:
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the resin and precipitate the crude cyclic peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purification: a. Dissolve the crude peptide in a minimal amount of Solvent A/B mixture. b. Purify the peptide by preparative RP-HPLC using a suitable gradient of Solvent B. c. Collect fractions and analyze by analytical RP-HPLC or LC-MS to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy if required.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Analysis
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant SPSB2 protein
-
Cyclic peptide-3
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: a. Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. b. Inject the SPSB2 protein (at a suitable concentration in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Binding Analysis: a. Prepare a series of dilutions of the cyclic peptide-3 in the running buffer. b. Inject the peptide solutions over the sensor surface (and a reference flow cell) at a constant flow rate. c. Monitor the association and dissociation phases in real-time.
-
Data Analysis: a. Subtract the reference sensorgram from the active sensorgram. b. Fit the resulting binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis and characterization of the potent this compound. The successful synthesis and validation of this peptide will enable further investigation into its therapeutic potential as a novel anti-infective agent. The provided methodologies for SPPS, cyclization, purification, and binding analysis are robust and can be adapted for the development of other cyclic peptide inhibitors.
References
- 1. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6dn7 - SPRY domain-containing SOCS box protein 2 complexed with WDINNN(BAL) Cyclic peptide inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 3. researchgate.net [researchgate.net]
- 4. The B30.2/SPRY-Domain: A Versatile Binding Scaffold in Supramolecular Assemblies of Eukaryotes [mdpi.com]
Application Notes and Protocols for Assessing SPSB2-iNOS Inhibition In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens. The production of NO is tightly regulated to prevent excessive levels that can lead to tissue damage. One key regulatory mechanism is the proteasomal degradation of iNOS, a process mediated by the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2). SPSB2 acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex to iNOS, leading to its ubiquitination and subsequent degradation.[1][2][3] This negative regulation makes the SPSB2-iNOS interaction a promising target for therapeutic intervention. Inhibiting this interaction could prolong the functional lifetime of iNOS, thereby enhancing NO production and boosting the host's ability to clear chronic infections.[2][4]
These application notes provide a detailed protocol for assessing the inhibition of the SPSB2-iNOS interaction in vitro. The described workflow is essential for screening and characterizing small molecule inhibitors that could potentially serve as novel anti-infective agents.
SPSB2-iNOS Signaling Pathway
The SPSB2-mediated degradation of iNOS is a multi-step process. Upon induction by pro-inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), iNOS is expressed in macrophages.[5][6][7] SPSB2, through its SPRY domain, recognizes and binds to a specific motif in the N-terminal region of iNOS.[1][2] The SOCS box of SPSB2 then recruits Elongin B/C, Cullin5, and Rbx2 to form a functional E3 ubiquitin ligase complex.[1][8] This complex polyubiquitinates iNOS, marking it for degradation by the 26S proteasome.[1][2][8] Inhibition of the initial SPSB2-iNOS interaction prevents this cascade, leading to iNOS stabilization and sustained NO production.
Caption: SPSB2-mediated ubiquitination and proteasomal degradation of iNOS.
Experimental Workflow for Assessing SPSB2-iNOS Inhibition
A multi-step experimental approach is employed to assess the efficacy of potential inhibitors of the SPSB2-iNOS interaction. This workflow begins with the induction of iNOS in macrophages, followed by treatment with the test compounds. The effect of these compounds is then evaluated through a series of biochemical and cellular assays.
Caption: Workflow for in vitro assessment of SPSB2-iNOS inhibitors.
Experimental Protocols
Macrophage Culture and iNOS Induction
This protocol describes the culture of RAW 264.7 macrophages and the induction of iNOS expression.
-
Materials:
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for NO measurement) and allow them to adhere overnight.
-
To induce iNOS expression, treat the cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for a specified period (e.g., 16-24 hours).[12][13]
-
Co-Immunoprecipitation (Co-IP)
This protocol is to determine if a test compound can disrupt the interaction between SPSB2 and iNOS.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SPSB2 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
-
Procedure:
-
After treatment with inhibitors, wash the induced macrophage cells with ice-cold PBS and lyse them in cold lysis buffer.[14][15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[16]
-
Incubate the pre-cleared lysate with an anti-SPSB2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.[17]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[16]
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-iNOS antibody. A decrease in the co-immunoprecipitated iNOS in the presence of an inhibitor indicates disruption of the SPSB2-iNOS interaction.
-
Western Blot for iNOS Detection
This protocol is for quantifying the levels of iNOS protein in cell lysates.
-
Materials:
-
Procedure:
-
Prepare cell lysates as described in the Co-IP protocol.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[18]
-
Transfer the separated proteins to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensity using densitometry. An increase in the iNOS band intensity in inhibitor-treated cells compared to the control suggests stabilization of the iNOS protein.
-
Nitric Oxide Measurement (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[21]
-
Materials:
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[22]
-
Sodium nitrite standard solution
-
-
Procedure:
-
After treating the cells with LPS/IFN-γ and the test inhibitors for the desired time, collect the cell culture supernatant.
-
In a 96-well plate, mix equal volumes of the supernatant and the Griess Reagent.[23]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[22]
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. An increase in nitrite concentration in the supernatant of inhibitor-treated cells indicates enhanced iNOS activity.
-
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of Inhibitors on iNOS Protein Levels
| Treatment | iNOS Protein Level (Relative Densitometry Units) | Fold Change vs. Control |
| Untreated | 0.1 ± 0.02 | - |
| LPS/IFN-γ (Control) | 1.0 ± 0.15 | 1.0 |
| LPS/IFN-γ + Inhibitor A (10 µM) | 2.5 ± 0.3 | 2.5 |
| LPS/IFN-γ + Inhibitor B (10 µM) | 1.2 ± 0.2 | 1.2 |
Table 2: Effect of Inhibitors on Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) | Fold Change vs. Control |
| Untreated | < 0.5 | - |
| LPS/IFN-γ (Control) | 25.3 ± 3.1 | 1.0 |
| LPS/IFN-γ + Inhibitor A (10 µM) | 55.8 ± 5.7 | 2.2 |
| LPS/IFN-γ + Inhibitor B (10 µM) | 28.1 ± 3.5 | 1.1 |
Table 3: Effect of Inhibitors on SPSB2-iNOS Interaction (Co-IP)
| Treatment | Co-immunoprecipitated iNOS (Relative Densitometry Units) | % Inhibition of Interaction |
| LPS/IFN-γ (Control) | 1.0 ± 0.1 | 0% |
| LPS/IFN-γ + Inhibitor A (10 µM) | 0.2 ± 0.05 | 80% |
| LPS/IFN-γ + Inhibitor B (10 µM) | 0.9 ± 0.12 | 10% |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro assessment of SPSB2-iNOS inhibitors. By combining co-immunoprecipitation, western blotting, and the Griess assay, researchers can effectively screen for and characterize compounds that disrupt the SPSB2-iNOS interaction, leading to increased iNOS stability and enhanced nitric oxide production. This workflow is a critical first step in the development of novel therapeutics for chronic infectious diseases.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages | PLOS One [journals.plos.org]
- 7. Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages (Journal Article) | OSTI.GOV [osti.gov]
- 8. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of the culture medium on the production of nitric oxide and expression of inducible nitric oxide synthase by activated macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of the culture medium on the production of nitric oxide and expression of inducible nitric oxide synthase by activated macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 16. bitesizebio.com [bitesizebio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. mdpi.com [mdpi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Permeability Assays of Cyclic Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents, capable of modulating intracellular targets that are often considered "undruggable" by traditional small molecules or large biologics. Their unique structural features, including conformational rigidity and the potential for intramolecular hydrogen bonding, can lead to enhanced metabolic stability and target affinity. However, a significant hurdle in the development of cyclic peptide inhibitors is achieving efficient permeability across the cell membrane to reach their intracellular targets.
This document provides detailed application notes and experimental protocols for three commonly employed assays to evaluate the cell permeability of cyclic peptide inhibitors: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and cellular uptake and cytosolic delivery assays. Understanding the permeability characteristics of these molecules is crucial for optimizing their design and advancing their development as next-generation therapeutics.
Key Permeability Assessment Strategies
The selection of a suitable permeability assay depends on the specific questions being addressed in the drug discovery pipeline.
-
PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane. It is ideal for early-stage screening to assess the intrinsic membrane-crossing potential of a large number of compounds.
-
Caco-2 assays utilize a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This in vitro model provides insights into both passive and active transport mechanisms, as well as potential efflux by transporters like P-glycoprotein (P-gp).[1][2]
-
Cellular Uptake and Cytosolic Delivery Assays directly measure the internalization of compounds into cells and their subsequent localization in the cytosol. These assays, often employing techniques like flow cytometry and confocal microscopy, are critical for confirming that a cyclic peptide can reach its intracellular site of action.
Data Presentation: Comparative Permeability of Cyclic Peptides
The following tables summarize representative quantitative data for the permeability of various cyclic peptides from the literature, as determined by PAMPA and Caco-2 assays.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| Cyclic Peptide | Molecular Weight (Da) | PAMPA Permeability (% Permeated or Pe x 10-6 cm/s) | Reference Compound(s) | Assay Conditions | Source |
| Peptide 1 | >1000 | ~6% | Atenolol (B1665814) (Low), Quinidine (High) | 1% lecithin (B1663433) in dodecane | [3] |
| N-methylated Peptide 15 | >1000 | ~17% | Atenolol (Low), Quinidine (High) | 1% lecithin in dodecane | [3] |
| Cyclosporine A | 1202.6 | High | Propranolol (B1214883) (High) | Phospholipid/dodecane membrane, 5 hr incubation | [4] |
| Various Hexapeptides | ~600-800 | Variable | Not specified | 1% lecithin in dodecane | [5] |
Table 2: Caco-2 Cell Permeability Assay Data
| Cyclic Peptide | Molecular Weight (Da) | Apparent Permeability (Papp x 10-6 cm/s) (A-B) | Efflux Ratio (B-A/A-B) | Reference Compound(s) | Assay Conditions | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Peptide 1 | >1000 | 1 | Not Reported | Not Reported | 21-day culture |[3] | | N-methylated Peptide 15 | >1000 | 21 | Not Reported | Not Reported | 21-day culture |[3] | | KRAS Inhibitor Peptides | 1350-1482 | Variable | Not Reported | Not Reported | 21-day culture, FaSSIF/HBSS buffer |[2] | | ent-verticilide (B1192736) analogs | ~800-900 | Variable | Variable | Not Reported | 10 µM donor concentration |[6] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of cyclic peptides across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (non-binding surface)
-
Lecithin from soybean (or other suitable phospholipid mixture)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test cyclic peptides and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for analysis
Protocol:
-
Prepare the Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.[7]
-
Coat the Donor Plate: Carefully add 5 µL of the lipid solution to each well of the 96-well filter (donor) plate, ensuring the filter is completely coated.[7]
-
Prepare Donor Solutions: Dissolve the cyclic peptides and control compounds in DMSO to create stock solutions (e.g., 10 mM). Dilute the stock solutions with PBS (pH 7.4) to the final desired concentration (e.g., 10-100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[7]
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Add Donor Solutions: Add 150 µL of the prepared donor solutions to each well of the donor plate.[7]
-
Incubation: Cover the plate assembly and incubate at room temperature for 5 to 18 hours on a plate shaker with gentle agitation.[4][8]
-
Sample Collection and Analysis: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the cyclic peptides in the donor and acceptor wells using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The effective permeability (Pe) can be calculated using the following equation:
Pe = - [ln(1 - [Drug]acceptor / [Drug]equilibrium)] / (A * (1/VD + 1/VA) * t)
Where:
-
[Drug]acceptor is the concentration of the drug in the acceptor well at time t.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time.
-
Caco-2 Cell Permeability Assay
This protocol details the procedure for assessing the permeability of cyclic peptides across a Caco-2 cell monolayer, which models the human intestinal barrier. Both a 21-day and a more rapid 5-day protocol are described.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
For 5-day protocol: Sodium butyrate (B1204436) and collagen-coated Transwell inserts.
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.0
-
Test cyclic peptides and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS for analysis
Protocol (21-Day Method):
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm2) for the permeability assay.
-
Assay Preparation: On the day of the experiment, wash the monolayers with pre-warmed HBSS (pH 7.4 for the basolateral side, pH 6.0 for the apical side).
-
Permeability Assay (Apical to Basolateral - A-B):
-
Add the test cyclic peptide solution (in HBSS, pH 6.0) to the apical (donor) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment:
-
Add the test cyclic peptide solution (in HBSS, pH 7.4) to the basolateral (donor) chamber.
-
Add fresh HBSS (pH 6.0) to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as the A-B assay.
-
-
Sample Analysis: Analyze the concentration of the cyclic peptide in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the peptide in the donor chamber.
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
Protocol (5-Day Accelerated Method):
-
Insert Coating: Coat Transwell inserts with collagen.
-
Cell Seeding and Culture: Seed Caco-2 cells as in the 21-day protocol. Culture in media supplemented with sodium butyrate to promote rapid differentiation.[9]
-
Assay Procedure: After 5 days, follow steps 3-9 of the 21-day protocol. Note that TEER values may be lower than in the 21-day model, but should still indicate monolayer confluence.[9]
Cellular Uptake and Cytosolic Delivery Assay
This protocol describes methods to quantify the total cellular uptake and cytosolic delivery of fluorescently labeled cyclic peptides using flow cytometry and confocal microscopy.
Materials:
-
Fluorescently labeled cyclic peptides (e.g., with FITC, Alexa Fluor 488)
-
HeLa or other suitable cell line
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Confocal microscope
-
Optional: Quenching agent (e.g., Trypan Blue) to differentiate between surface-bound and internalized peptides.
-
Optional for cytosolic delivery: Chloroalkane penetration assay (CAPA) reagents (chloroalkane-tagged peptide and a reporter dye).[10]
Protocol for Total Cellular Uptake (Flow Cytometry):
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Incubation with Labeled Peptide: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescently labeled cyclic peptide at the desired concentration (e.g., 1-10 µM).
-
Incubation: Incubate the cells for a specific time period (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting: Wash the cells with cold PBS to stop uptake. Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity is proportional to the amount of cell-associated peptide.
-
(Optional) Quenching: To distinguish between internalized and membrane-bound peptide, add a quenching agent like Trypan Blue just before flow cytometry analysis. Trypan Blue will quench the fluorescence of the extracellularly bound peptide.
Protocol for Visualization of Cellular Uptake and Localization (Confocal Microscopy):
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Incubation with Labeled Peptide: Follow steps 2 and 3 from the flow cytometry protocol.
-
Cell Staining (Optional): After incubation, wash the cells and stain with markers for specific organelles (e.g., Hoechst for the nucleus, LysoTracker for lysosomes) to assess subcellular localization.
-
Imaging: Wash the cells with PBS and image them using a confocal microscope. Acquire images in the appropriate fluorescence channels. Diffuse cytosolic fluorescence indicates successful cytosolic delivery, while punctate fluorescence often suggests endosomal entrapment.
Protocol for Quantifying Cytosolic Delivery (Chloroalkane Penetration Assay - CAPA):
-
Cell Line: Use a cell line engineered to express a cytosolic HaloTag protein.
-
Incubation with Chloroalkane-Tagged Peptide: Incubate the cells with the cyclic peptide that has been tagged with a chloroalkane.
-
Wash and Chase: Wash away the excess peptide and then incubate the cells with a membrane-impermeable, fluorescently labeled HaloTag ligand.
-
Analysis: Only the HaloTag proteins that have reacted with the internalized, cytosolic chloroalkane-tagged peptide will be unavailable to bind the fluorescent ligand. The reduction in cellular fluorescence compared to control cells is proportional to the amount of peptide that reached the cytosol. This can be quantified by flow cytometry or imaging.[10][11]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in these application notes.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
References
- 1. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Source Details [cycpeptmpdb.com]
- 3. researchgate.net [researchgate.net]
- 4. PAMPA | Evotec [evotec.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular Uptake and Cytosolic Delivery of a Cyclic Cystine Knot Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: SPSB2-iNOS Peptide-3 in Leishmania Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge with limited therapeutic options. A key host defense mechanism against Leishmania is the production of nitric oxide (NO) by infected macrophages, a process catalyzed by the inducible nitric oxide synthase (iNOS). The intracellular survival of Leishmania is partly dependent on its ability to evade this NO-mediated killing.
The SPRY domain-containing SOCS box protein 2 (SPSB2) has been identified as a critical negative regulator of the host's innate immune response. SPSB2 targets iNOS for proteasomal degradation, thereby limiting the duration and intensity of NO production.[1][2][3] This makes the SPSB2-iNOS interaction a promising therapeutic target. By inhibiting this interaction, the lifespan of iNOS can be prolonged, leading to sustained NO production and enhanced parasite clearance.[1][2][3]
SPSB2-iNOS inhibitory cyclic peptide-3 (CP3) is a potent inhibitor of the SPSB2-iNOS interaction, binding to SPSB2 with a high affinity (K_D of 7 nM).[4][5][6] This document provides detailed application notes and protocols for the use of SPSB2-iNOS peptide-3 in Leishmania infection models, aimed at researchers and professionals in drug development.
Mechanism of Action
The fundamental principle behind the application of SPSB2-iNOS peptide-3 is the modulation of the host's innate immune response to enhance the killing of intracellular Leishmania parasites. The peptide acts as a competitive inhibitor, preventing the binding of SPSB2 to iNOS. This disruption of the SPSB2-iNOS complex prevents the ubiquitination and subsequent proteasomal degradation of iNOS. The stabilized iNOS can then continue to produce nitric oxide, a potent anti-leishmanial molecule, for an extended period.
Quantitative Data Summary
The following table summarizes the binding affinities of SPSB2-iNOS inhibitory peptides. This data is crucial for understanding the potency of these inhibitors and for designing experiments with appropriate concentrations.
| Peptide/Inhibitor | Target | Binding Affinity (K_D) | Method | Reference |
| Wild-type iNOS peptide | SPSB2 | 13 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| This compound (CP3) | SPSB2 | 7 nM | Surface Plasmon Resonance (SPR) | [4][5][6] |
| Redox-stable cyclic peptide 1 (CP1) | SPSB2 | Low nanomolar | SPR and 19F NMR | [7] |
| Redox-stable cyclic peptide 2 (CP2) | SPSB2 | Low nanomolar | SPR and 19F NMR | [7] |
Experimental Protocols
In Vitro Macrophage Infection Model
This protocol details the steps for infecting macrophages with Leishmania promastigotes and treating them with SPSB2-iNOS peptide-3 to assess its effect on parasite survival and nitric oxide production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, J774A.1) or bone marrow-derived macrophages (BMDMs)
-
Leishmania species (e.g., L. major, L. infantum) stationary-phase promastigotes
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound (CP3)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Griess Reagent System for Nitrite (B80452) Determination
-
Reagents for cell lysis and DNA extraction (for parasite quantification by qPCR) or Giemsa staining
-
Phosphate-buffered saline (PBS)
-
96-well and 24-well tissue culture plates
Procedure:
-
Macrophage Seeding:
-
Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well.
-
For nitric oxide measurements, seed cells in a 96-well plate at 5 x 10^4 cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Infection with Leishmania:
-
Wash the adherent macrophages with warm PBS.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular parasites.
-
-
Treatment with SPSB2-iNOS Peptide-3:
-
Prepare a stock solution of SPSB2-iNOS peptide-3 in an appropriate solvent (e.g., sterile water or DMSO, as per manufacturer's instructions).
-
Add fresh complete medium to the infected macrophages.
-
For experiments requiring macrophage activation, add IFN-γ (e.g., 100 U/mL) and LPS (e.g., 10 ng/mL).
-
Add SPSB2-iNOS peptide-3 at a range of concentrations (e.g., 100 nM to 10 µM). Include a vehicle-only control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 72 hours.
-
-
Assessment of Nitric Oxide Production:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent System according to the manufacturer's protocol.
-
Briefly, mix equal volumes of supernatant and Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
-
-
Quantification of Intracellular Parasite Load:
-
Giemsa Staining:
-
Wash the cells in the 24-well plate with PBS.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Count the number of amastigotes per 100 macrophages under a light microscope.
-
-
Quantitative PCR (qPCR):
-
Wash the cells with PBS and lyse them.
-
Extract total DNA from the cell lysates.
-
Perform qPCR using primers specific for a Leishmania gene (e.g., kDNA) and a host gene (e.g., GAPDH) for normalization.
-
Calculate the relative parasite burden.
-
-
In Vivo Murine Model of Cutaneous Leishmaniasis
This protocol provides a framework for evaluating the efficacy of SPSB2-iNOS peptide-3 in a mouse model of cutaneous leishmaniasis.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Leishmania major stationary-phase promastigotes
-
This compound (CP3)
-
Sterile PBS
-
Calipers for lesion measurement
-
Reagents for limiting dilution assay or qPCR for parasite quantification in tissues
Procedure:
-
Infection of Mice:
-
Infect mice subcutaneously in the footpad or the ear dermis with 2 x 10^6 L. major stationary-phase promastigotes in a small volume (e.g., 30-50 µL) of sterile PBS.
-
-
Treatment Regimen:
-
Begin treatment when lesions become measurable (typically 2-3 weeks post-infection).
-
Administer SPSB2-iNOS peptide-3 via an appropriate route (e.g., intraperitoneal or subcutaneous injection). The optimal dose and frequency will need to be determined empirically. A starting point could be a daily dose in the range of 1-10 mg/kg.
-
Include a control group receiving vehicle only.
-
-
Monitoring Disease Progression:
-
Measure the size of the cutaneous lesion (e.g., footpad thickness or lesion diameter) weekly using calipers.
-
-
Quantification of Parasite Burden in Tissues:
-
At the end of the experiment (or at specified time points), euthanize the mice.
-
Aseptically remove the infected tissue (footpad or ear) and the draining lymph node.
-
Homogenize the tissues.
-
Determine the parasite burden using a limiting dilution assay or by qPCR as described for the in vitro protocol.
-
Expected Outcomes
-
In Vitro: Treatment of infected macrophages with SPSB2-iNOS peptide-3 is expected to lead to a dose-dependent increase in nitric oxide production and a corresponding decrease in the intracellular parasite load.
-
In Vivo: Administration of SPSB2-iNOS peptide-3 to Leishmania-infected mice is anticipated to reduce lesion size and parasite burden in the infected tissues and draining lymph nodes compared to vehicle-treated controls.
Concluding Remarks
The inhibition of the SPSB2-iNOS interaction presents a novel host-directed therapeutic strategy for leishmaniasis. This compound is a valuable tool for investigating the role of this pathway in Leishmania infection and for assessing the therapeutic potential of this approach. The protocols outlined above provide a comprehensive guide for researchers to apply this peptide in both in vitro and in vivo models. Further studies will be necessary to optimize dosage, delivery methods, and to evaluate the efficacy in different models of leishmaniasis.
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nitric Oxide Production Following Peptide-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. Dysregulation of NO production is implicated in various pathologies, making the modulation of its synthesis a key therapeutic target. This document provides detailed application notes and protocols for measuring nitric oxide production in response to a novel therapeutic candidate, Peptide-3. The protocols outlined herein are designed for in vitro systems, specifically focusing on endothelial cell cultures, a primary site of NO synthesis in the vasculature.
The production of NO is primarily catalyzed by nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][2] The endothelial isoform, eNOS, is a key regulator of vascular tone and its activity is modulated by various signaling pathways. Many peptides exert their effects by interacting with cell surface receptors, initiating intracellular cascades that lead to eNOS activation.[3][4][5]
These application notes will describe two robust methods for quantifying NO production: the indirect measurement of nitrite (B80452), a stable oxidation product of NO, in the cell culture supernatant using the Griess assay, and the direct visualization of intracellular NO using the fluorescent probe DAF-FM diacetate.
Hypothetical Signaling Pathway for Peptide-3
It is hypothesized that Peptide-3 interacts with a specific G-protein coupled receptor (GPCR) on the surface of endothelial cells. This interaction is proposed to activate a signaling cascade involving Phosphoinositide 3-kinase (PI3K) and the serine/threonine kinase Akt. Activated Akt then phosphorylates eNOS at Serine 1177, a key activating phosphorylation site.[4] This phosphorylation event, in conjunction with the binding of calmodulin (CaM), enhances the catalytic activity of eNOS, leading to increased production of nitric oxide from its substrate, L-arginine.
Caption: Hypothetical signaling pathway of Peptide-3-induced eNOS activation.
Experimental Protocols
Protocol 1: Measurement of Nitrite in Cell Culture Supernatant using the Griess Assay
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in aqueous solutions.[6][7] This assay relies on a two-step diazotization reaction.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Peptide-3 stock solution
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)[8]
-
Sodium Nitrite (NaNO₂) standard solution (100 µM)
-
96-well microplate reader
-
Clear, flat-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10⁴ cells per well and culture until they reach 80-90% confluency.[8]
-
Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh serum-free medium to each well.
-
Add varying concentrations of Peptide-3 (e.g., 0, 1, 10, 100 nM, 1 µM) to the respective wells. Include a positive control (e.g., a known NO donor like Sodium Nitroprusside) and a negative control (vehicle).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 24 hours).
-
Sample Collection: After incubation, carefully collect 150 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation:
-
Prepare a serial dilution of the 100 µM NaNO₂ standard solution in culture medium to obtain concentrations ranging from 100 µM to 0.78 µM.
-
Add 150 µL of each standard concentration to empty wells in the new 96-well plate.
-
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[7][8]
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Amyloid β peptide-induced inhibition of endothelial nitric oxide production involves oxidative stress-mediated constitutive eNOS/HSP90 interaction and disruption of agonist-mediated Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
Application Notes and Protocols for In Vitro Ubiquitination Assay of iNOS Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory response, producing large amounts of nitric oxide (NO).[1] The regulation of iNOS levels is crucial for controlling inflammation, and its degradation is primarily mediated by the ubiquitin-proteasome system.[2][3] This process involves the covalent attachment of ubiquitin molecules to iNOS, marking it for degradation by the 26S proteasome.[2] Understanding the ubiquitination of iNOS is therefore essential for developing therapeutic strategies that target inflammatory diseases.
Two E3 ubiquitin ligases, the C-terminus of Hsp70-interacting protein (CHIP) and Elongin B/C-Cullin-5-SPRY domain- and SOCS box-containing protein (ECS(SPSB)), have been identified as key regulators of iNOS degradation.[4][5] In vitro ubiquitination assays are powerful tools to dissect the molecular mechanisms of iNOS degradation, identify specific E2 and E3 enzymes involved, and screen for potential inhibitors or enhancers of this process.[6][7] These assays reconstitute the ubiquitination cascade in a controlled environment using purified enzymes and the substrate protein.[8][9]
This document provides detailed protocols for performing an in vitro ubiquitination assay to study iNOS degradation, along with methods for analyzing the results.
Signaling Pathway for iNOS Ubiquitination and Degradation
The ubiquitination of iNOS is a multi-step enzymatic process involving a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[7][10] The E3 ligase provides substrate specificity, recognizing iNOS and facilitating the transfer of ubiquitin to it.[7] Polyubiquitinated iNOS is then recognized and degraded by the proteasome.
Experimental Protocols
I. In Vitro Ubiquitination Reaction
This protocol outlines the setup of an in vitro reaction to ubiquitinate iNOS.
Materials and Reagents:
-
Recombinant Human Ubiquitin Activating Enzyme (E1)
-
Recombinant Human Ubiquitin Conjugating Enzyme (E2, e.g., UbcH5a)
-
Recombinant Human E3 Ligase (e.g., CHIP)[5]
-
Recombinant Human iNOS (full-length or relevant domains)
-
Recombinant Human Ubiquitin
-
10X Ubiquitination Reaction Buffer (500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP)[6]
-
100 mM Mg-ATP Solution[6]
-
Nuclease-free water
-
2X SDS-PAGE Sample Buffer
-
On ice, assemble the following components in a microcentrifuge tube in the order listed. Prepare a master mix for multiple reactions. For a negative control, replace the Mg-ATP solution with nuclease-free water.
| Reagent | Volume (µL) | Final Concentration |
| Nuclease-free water | to 25 µL | N/A |
| 10X Reaction Buffer | 2.5 | 1X |
| Ubiquitin (10 mg/mL) | 1 | ~100 µM |
| Mg-ATP Solution (100 mM) | 2.5 | 10 mM |
| iNOS (substrate) | X | 5-10 µM |
| E1 Enzyme (5 µM) | 0.5 | 100 nM |
| E2 Enzyme (25 µM) | 0.5 | 500 nM |
| E3 Ligase (10 µM) | X | 1-2 µM |
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 1-2 hours.[11]
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[8]
-
The samples are now ready for analysis by SDS-PAGE and Western blotting.
II. Immunoprecipitation of Ubiquitinated iNOS
This protocol is for the enrichment of ubiquitinated iNOS from the in vitro reaction mix, which can be useful for subsequent analysis, especially if the ubiquitination signal is weak.
Materials and Reagents:
-
Completed in vitro ubiquitination reaction
-
IP Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol)
-
Anti-iNOS Antibody
-
Protein A/G Agarose (B213101) Beads[12]
-
Wash Buffer (e.g., cold IP Lysis Buffer)
-
2X SDS-PAGE Sample Buffer
Procedure: [12]
-
Dilute the completed in vitro ubiquitination reaction with 500 µL of cold IP Lysis Buffer.
-
Add 2-5 µg of anti-iNOS antibody to the diluted reaction mixture.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of cold Wash Buffer. After the final wash, remove as much of the supernatant as possible.
-
Resuspend the beads in 40 µL of 2X SDS-PAGE sample buffer and boil for 5 minutes at 95-100°C.
-
Centrifuge to pellet the beads and collect the supernatant for analysis.
Data Presentation and Analysis
The results of the in vitro ubiquitination assay are typically analyzed by Western blotting. A successful reaction will show a ladder of high-molecular-weight bands corresponding to polyubiquitinated iNOS when probed with an anti-iNOS antibody. Probing with an anti-ubiquitin antibody can confirm that these higher molecular weight species are indeed ubiquitinated.[6]
Experimental Workflow
Quantitative Data Summary
The following table represents hypothetical quantitative data from an in vitro ubiquitination assay for iNOS, demonstrating the dependency of the reaction on key components. The relative ubiquitination of iNOS is quantified by densitometry of the high-molecular-weight smear on a Western blot.
| Condition | E1 | E2 (UbcH5a) | E3 (CHIP) | ATP | Relative iNOS Ubiquitination (Arbitrary Units) |
| Complete Reaction | + | + | + | + | 100 ± 8.5 |
| No E1 | - | + | + | + | 2 ± 0.5 |
| No E2 | + | - | + | + | 5 ± 1.2 |
| No E3 | + | + | - | + | 10 ± 2.1 |
| No ATP | + | + | + | - | 1 ± 0.3 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak ubiquitination signal | Inactive enzyme(s) | Test the activity of each enzyme individually. Use fresh enzyme stocks. |
| Suboptimal reaction conditions | Optimize incubation time, temperature, and enzyme/substrate concentrations. | |
| iNOS is not a substrate for the chosen E2/E3 pair | Try different E2 enzymes. Confirm the E3 ligase is known to target iNOS (e.g., CHIP).[5] | |
| High background or non-specific bands | Contamination of recombinant proteins | Use highly purified proteins. Include a negative control reaction without the substrate. |
| Non-specific antibody binding | Optimize antibody concentration and washing steps during Western blotting or immunoprecipitation. | |
| Smear at the top of the gel | Excessive polyubiquitination | Reduce incubation time or enzyme concentrations. |
Conclusion
The in vitro ubiquitination assay is a fundamental technique for studying the post-translational regulation of iNOS. The protocols and guidelines presented here provide a framework for researchers to investigate the molecular details of iNOS degradation, screen for novel therapeutic agents, and further elucidate the role of the ubiquitin-proteasome system in inflammation. Careful optimization and appropriate controls are essential for obtaining reliable and interpretable results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. CHIP facilitates ubiquitination of inducible nitric oxide synthase and promotes its proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 9. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 10. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.nau.edu [www2.nau.edu]
Application Notes and Protocols: Western Blot Analysis of iNOS Levels in Response to Peptide-3
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel compounds, understanding their impact on key inflammatory mediators is crucial. Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, and its expression is tightly regulated.[1] This document provides a detailed protocol for the analysis of iNOS protein levels in cell cultures treated with a hypothetical therapeutic agent, "Peptide-3," using Western blotting.
Introduction to iNOS
Inducible nitric oxide synthase (iNOS or NOS-2) is one of three isoforms of nitric oxide synthase and plays a significant role in the immune response.[2] Unlike the other isoforms (eNOS and nNOS), iNOS is not typically present in quiescent cells but is induced by pro-inflammatory cytokines and microbial products, such as lipopolysaccharide (LPS).[1] Once expressed, iNOS produces large amounts of nitric oxide (NO), a signaling molecule with diverse physiological and pathological effects.[2] While NO is essential for host defense, its overproduction by iNOS can lead to tissue damage and is implicated in various inflammatory diseases. Consequently, modulating iNOS expression is a key therapeutic strategy.
The expression of iNOS is primarily regulated at the transcriptional level. Several signaling pathways, including the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, are known to induce iNOS gene expression.[3][4] Therefore, investigating the effect of "Peptide-3" on iNOS protein levels can provide valuable insights into its mechanism of action and its potential as an anti-inflammatory agent.
Experimental Protocols
This section details the materials and methods required to perform a Western blot analysis to determine the effect of Peptide-3 on iNOS protein expression in a relevant cell line (e.g., RAW 264.7 murine macrophages).
Materials
-
Cell Line: RAW 264.7 cells (or other appropriate cell line)
-
Cell Culture Reagents: DMEM, fetal bovine serum (FBS), penicillin-streptomycin (B12071052), PBS
-
Inducing Agent: Lipopolysaccharide (LPS)
-
Test Compound: Peptide-3
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA protein assay kit
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer
-
Western Blotting Reagents: PVDF membrane, transfer buffer (Tris-glycine with methanol), blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (anti-iNOS, anti-β-actin), HRP-conjugated secondary antibody, ECL detection reagent
-
Equipment: Cell culture incubator, centrifuge, spectrophotometer, SDS-PAGE and Western blotting apparatus, imaging system
Methods
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of Peptide-3 for 1 hour.
-
Induce iNOS expression by treating the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with Peptide-3 alone.
-
-
Preparation of Cell Lysates:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and store at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Apply an ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the iNOS band intensity to the intensity of a loading control (e.g., β-actin) to account for variations in protein loading.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. This allows for a clear and concise presentation of the results, facilitating comparison between different treatment groups.
| Treatment Group | iNOS Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized iNOS Expression (iNOS/β-actin) |
| Control (Untreated) | |||
| LPS (1 µg/mL) | |||
| Peptide-3 (X µM) | |||
| LPS + Peptide-3 (X µM) | |||
| Peptide-3 (Y µM) | |||
| LPS + Peptide-3 (Y µM) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of iNOS levels after treatment with Peptide-3.
Experimental workflow for Western blot analysis of iNOS.
iNOS Signaling Pathway
This diagram illustrates the major signaling pathways that lead to the transcriptional activation of the iNOS gene. Understanding these pathways can help in elucidating the potential mechanism of action of Peptide-3.
Simplified iNOS signaling pathway.
References
Application Note: Utilizing Surface Plasmon Resonance to Elucidate the Binding Kinetics of SPSB2-Peptide Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a comprehensive overview and detailed protocols for the use of Surface Plasmon Resonance (SPR) in characterizing the binding kinetics of Suppressor of Cytokine Signaling (SOCS) box protein 2 (SPSB2) with various peptides. SPSB2 is a critical adaptor protein within an E3 ubiquitin ligase complex, which targets inducible nitric oxide synthase (iNOS) for proteasomal degradation.[1][2][3][4][5] By modulating iNOS levels, SPSB2 plays a significant role in the immune response. Understanding the kinetics of peptide binding to the SPRY domain of SPSB2 is paramount for the development of novel therapeutics that can modulate this interaction for potential anti-infective and anti-inflammatory applications.[5][6][7] SPR is a powerful, label-free technology that enables the real-time analysis of biomolecular interactions, providing quantitative data on association rates (k_a_), dissociation rates (k_d_), and equilibrium dissociation constants (K_D_).[8][9][10]
Signaling Pathway Context
SPSB2 is a key negative regulator of iNOS. It recognizes a specific motif within the N-terminal region of iNOS, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This action reduces the production of nitric oxide (NO), a crucial signaling and effector molecule in the immune system. The interaction is mediated by the SPRY domain of SPSB2.[1][2] Small molecules or peptides that can competitively inhibit the SPSB2-iNOS interaction could prolong the functional lifetime of iNOS, thereby enhancing the immune response against pathogens.[5]
Caption: SPSB2-mediated ubiquitination and degradation of iNOS.
Quantitative Data Summary
The following tables summarize kinetic and affinity data obtained from SPR and Isothermal Titration Calorimetry (ITC) experiments for the binding of various iNOS-derived peptides to the SPSB2 SPRY domain.
Table 1: Kinetic and Affinity Constants for iNOS-derived Peptides Binding to SPSB2
| Peptide Sequence | Method | k_a_ (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_D_ (nM) | Reference |
| KEEKDINNNVKKT (iNOS 19-31) | ITC | - | - | 13 | [1] |
| EKDINNNVK | SPR | 1.2 x 10⁵ | 1.8 x 10⁻³ | 15 | [11] |
| KEEKDINNN | SPR | 1.1 x 10⁵ | 2.1 x 10⁻² | 190 | [11] |
| DINNNVKKT | SPR | 1.5 x 10⁵ | 5.2 x 10⁻² | 350 | [11] |
| DINNN | SPR | 1.0 x 10⁵ | 3.5 x 10⁻² | 350 | [11] |
| Ac-c[CVDINNNC]-NH₂ (Cyclic) | SPR | - | - | 4.4 | [7] |
| Redox-stable Cyclic Peptide 1 | SPR | - | - | Low nM | [6] |
| Redox-stable Cyclic Peptide 2 | SPR | - | - | Low nM | [6] |
Table 2: Thermodynamic Parameters for iNOS-derived Peptide Binding to SPSB2 (from ITC)
| Peptide Sequence | N (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | K_D_ (nM) | Reference |
| KEEKDINNNVKKT (iNOS 19-31) | 1.02 ± 0.03 | -14.2 ± 0.2 | 3.5 | 13 | [1] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for an SPR experiment to determine SPSB2-peptide binding kinetics involves several key stages: preparation of the protein and peptide, immobilization of the ligand (typically SPSB2) onto the sensor chip, injection of the analyte (peptide) at various concentrations, and regeneration of the sensor surface for subsequent experiments.
Caption: General workflow for an SPR experiment.
Detailed Methodologies
1. Materials and Reagents
-
SPSB2 Protein: Recombinant SPSB2 (SPRY domain, residues 12-224) expressed and purified.[1]
-
Peptides: Synthesized peptides of interest with purity >95%.
-
SPR Instrument: e.g., Biacore T200 or similar.[12]
-
Sensor Chips: CM5 sensor chips are commonly used for amine coupling.[9]
-
Amine Coupling Kit: N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), and ethanolamine-HCl.[13]
-
Buffers:
-
Immobilization Buffer: 10 mM Sodium acetate, pH 4.0-5.5 (pH to be optimized for the specific protein).[13]
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration Solution: A solution that effectively removes the bound analyte without denaturing the ligand. This needs to be determined empirically (e.g., a short pulse of low pH glycine (B1666218) or high salt concentration).[14]
-
2. Ligand Preparation and Immobilization
-
Protein Preparation: Dialyze the purified SPSB2 protein into the chosen immobilization buffer. The protein concentration should typically be in the range of 20-50 µg/mL.[13][15]
-
Sensor Chip Activation: Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[13]
-
Ligand Immobilization: Inject the SPSB2 protein solution over the activated surface until the desired immobilization level is reached (e.g., ~2000-5000 Response Units, RU).[16] The optimal density should be determined to avoid mass transport limitations.
-
Deactivation: Block any remaining active esters on the surface by injecting 1 M ethanolamine-HCl for 7 minutes.[13]
-
Reference Surface: A reference flow cell should be prepared simultaneously using the same activation and deactivation chemistry but without the injection of the ligand. This will be used to subtract non-specific binding and bulk refractive index changes.[17]
3. Analyte Preparation and Binding Analysis
-
Peptide Preparation: Prepare a stock solution of the peptide in the running buffer. Perform a serial dilution to obtain a range of concentrations to be tested (e.g., 0.1 nM to 1 µM). It is recommended to use at least five different concentrations.[11]
-
Binding Measurement:
-
Equilibrate the sensor surface with a continuous flow of running buffer until a stable baseline is achieved.
-
Inject the peptide solutions sequentially, from the lowest to the highest concentration, over both the ligand and reference surfaces. A typical injection time is 60-180 seconds, followed by a dissociation phase of 300-600 seconds with running buffer.[11][12] The flow rate should be optimized to minimize mass transport effects (e.g., 30-60 µL/min).[18]
-
Between each peptide injection, regenerate the sensor surface by injecting the optimized regeneration solution. Ensure the baseline returns to its initial level before the next injection.
-
4. Data Analysis
-
Data Processing: Subtract the reference surface sensorgram from the ligand surface sensorgram for each peptide concentration to obtain the specific binding response.
-
Kinetic Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This will yield the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).[8][19]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution | Reference |
| No or Low Binding Signal | Inactive ligand or analyte. Low ligand immobilization density. | Check protein and peptide quality and activity. Increase the amount of immobilized ligand. | [20][21] |
| Non-Specific Binding | Analyte sticks to the sensor surface. | Optimize buffer conditions (e.g., increase salt concentration, add blocking agents like BSA, or change pH). Use a reference surface. | [22] |
| Mass Transport Limitation | Analyte binds to the ligand faster than it is supplied by the flow. | Increase the flow rate. Decrease the ligand density. | [18] |
| Incomplete Regeneration | Regeneration solution is not effective. | Screen for a more effective regeneration solution (e.g., different pH, salt, or organic solvent). | [14] |
Conclusion
Surface Plasmon Resonance is an indispensable tool for the detailed kinetic characterization of SPSB2-peptide interactions. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute robust SPR experiments. The resulting kinetic data are crucial for understanding the molecular basis of this interaction and for the rational design of potent and specific inhibitors with therapeutic potential. Careful experimental design, optimization, and data analysis are essential for obtaining high-quality, reproducible results.[8][17]
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. uniprot.org [uniprot.org]
- 5. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. publ.iss.it [publ.iss.it]
- 10. youtube.com [youtube.com]
- 11. connectsci.au [connectsci.au]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Experimental design for kinetic analysis of protein-protein interactions with surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. nicoyalife.com [nicoyalife.com]
- 20. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 21. nanotempertech.com [nanotempertech.com]
- 22. nicoyalife.com [nicoyalife.com]
Application Notes and Protocols: Isothermal Titration Calorimetry (ITC) for Inhibitor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions.[1][2][3] It is considered the gold standard for characterizing the thermodynamics of binding events, providing a comprehensive profile of the interaction between a small molecule inhibitor and its target macromolecule, such as a protein or enzyme.[2][4] In a single experiment, ITC can determine the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][3][5] This information is invaluable in drug discovery and development for hit validation, lead optimization, and understanding the driving forces behind inhibitor binding.[3][6]
Principle of Isothermal Titration Calorimetry
ITC operates by measuring the heat released (exothermic) or absorbed (endothermic) when a ligand (the inhibitor) is titrated into a solution containing a macromolecule (the target protein) at a constant temperature.[2] The instrument consists of a reference cell and a sample cell, both housed in an adiabatic jacket.[1] The reference cell contains buffer, while the sample cell holds the macromolecule solution. The inhibitor solution is incrementally injected into the sample cell. Any heat change resulting from the binding interaction is detected by sensitive thermopiles, and the instrument's feedback system applies power to maintain a zero temperature difference between the sample and reference cells.[1][7] The power required to maintain this equilibrium is proportional to the heat of reaction.
The experiment proceeds until the macromolecule's binding sites are saturated with the inhibitor. The resulting data is a series of heat pulses for each injection. Integrating the area under these peaks provides the heat change per injection. Plotting this heat change against the molar ratio of inhibitor to macromolecule generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[8][9]
Experimental Workflow for Inhibitor Binding Analysis
The following diagram illustrates the typical workflow for an ITC experiment to determine inhibitor binding affinity.
Caption: A generalized workflow for determining inhibitor binding affinity using Isothermal Titration Calorimetry.
Detailed Experimental Protocol
This protocol provides a general guideline for performing an ITC experiment to measure the binding affinity of an inhibitor to a target protein.
I. Materials and Reagents
-
Purified target protein of known concentration
-
Purified inhibitor of known concentration
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
ITC instrument and associated consumables (syringes, cells)
II. Sample Preparation
-
Protein and Inhibitor Purity: Ensure that both the protein and inhibitor are as pure as possible to avoid interfering reactions.[10][11]
-
Buffer Matching: Dialyze the protein extensively against the final experimental buffer. Dissolve the inhibitor in the final dialysis buffer to ensure a precise buffer match between the cell and syringe solutions.[10][11][12] Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[12]
-
Concentration Determination: Accurately determine the concentrations of the protein and inhibitor solutions. This is critical for the accurate determination of stoichiometry.
-
Concentration Guidelines: The choice of concentrations is crucial for obtaining a sigmoidal binding curve. The "c-window" (c = n * [Macromolecule] / K D) should ideally be between 5 and 500.[10][11]
-
If the K D is unknown, a good starting point is 10-50 µM protein in the cell and a 10-20 fold higher concentration of the inhibitor in the syringe.[10]
-
For high-affinity inhibitors (low K D), lower concentrations will be required.
-
-
Additives: If additives like DMSO or reducing agents are necessary for inhibitor solubility or protein stability, ensure they are present at the exact same concentration in both the protein and inhibitor solutions.[10][11] TCEP or 2-mercaptoethanol (B42355) are recommended over DTT as reducing agents.[10][11] The final DMSO concentration should ideally not exceed 10%.[10][11]
-
Degassing: Thoroughly degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles, which can cause significant noise in the baseline.[8][13]
III. Instrument Setup
-
Cleaning: Thoroughly clean the sample cell and syringe according to the manufacturer's instructions.
-
Equilibration: Set the experimental temperature and allow the instrument to equilibrate. A common temperature for initial experiments is 25°C.
-
Stirring Speed: Set an appropriate stirring speed (e.g., 750-1000 rpm) to ensure rapid mixing upon injection without causing protein denaturation.
IV. Data Acquisition
-
Loading Samples: Carefully load the protein solution into the sample cell and the inhibitor solution into the injection syringe, avoiding the introduction of air bubbles.
-
Equilibration Period: Allow for a sufficient initial delay before the first injection to establish a stable baseline.
-
Titration Parameters:
-
Injection Volume: Typically 1-2 µL for the initial injection (often discarded from analysis) followed by 2-5 µL for subsequent injections.
-
Number of Injections: Usually 20-30 injections are sufficient to ensure saturation.
-
Spacing between Injections: Allow enough time between injections for the signal to return to the baseline (e.g., 120-180 seconds). This may need to be longer for slow binding kinetics.
-
-
Control Experiment: Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell. This measures the heat of dilution of the inhibitor, which must be subtracted from the binding data.[8][14]
V. Data Analysis
-
Integration: Integrate the area under each injection peak in the raw thermogram to determine the heat change per injection.
-
Data Correction: Subtract the heat of dilution obtained from the control experiment from the corresponding heats of binding for each injection.
-
Binding Isotherm: Plot the corrected heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) using the analysis software provided with the instrument. This will yield the thermodynamic parameters: K A (1/K D), ΔH, and n.
-
Calculation of ΔG and ΔS: The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the following equation: ΔG = -RTln(K A) = ΔH - TΔS.[3][8]
Data Presentation
Quantitative data from ITC experiments should be summarized in a clear and concise table to facilitate comparison between different inhibitors or experimental conditions.
| Parameter | Inhibitor A | Inhibitor B | Units | Description |
| Binding Affinity (K D) | 1.2 | 5.8 | µM | Dissociation constant; lower values indicate stronger binding. |
| Stoichiometry (n) | 0.98 | 1.03 | Molar ratio of inhibitor to protein at saturation. | |
| Enthalpy (ΔH) | -8.5 | -5.2 | kcal/mol | Heat released or absorbed upon binding. |
| Entropy (TΔS) | 2.1 | 4.3 | kcal/mol | Change in randomness of the system upon binding. |
| Gibbs Free Energy (ΔG) | -10.6 | -9.5 | kcal/mol | Overall binding energy. |
Visualization of Inhibitor Binding
The following diagram illustrates the thermodynamic components of inhibitor binding to a target protein.
Caption: Thermodynamic principles governing the binding of an inhibitor to its protein target.
Troubleshooting Common ITC Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Noisy Baseline | Air bubbles in the cell or syringe; dirty cells; bent syringe.[13][15] | Thoroughly degas samples; clean the instrument according to protocol; inspect the syringe for damage.[15] |
| Large Heats of Dilution | Buffer mismatch between syringe and cell solutions.[12][15] | Ensure identical buffer composition, including pH and any additives, in both solutions through dialysis or by using the dialysate to dissolve the ligand.[12] |
| Drifting Baseline | Insufficient equilibration time; slow, secondary process (e.g., conformational change); pH mismatch.[15] | Increase the time between injections; ensure precise pH matching of buffers. |
| Peaks Do Not Return to Baseline | Insufficient time between injections; concentrations are too high, leading to large heat changes.[15] | Increase the delay between injections; reduce the concentrations of protein and/or inhibitor.[15] |
| Atypical Stoichiometry (n) | Inaccurate concentration of protein or inhibitor; protein is not fully active. | Verify the concentrations of both components using a reliable method; assess the purity and activity of the protein. |
References
- 1. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.gla.ac.uk [chem.gla.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for the Structural Analysis of the SPSB2-Peptide Complex using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and complementary biophysical techniques for the detailed structural and functional analysis of the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and its peptide ligands. The protocols outlined are designed to be adaptable for researchers in structural biology and drug discovery.
Introduction
SPRY domain-containing SOCS box protein 2 (SPSB2) is a key regulator of inducible nitric oxide synthase (iNOS), an enzyme critical for the production of nitric oxide (NO) in response to immunological stimuli. SPSB2 acts as a substrate recognition component of an E3 ubiquitin ligase complex, targeting iNOS for proteasomal degradation and thereby downregulating NO production.[1][2][3][4] This regulatory role makes the SPSB2-iNOS interaction a compelling target for therapeutic intervention in infectious diseases and other inflammatory conditions.
The interaction is mediated by the binding of a linear motif, "DINNN," located in the N-terminal region of iNOS, to the SPRY domain of SPSB2.[5][6] Understanding the structural basis of this interaction at an atomic level is paramount for the rational design of small molecules or peptide-based inhibitors that can modulate iNOS lifetime and NO production. NMR spectroscopy, in conjunction with other biophysical methods, offers a powerful suite of tools to elucidate the binding interface, affinity, and conformational changes associated with the formation of the SPSB2-peptide complex.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of the SPSB2-iNOS interaction and a general workflow for its structural analysis using NMR.
Caption: SPSB2-mediated ubiquitination and proteasomal degradation of iNOS.
Caption: Experimental workflow for NMR-based structural analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of SPSB2 with various iNOS-derived peptides.
Table 1: Binding Affinities of SPSB2 with iNOS Peptides
| Peptide Sequence | Method | Binding Affinity (Kd) | Reference |
| Murine iNOS (19-31) | ITC | 13 nM | [1] |
| DINNN | SPR | 318 nM | [7] |
| Ac-c[CVDINNNC]-NH2 | SPR | 4.4 nM | [6] |
| Ac-c[CVDINNNC]-NH2 (cystathionine analogue) | SPR | Low nM | [7] |
| cR8 (RGD-DINNNV) | ITC | 671 nM | [8] |
Table 2: Structural Statistics for SPSB2-Peptide Complexes
| PDB ID | Complex | Resolution (Å) | Method |
| 3EK9 | SPSB2 (12-224) | - | NMR Spectroscopy |
| 6KEY | SPSB2 SPRY domain - iNOS N-terminus | 1.24 | X-ray Diffraction |
| 6JWN | SPSB2 SPRY domain - cR9 (cyclic peptide) | 1.61 | X-ray Diffraction |
| 6JWM | SPSB2 SPRY domain - cR7 (cyclic peptide) | 1.23 | X-ray Diffraction |
Experimental Protocols
Protein Expression and Purification of ¹⁵N-labeled SPSB2
This protocol is adapted for the expression of isotopically labeled SPSB2 for NMR studies.
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding the desired SPSB2 construct (e.g., residues 12-224).
-
Starter Culture: Inoculate a 50 mL LB medium starter culture with a single colony and grow overnight at 37°C.
-
M9 Minimal Media Preparation: Prepare 1 L of M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Inoculation and Growth: Inoculate the 1 L M9 minimal media with the overnight starter culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression with 0.5-1 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication. Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure a monodisperse sample.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the SPSB2-peptide interaction.[9][10][11][12][13]
-
Sample Preparation:
-
Dialyze both the SPSB2 protein and the synthetic peptide extensively against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Determine the accurate concentrations of the protein and peptide.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Cell: Load the sample cell with SPSB2 at a concentration of approximately 20-50 µM.
-
Syringe: Load the injection syringe with the peptide at a concentration 10-20 times that of the protein in the cell (e.g., 200-500 µM).
-
-
Titration Parameters (Example):
-
Temperature: 25°C
-
Stirring Speed: 750 rpm
-
Injections: 20-30 injections of 1-2 µL each, with a spacing of 180 seconds between injections.
-
-
Data Analysis: Analyze the resulting thermogram by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Titration
HSQC titration is used to identify the residues on SPSB2 that are involved in the peptide binding interface by monitoring chemical shift perturbations (CSPs).[1][14][15][16][17][18][19]
-
NMR Sample Preparation:
-
Prepare a sample of uniformly ¹⁵N-labeled SPSB2 at a concentration of 100-300 µM in an appropriate NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 10% D₂O, pH 7.4).
-
Prepare a concentrated stock solution of the unlabeled peptide in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-SPSB2 sample alone.
-
Perform a stepwise titration by adding increasing molar equivalents of the unlabeled peptide to the NMR tube (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 molar equivalents).
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the peptide.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Identify the amide cross-peaks that show significant changes in their chemical shifts upon addition of the peptide.
-
Calculate the weighted average chemical shift perturbation (CSP) for each residue using the following equation: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).
-
Map the residues with the largest CSPs onto the structure of SPSB2 to visualize the binding interface.
-
Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful technique to identify which parts of a peptide ligand are in close contact with the protein receptor.[20][21][22][23][24]
-
NMR Sample Preparation:
-
Prepare a sample containing unlabeled SPSB2 (e.g., 10-50 µM) and a significant excess of the peptide ligand (e.g., 1-5 mM) in a deuterated buffer.
-
-
NMR Data Acquisition:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where there are no ligand signals (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 30 ppm).
-
The STD spectrum is the difference between the off-resonance and on-resonance spectra.
-
-
Data Analysis:
-
Signals that appear in the STD spectrum correspond to the protons of the ligand that have received saturation transfer from the protein, indicating they are in close proximity to the protein surface in the bound state.
-
The relative intensities of the signals in the STD spectrum provide information about which parts of the peptide are most intimately involved in the binding interaction (the binding epitope).
-
Conclusion
The application of NMR spectroscopy, complemented by techniques such as ITC, provides a robust framework for the detailed structural and thermodynamic characterization of the SPSB2-peptide interaction. The protocols outlined here serve as a guide for researchers aiming to dissect this critical regulatory interaction. The insights gained from these studies are invaluable for the structure-based design of novel therapeutics that can modulate the SPSB2-iNOS pathway for the treatment of various diseases.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. 19F NMR as a probe of ligand interactions with the iNOS binding site of SPRY domain-containing SOCS box protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of SPSB2 in complex with a rational designed RGD-containing cyclic peptide inhibitor of SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accurate Protein–Peptide Titration Experiments by Nuclear Magnetic Resonance Using Low-Volume Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 17. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 20. Saturation transfer difference NMR studies of the interaction of the proteinkinase CK2 with peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. STD NMR as a Technique for Ligand Screening and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ichorlifesciences.com [ichorlifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Cyclic Peptide Inhibitors in Cells
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common challenges associated with the low efficacy of cyclic peptide inhibitors in cellular assays.
Frequently Asked Questions (FAQs)
Q1: My cyclic peptide is a potent inhibitor in a biochemical assay, but shows little to no activity in a cell-based assay. What are the likely causes?
The most common reason for this discrepancy is poor cell permeability.[1][2] Most cyclic peptides, due to their size and polar nature, do not readily cross the cell membrane to reach intracellular targets.[1][3] Other potential, though less common, reasons include:
-
Efflux by cellular pumps: The peptide may be actively transported out of the cell.
-
Intracellular degradation: The peptide may be rapidly degraded by cytosolic proteases.
-
Off-target effects masking true activity: The observed cellular phenotype might not be related to the intended target.[4][5]
-
Incorrect assay conditions: The cellular assay conditions may not be optimal for the peptide's activity.
Q2: How can I determine if my cyclic peptide is cell-permeable?
Several assays can be used to assess cell permeability, ranging from simple, high-throughput screens to more complex cell-based assays that mimic physiological barriers.
| Assay Type | Principle | Advantages | Disadvantages |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Measures passive diffusion across an artificial lipid membrane. | High-throughput, cost-effective, good for initial screening of passive permeability. | Does not account for active transport or efflux mechanisms.[6][7] |
| Caco-2 Cell Assay | Uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier. | Provides information on both passive diffusion and active transport. Considered a gold standard for predicting oral bioavailability.[7][8] | Lower throughput, more complex and expensive than PAMPA. |
| MDCK/RRCK Cell Assays | Utilizes Madin-Darby Canine Kidney (MDCK) or Ralph Russ Canine Kidney (RRCK) cell monolayers. | Useful for studying the role of specific transporters and efflux pumps.[7][9] | Species-specific differences may not fully reflect human physiology. |
| Cellular Uptake Studies | Directly measures the amount of peptide inside cells using techniques like mass spectrometry (LC-MS/MS) or fluorescence microscopy with a labeled peptide. | Provides direct evidence of cell entry.[10][11] | Labeling the peptide may alter its permeability properties. Quantitation can be challenging. |
Q3: What structural features of a cyclic peptide influence its cell permeability?
The ability of a cyclic peptide to passively diffuse across the cell membrane is a delicate balance of several physicochemical properties.
| Property | Effect on Permeability | Optimal Range/Considerations |
| Molecular Weight (MW) | Generally, lower MW is favored. | < 1000 Da is often cited as a guideline for passive permeability.[3] |
| Lipophilicity (e.g., ALogP, cLogP) | A balance is crucial. Too hydrophilic and it won't enter the membrane; too hydrophobic and it may get trapped in the membrane or have poor solubility. | An ALogP of ~4 has been suggested as an optimal range for some cyclic peptides.[3] |
| Polar Surface Area (PSA) | Lower PSA is strongly correlated with better permeability. 3D PSA, which considers the molecule's conformation, is a better predictor than 2D PSA.[1][12] | 3D PSA values ≤100 Ų are more likely to be associated with permeable compounds.[12] |
| Intramolecular Hydrogen Bonds (IMHBs) | The ability to form IMHBs is critical for shielding polar amide groups from the hydrophobic membrane core, a concept often called the "chameleon effect".[1][12][13] | Maximizing IMHBs in a nonpolar environment is a key design strategy. |
| Backbone N-methylation | Judicious N-methylation can reduce the number of hydrogen bond donors and promote the formation of a membrane-permeable conformation.[1][9] | The effect is highly position-dependent and random methylation is unlikely to be effective.[1][9] |
| Conformational Flexibility | Some flexibility is required to transition from a water-soluble conformation to a membrane-permeable one. Too much flexibility can be entropically unfavorable.[3] | Cyclization itself reduces conformational freedom, which can be beneficial.[9][14] |
Troubleshooting Workflows
If you are experiencing low cellular efficacy with your cyclic peptide inhibitor, the following workflow can help diagnose and address the underlying issues.
Caption: A logical workflow for troubleshooting low cellular efficacy.
The "Chameleon Effect": A Key to Passive Permeability
The ability of a cyclic peptide to passively diffuse across the cell membrane often relies on its capacity to undergo a conformational change, shielding its polar backbone in a hydrophobic environment. This is often referred to as the "chameleon effect".
Caption: Conformational change of a cyclic peptide crossing the membrane.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a cyclic peptide in a high-throughput manner.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution and a matching acceptor plate)
-
Test peptide dissolved in a suitable buffer (e.g., PBS, pH 7.4)
-
Acceptor buffer (e.g., PBS with a solubilizing agent like 5% DMSO)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)
-
Positive and negative control compounds with known permeability
Methodology:
-
Prepare Donor Plate: Add the test peptide solution to the wells of the donor filter plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, which has been pre-filled with the acceptor buffer. Ensure the lipid-coated membrane is in contact with both solutions.
-
Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Protocol 2: Cellular Uptake Assay using Flow Cytometry
Objective: To quantify the intracellular accumulation of a fluorescently labeled cyclic peptide.
Materials:
-
Adherent or suspension cells
-
Fluorescently labeled cyclic peptide (e.g., FITC-labeled)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%) to quench extracellular fluorescence
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight (for adherent cells).
-
Peptide Treatment: Treat the cells with the fluorescently labeled peptide at various concentrations and for different time points. Include an untreated control.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove surface-bound peptide.
-
Cell Detachment (for adherent cells): Detach the cells using a non-enzymatic cell dissociation solution.
-
Quenching: Add trypan blue solution to the cell suspension to quench the fluorescence of any remaining surface-bound peptide.[2][10]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the intracellular fluorescence intensity.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population for each condition and compare it to the untreated control.
Disclaimer: These protocols are intended as a general guide. Specific parameters should be optimized for your particular peptide and cell line. Always consult relevant literature and safety guidelines.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the cyclotide framework to improve cell penetration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 4. De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cyclic peptide membrane permeability prediction using deep learning model based on molecular attention transformer [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Construction of Cyclic Cell-Penetrating Peptides for Enhanced Penetration of Biological Barriers [jove.com]
- 11. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic peptide permeability - Robert Lokey [grantome.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: SPSB2-iNOS Inhibitory Cyclic Peptide-3
Welcome to the technical support center for SPSB2-iNOS Inhibitory Cyclic Peptide-3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this peptide in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic cyclic peptide designed to disrupt the protein-protein interaction (PPI) between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS).[1][2] Under normal physiological conditions, SPSB2 acts as an E3 ubiquitin ligase adaptor, targeting iNOS for proteasomal degradation, which tightly regulates nitric oxide (NO) production.[3][4][5] By competitively inhibiting the SPSB2-iNOS interaction, the peptide prevents iNOS ubiquitination and degradation.[1][6][7] This leads to a prolonged intracellular lifetime of iNOS, resulting in sustained and elevated levels of NO, which is a key effector molecule in the innate immune response against various pathogens.[1][2][6]
Q2: How should I properly store and reconstitute the lyophilized peptide?
A2: Proper storage and reconstitution are critical for maintaining peptide integrity and activity.
-
Storage: The lyophilized peptide should be stored at -20°C or -80°C, protected from light.[8] Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.[9]
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[10] Reconstitute the peptide in a sterile, high-purity solvent such as sterile water, PBS (pH 7.2-7.4), or a buffer appropriate for your experimental system. For cellular assays, use sterile, cell-culture grade buffers. Avoid vigorous shaking or vortexing; instead, gently swirl or pipette to dissolve the peptide.[11]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration will vary depending on the cell type and experimental conditions. We recommend performing a dose-response experiment to determine the effective concentration for your specific model. A good starting range for in vitro cellular assays is typically between 1 µM and 25 µM. Refer to the Dose-Response Optimization section for a detailed protocol.
Q4: Is the peptide cell-permeable?
A4: Yes, this compound has been modified to enhance cell permeability, allowing it to reach its intracellular target. However, delivery efficiency can vary between cell types. If you suspect poor uptake, specific delivery vehicles or strategies may be considered.
Signaling Pathway and Mechanism of Action
Caption: SPSB2-mediated iNOS degradation pathway and its inhibition by Cyclic Peptide-3.
Troubleshooting Guides
This section addresses common issues encountered during experimentation.
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No Peptide Activity | 1. Improper Storage/Handling: Peptide has degraded due to temperature fluctuations, repeated freeze-thaw cycles, or light exposure.[8][9] 2. Incorrect Reconstitution: Peptide is not fully solubilized or has aggregated.[12] 3. Suboptimal Concentration: The dose used is too low for the specific cell line or experimental condition. | 1. Always store lyophilized peptide at -20°C or below and reconstituted aliquots at -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure the peptide is fully dissolved. Briefly sonicate if necessary, but avoid vigorous vortexing. Perform a concentration check using UV spectroscopy. 3. Perform a dose-response curve from 0.1 µM to 50 µM to determine the optimal EC50. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Peptide Instability in Media: The peptide may be degrading over the course of a long incubation period.[12][13] 3. Pipetting Errors: Inaccurate dispensing of peptide solution. | 1. Ensure a homogenous single-cell suspension before seeding plates. Check cell confluence and morphology before adding the peptide. 2. Test peptide stability in your specific cell culture medium over time. Consider reducing incubation time or replenishing the medium with fresh peptide. 3. Use calibrated pipettes and ensure proper mixing of the peptide stock solution before dilution. |
| Unexpected Cytotoxicity | 1. Off-Target Effects: At high concentrations, the peptide may interact with other cellular components.[14][15][16] 2. Solvent Toxicity: The solvent used for reconstitution (e.g., DMSO) may be toxic to cells at the final concentration. 3. Peptide Aggregation: Aggregated peptides can sometimes induce cytotoxic or stress responses.[9][12] | 1. Lower the peptide concentration. Ensure you are working within the optimal therapeutic window identified in your dose-response curve. 2. Include a vehicle control in your experiments. Ensure the final solvent concentration is below the toxic threshold for your cell line (e.g., <0.1% for DMSO). 3. Visually inspect the reconstituted solution for precipitates. Filter the solution through a 0.22 µm filter if necessary. |
| Inconsistent In Vivo Results | 1. Poor Bioavailability: The peptide is being cleared too rapidly or is not reaching the target tissue.[17][18] 2. Peptide Degradation In Vivo: Susceptibility to proteases in circulation.[12] 3. Dosing Regimen: The dose or frequency of administration is suboptimal.[19] | 1. Consider alternative administration routes (e.g., subcutaneous vs. intravenous) to alter the pharmacokinetic profile.[17] 2. Although the peptide is cyclic to improve stability, its half-life should be determined via pharmacokinetic studies. 3. Perform a dose-escalation study in your animal model to determine the optimal therapeutic dose and schedule.[20] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocols & Data
Protocol 1: In Vitro Dose-Response and Cytotoxicity Assessment
This protocol details how to determine the effective concentration (EC50) and cytotoxic concentration (CC50) of the peptide in a macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.[21]
-
Peptide Preparation: Prepare a 2X serial dilution of this compound in complete culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Stimulation (for EC50): To measure iNOS inhibition, co-stimulate cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) to induce iNOS expression.[22]
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement (EC50): To determine NO production, collect 50 µL of supernatant from each well. Measure nitrite concentration using a Griess Reagent System according to the manufacturer's protocol.
-
Viability Assay (CC50): To the remaining cells in the plate, add 10 µL of a cell viability reagent (e.g., MTS or WST-1) and incubate for 1-4 hours. Measure absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of NO production relative to the stimulated vehicle control and the percentage of cell viability relative to the unstimulated vehicle control. Plot the data using a non-linear regression model to determine EC50 and CC50 values.
Hypothetical In Vitro Data Summary:
| Cell Line | Peptide Concentration (µM) | NO Production (% of Control) | Cell Viability (% of Control) |
| RAW 264.7 | 0 (Vehicle) | 100% | 100% |
| 1 | 95% | 99% | |
| 5 | 72% | 98% | |
| 10 (EC50) | 50% | 97% | |
| 25 | 15% | 95% | |
| 50 | 5% | 88% | |
| 75 (CC50) | 2% | 50% | |
| 100 | 1% | 21% |
Protocol 2: Co-Immunoprecipitation to Confirm Target Engagement
This protocol verifies that the peptide disrupts the SPSB2-iNOS interaction within the cell.
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with LPS/IFN-γ for 8 hours to induce iNOS expression. In the final 4 hours, treat separate plates with either vehicle control or 10 µM of this compound.
-
Cell Lysis: Wash cells with cold PBS and lyse with a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Pre-clear lysates with Protein A/G agarose (B213101) beads. Incubate the cleared lysate with an anti-SPSB2 antibody overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with IP lysis buffer to remove non-specific binding.
-
Elution & Western Blot: Elute the protein complexes from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-iNOS antibody to detect co-immunoprecipitated iNOS.
-
Analysis: A significant reduction in the iNOS band in the peptide-treated sample compared to the vehicle control indicates successful disruption of the SPSB2-iNOS interaction.
In Vivo Experimental Workflow
Caption: A streamlined workflow for in vivo peptide dosage optimization studies.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. rupress.org [rupress.org]
- 7. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptidesuk.com [peptidesuk.com]
- 9. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. youtube.com [youtube.com]
- 12. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 13. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thepeptidereport.com [thepeptidereport.com]
- 20. fda.gov [fda.gov]
- 21. lifetein.com [lifetein.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation of Cyclic Peptides in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyclic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of cyclic peptides in biological assays.
Frequently Asked Questions (FAQs)
Q1: How should I properly store my lyophilized and reconstituted cyclic peptides to ensure stability?
A1: Proper storage is crucial for maintaining the integrity of your cyclic peptides.
-
Lyophilized Peptides: For long-term storage, lyophilized peptides should be kept at -20°C or -80°C in a desiccator to protect them from moisture.[1][2][3][4][5] When stored correctly, they can be stable for months to years.[1] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[2][5]
-
Reconstituted Peptides: Peptides in solution are significantly less stable.[1][2][5] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into single-use volumes and store them frozen at -20°C or -80°C.[1][3] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1][3][4] For peptides containing Cys, Met, Trp, Asn, or Gln, which are prone to oxidation or deamidation, storage in solution is particularly discouraged.[1][5]
Q2: My cyclic peptide is difficult to dissolve. What solvents should I use?
A2: The solubility of a cyclic peptide is highly dependent on its amino acid sequence.
-
Initial Steps: Start with sterile, purified water. If the peptide has a net positive charge, a dilute aqueous acetic acid solution (e.g., 10%) can aid dissolution. For peptides with a net negative charge, a dilute aqueous ammonia (B1221849) solution (e.g., 10%) can be used.
-
Hydrophobic Peptides: For peptides rich in hydrophobic amino acids (Ala, Ile, Leu, Met, Phe, Pro, Trp, Val), you may need to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile.[1] Once dissolved, you can slowly add your aqueous buffer to the desired concentration.[1] Note that DMSO can be challenging to remove and may be incompatible with some cell-based assays.
-
Sonication: Gentle sonication can help to dissolve stubborn peptides.[5]
Q3: What are the common chemical degradation pathways for cyclic peptides in biological assays?
A3: Cyclic peptides, while generally more stable than their linear counterparts, can still undergo chemical degradation. Common pathways include:
-
Hydrolysis: Cleavage of the peptide bond can occur, especially at acidic or basic pH. Sequences containing aspartic acid (Asp) are particularly susceptible.[3]
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can be converted to their corresponding acidic residues, aspartic acid and glutamic acid.[1]
-
Oxidation: Methionine (Met), cysteine (Cys), and tryptophan (Trp) residues are prone to oxidation.[1] This is a significant concern during storage and handling.
-
Racemization: The stereochemistry of amino acids can change, particularly at basic pH, which can affect the peptide's biological activity.
Troubleshooting Guides
Issue 1: Rapid Degradation of Cyclic Peptide in Serum/Plasma Stability Assay
If you observe that your cyclic peptide is degrading more rapidly than expected in a serum or plasma stability assay, consider the following troubleshooting steps.
Troubleshooting Workflow for Unexpectedly Low Stability
References
potential off-target effects of SPSB2-iNOS inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SPSB2-iNOS inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of my SPSB2-iNOS inhibitor?
A1: The primary off-target concerns for SPSB2-iNOS inhibitors are twofold: lack of selectivity against other members of the SPRY domain-containing SOCS box (SPSB) protein family and unintended stabilization of other proteins regulated by SPSB2. Additionally, the intended pharmacological effect—prolonged nitric oxide (NO) production—can itself lead to downstream cellular toxicities.
-
Cross-reactivity with other SPSB proteins: The SPSB family consists of four members (SPSB1, SPSB2, SPSB3, and SPSB4). SPSB1 and SPSB4 have also been shown to interact with and mediate the degradation of inducible nitric oxide synthase (iNOS).[1] Therefore, a non-selective inhibitor may affect the function of these paralogs. SPSB3, on the other hand, has been identified as a regulator of nuclear cGAS, a component of the innate immune system.[2] Inhibition of SPSB3 could therefore interfere with this pathway.
-
Interaction with other SPSB2 substrates: Besides iNOS, SPSB2 has been reported to interact with other proteins, including Prostate Apoptosis Response-4 (Par-4) and the receptor tyrosine kinase c-Met.[3] While the binding affinity of SPSB2 for these substrates may differ from its affinity for iNOS, a potent inhibitor could potentially disrupt these interactions, leading to their unintended stabilization and downstream signaling consequences.
-
Consequences of prolonged nitric oxide (NO) production: The therapeutic goal of SPSB2-iNOS inhibitors is to increase NO levels. However, sustained high concentrations of NO can have cytotoxic effects, including:
-
DNA damage: NO can cause DNA strand breaks and base alterations, which are potentially mutagenic.[4]
-
Formation of reactive nitrogen species (RNS): NO can react with superoxide (B77818) to form peroxynitrite (ONOO-), a potent oxidant that can damage lipids, proteins, and DNA.[4]
-
Mitochondrial dysfunction: Chronic exposure to NO can alter the cellular iron pool and inhibit mitochondrial respiratory complexes.[5]
-
Cell cycle arrest: NO can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, leading to a halt in the cell cycle.[6]
-
Q2: My inhibitor shows efficacy in biochemical assays but not in cell-based assays. What could be the reason?
A2: This is a common issue when transitioning from in vitro to cellular systems. Several factors could be at play:
-
Cell permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Efflux pumps: The inhibitor could be actively transported out of the cell by efflux pumps.
-
Metabolic instability: The inhibitor may be rapidly metabolized by cellular enzymes into an inactive form.
-
High intracellular concentration of competing substrates: The intracellular concentration of iNOS or other binding partners of SPSB2 might be much higher than in your biochemical assay, requiring a higher concentration of the inhibitor to achieve a significant effect.
Q3: I am observing inconsistent results in my co-immunoprecipitation (Co-IP) experiment to validate inhibitor efficacy. What are the common pitfalls?
A3: Co-IP experiments to assess the disruption of protein-protein interactions by an inhibitor can be sensitive. Here are some common issues and solutions:
-
Inefficient cell lysis: The lysis buffer may not be optimal for preserving the protein-protein interaction. Use a gentle lysis buffer and always include protease and phosphatase inhibitors.
-
Non-specific binding to beads: Proteins can non-specifically bind to the IP beads, leading to high background. Pre-clear your lysate with beads before adding the specific antibody.
-
Antibody issues: The antibody may not be specific or have a high enough affinity for the target protein. Ensure your antibody is validated for IP. The antibody epitope could also be masked by the protein interaction itself or by the inhibitor.
-
Washing steps: The stringency of the wash buffer is critical. Washes that are too harsh can disrupt the specific interaction you are trying to detect, while washes that are too gentle will result in high background. This often requires optimization.
Troubleshooting Guides
Guide 1: Assessing Inhibitor Selectivity
A crucial step in characterizing your SPSB2-iNOS inhibitor is to determine its selectivity against other SPSB family members and other potential off-target proteins.
Table 1: Reported Binding Affinities of Peptides to SPSB Family Proteins
| Peptide/Inhibitor | Target Protein | Binding Affinity (Kd) | Method |
| iNOS peptide (murine, residues 19-31) | SPSB2 | 13 nM | ITC |
| cR8 (cyclic peptide inhibitor) | SPSB2 | 671 nM | ITC |
| Par-4 peptide | SPSB2 | Weak binding | NMR |
| VASA peptide | SPSB1 | Strong binding | Crystal Structure |
| VASA peptide | SPSB4 | Strong binding | Crystal Structure |
| Par-4 peptide | SPSB1 | Strong binding | Crystal Structure |
| Par-4 peptide | SPSB4 | Strong binding | Crystal Structure |
This table summarizes qualitative and quantitative data from available literature. Direct comparative IC50 or Kd values for specific small molecule inhibitors across the entire SPSB family are not yet widely published and will likely need to be determined empirically.
Experimental Workflow for Assessing Inhibitor Selectivity:
Caption: Workflow for assessing SPSB2-iNOS inhibitor selectivity.
Guide 2: Troubleshooting In Vitro Ubiquitination Assays
An in vitro ubiquitination assay can be used to confirm that your inhibitor prevents the SPSB2-mediated ubiquitination of iNOS.
Table 2: Troubleshooting In Vitro Ubiquitination Assays
| Issue | Possible Cause | Recommendation |
| No iNOS ubiquitination observed even in the absence of inhibitor | Inactive E1, E2, or E3 ligase components | Use freshly prepared or validated recombinant enzymes. |
| Incorrect buffer conditions (pH, salt) | Optimize buffer components. A typical buffer contains Tris-HCl, MgCl2, ATP, and DTT. | |
| Degraded ATP | Use a fresh stock of ATP. | |
| Substrate (iNOS) is not folded correctly | Ensure purified iNOS is properly folded and stored. | |
| High background ubiquitination (smear) | Autoubiquitination of the E3 ligase | Run a control reaction without the substrate (iNOS) to assess E3 autoubiquitination. |
| Contaminating ubiquitin ligases in protein preps | Use highly purified recombinant proteins. | |
| Inhibitor does not prevent iNOS ubiquitination | Inhibitor is not potent enough at the tested concentration | Perform a dose-response experiment. |
| Inhibitor is not stable in the assay buffer | Check the stability of the inhibitor under the assay conditions. | |
| The observed ubiquitination is not SPSB2-dependent | Run the assay with and without SPSB2 to confirm its role. |
Experimental Workflow for In Vitro Ubiquitination Assay:
Caption: Workflow for an in vitro iNOS ubiquitination assay.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Inhibitor Efficacy in Cells
This protocol is designed to determine if an SPSB2-iNOS inhibitor can disrupt the interaction between SPSB2 and iNOS in a cellular context.
Materials:
-
Cells expressing tagged SPSB2 (e.g., FLAG-SPSB2) and iNOS (endogenous or overexpressed).
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitors).
-
Anti-FLAG antibody conjugated to beads (or a primary anti-FLAG antibody and Protein A/G beads).
-
SPSB2-iNOS inhibitor and vehicle control (e.g., DMSO).
-
Wash buffer (e.g., lysis buffer with a lower concentration of detergent).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Antibodies for Western blotting: anti-iNOS and anti-FLAG.
Procedure:
-
Culture cells and treat with the SPSB2-iNOS inhibitor or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with anti-FLAG beads to immunoprecipitate FLAG-SPSB2 and its binding partners.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against iNOS and FLAG.
Expected Result: In the presence of an effective inhibitor, the amount of iNOS co-immunoprecipitated with FLAG-SPSB2 should be reduced compared to the vehicle control.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant SPSB2 protein.
-
SPSB2-iNOS inhibitor.
-
Dialysis buffer.
-
ITC instrument.
Procedure:
-
Dialyze the purified SPSB2 protein against the chosen ITC buffer.
-
Dissolve the inhibitor in the final dialysis buffer. It is critical that the buffer in the syringe and the cell are identical to minimize heat of dilution effects.
-
Load the SPSB2 protein into the sample cell of the ITC instrument.
-
Load the inhibitor into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution, measuring the heat change after each injection.
-
Analyze the resulting data to fit a binding model and determine the thermodynamic parameters of the interaction.
Troubleshooting Tip: A common issue in ITC is a large heat of dilution, which can mask the binding signal. This is often due to a mismatch in the buffer between the syringe and the cell. Ensure that the inhibitor is dissolved in the exact same buffer that the protein was dialyzed into.
Disclaimer: This technical support center provides general guidance. Experimental conditions may need to be optimized for your specific inhibitor and experimental setup. Always refer to the manufacturer's instructions for reagents and equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Structural basis for Par-4 recognition by the SPRY domain- and SOCS box-containing proteins SPSB1, SPSB2, and SPSB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Technical Support Center: Overcoming Poor Solubility of Synthetic Cyclic Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of synthetic cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of my synthetic cyclic peptide?
A1: The solubility of a synthetic cyclic peptide is a complex interplay of several physicochemical properties. Key factors include:
-
Amino Acid Composition: A high proportion of hydrophobic (non-polar) amino acid residues, such as Leucine (Leu), Valine (Val), Isoleucine (Ile), Phenylalanine (Phe), Tryptophan (Trp), and Methionine (Met), is a primary driver of poor aqueous solubility.
-
Net Charge and pH: Peptides tend to be least soluble at their isoelectric point (pI), the pH at which their net charge is zero. The solubility generally increases as the pH of the solution moves away from the pI, increasing the net charge of the peptide and enhancing its interaction with water molecules.
-
Secondary Structure and Aggregation: The conformation of a cyclic peptide can expose hydrophobic patches, leading to intermolecular interactions and aggregation. The formation of β-sheet structures, in particular, can significantly decrease solubility.[1] Cyclization itself can sometimes improve solubility by preventing aggregation that might occur in a linear counterpart.[1]
-
Peptide Length and Molecular Weight: While not as straightforward as with linear peptides, larger cyclic peptides with more hydrophobic surface area can exhibit lower solubility.
Q2: How can I predict the solubility of my cyclic peptide before synthesis?
A2: While precise prediction is challenging, several computational tools and general guidelines can help estimate solubility:
-
Hydrophobicity Indices: Calculating the overall hydrophobicity of the peptide based on the individual amino acid hydrophobicity scales can provide a general indication.
-
Sequence Analysis: Aim to keep the hydrophobic amino acid content below 50% and include at least one charged amino acid for every five to six residues to improve the likelihood of aqueous solubility.[2]
-
pI Calculation: Numerous online tools can predict the isoelectric point (pI) of your peptide sequence. This will help you choose an appropriate buffer pH to maximize solubility.
Q3: What is the first step I should take when I encounter a solubility issue with a lyophilized cyclic peptide?
A3: Always start with a small, representative sample of your peptide for solubility testing to avoid risking the entire batch. Begin with a common, mild solvent and progressively move to stronger solvents if necessary. A recommended starting point is sterile, distilled water. If the peptide is acidic, a basic buffer may be more effective, and for a basic peptide, an acidic buffer is a better initial choice.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems encountered during experiments with synthetic cyclic peptides.
Problem 1: My cyclic peptide will not dissolve in aqueous buffers (e.g., PBS, Tris).
| Potential Cause | Troubleshooting Step |
| High Hydrophobicity | 1. Try pH Adjustment: If the peptide has a net charge, adjusting the pH of the buffer away from its isoelectric point (pI) can significantly increase solubility. For acidic peptides (net negative charge), try a buffer with a pH of 8-9. For basic peptides (net positive charge), a buffer with a pH of 4-6 may be effective. 2. Use of Co-solvents: Introduce a small amount of an organic co-solvent. Start with 10% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and gradually increase the concentration. Be mindful of the tolerance of your downstream assay to the organic solvent. For peptides containing Cys, Met, or Trp, avoid DMSO as it can cause oxidation.[3] 3. Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[4] |
| Aggregation | 1. Denaturing Agents: For non-biological applications, strong denaturants like Guanidinium Hydrochloride (GuHCl) or urea (B33335) can be used to disrupt aggregates. 2. Temperature: Gently warming the solution (e.g., to 37°C) can sometimes help dissolve aggregates, but be cautious of potential peptide degradation at higher temperatures. |
Problem 2: My cyclic peptide dissolves initially but precipitates over time or upon dilution.
| Potential Cause | Troubleshooting Step |
| Metastable Solution | 1. Use of Excipients: Incorporate solubility-enhancing excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and improve stability in solution. 2. Formulation as Nanoparticles: Encapsulating the peptide into nanoparticles can improve its stability and apparent solubility in aqueous media. |
| Change in Buffer Conditions | 1. Controlled Dilution: When diluting a stock solution (especially one containing an organic co-solvent), add the stock solution dropwise to the aqueous buffer while gently stirring to avoid localized high concentrations that can lead to precipitation. |
Quantitative Data on Solubility Enhancement Strategies
The following tables summarize quantitative data on the improvement of cyclic peptide solubility using various techniques.
Table 1: Effect of Amino Acid Substitution on Cyclic Peptide Solubility
| Original Hydrophobic Residue | Substituted Hydrophilic Residue | Fold Increase in Aqueous Solubility | Reference |
| Leucine (Leu) | Lysine (Lys) | ~5-10 | [Fictional Example] |
| Phenylalanine (Phe) | Aspartic Acid (Asp) | ~8-15 | [Fictional Example] |
| Valine (Val) | Arginine (Arg) | ~7-12 | [Fictional Example] |
Note: The actual fold increase is highly dependent on the specific peptide sequence and the position of the substitution.
Table 2: Impact of PEGylation on Cyclic Peptide Solubility
| Cyclic Peptide | PEG Chain Length (kDa) | Solubility in PBS (mg/mL) | Fold Increase in Solubility | Reference |
| Peptide X | 0 | 0.1 | - | [Fictional Example] |
| Peptide X-PEG | 2 | 2.5 | 25 | [Fictional Example] |
| Peptide X-PEG | 5 | 8.2 | 82 | [Fictional Example] |
Table 3: Solubility Enhancement using Cyclodextrins
| Cyclic Peptide | Cyclodextrin Type | Concentration of Cyclodextrin (mM) | Solubility (µg/mL) | Fold Increase in Solubility | Reference |
| Peptide Y | None | 0 | 5 | - | [Fictional Example] |
| Peptide Y | HP-β-CD | 10 | 150 | 30 | [Fictional Example] |
| Peptide Y | HP-β-CD | 20 | 450 | 90 | [Fictional Example] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Determine the Isoelectric Point (pI): Use a peptide pI calculator tool to predict the isoelectric point of your cyclic peptide sequence.
-
Prepare a Series of Buffers: Prepare a set of buffers with pH values ranging from 2 units below to 2 units above the calculated pI, in 1.0 pH unit increments. Common buffers include phosphate, acetate, and citrate (B86180) buffers.
-
Solubility Test: a. Aliquot a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes. b. Add a small volume (e.g., 100 µL) of the first buffer to one of the tubes. c. Vortex the tube for 30 seconds. d. Visually inspect for complete dissolution. If not dissolved, gently sonicate for 5 minutes. e. If the peptide dissolves, it is soluble at that pH. If not, repeat with the next buffer in the series.
-
Scaling Up: Once the optimal pH for solubility is determined, you can dissolve a larger quantity of the peptide in the appropriate buffer.
Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
-
Initial Dissolution: a. Weigh a small amount of your lyophilized cyclic peptide. b. Add a minimal amount of pure DMSO to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL). c. Vortex or gently sonicate until the peptide is completely dissolved.
-
Dilution into Aqueous Buffer: a. Have your desired aqueous buffer ready and gently stirring on a magnetic stir plate. b. Slowly, add the concentrated DMSO stock solution dropwise into the stirring buffer to achieve the final desired peptide concentration. c. Crucially, ensure the final concentration of DMSO in your working solution is compatible with your downstream experiments (typically <1% for cell-based assays).
-
Observation: Monitor the solution for any signs of precipitation during and after dilution. If precipitation occurs, you may need to try a different co-solvent or a combination of strategies.
Protocol 3: Nanoparticle Encapsulation using Flash NanoPrecipitation (FNP)
This is a generalized protocol and requires optimization for each specific peptide.[5]
-
Prepare Solutions: a. Organic Phase: Dissolve the cyclic peptide and a stabilizing polymer (e.g., a block copolymer like PEG-b-PLA) in a water-miscible organic solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile. b. Aqueous Phase: Prepare an aqueous solution (e.g., deionized water or a buffer).
-
Mixing: a. Use a confined impinging jet (CIJ) mixer or a similar microfluidic device that allows for rapid mixing. b. Simultaneously inject the organic and aqueous phases into the mixer at high velocity. The rapid mixing causes supersaturation of the peptide and polymer, leading to the self-assembly of nanoparticles.
-
Purification: a. Remove the organic solvent and any un-encapsulated peptide using a method like dialysis or tangential flow filtration.
-
Characterization: a. Characterize the resulting nanoparticle suspension for size, polydispersity, and peptide loading efficiency using techniques such as Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: A workflow for troubleshooting the poor solubility of synthetic cyclic peptides.
Caption: Overview of strategies to enhance the solubility of cyclic peptides.
References
- 1. Constructing Cyclic Peptides Using an On-Tether Sulfonium Center [jove.com]
- 2. IE63649B1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbe.princeton.edu [cbe.princeton.edu]
Technical Support Center: Synthesis of Constrained Cyclic Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of constrained cyclic peptides. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in their experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of constrained cyclic peptides in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Cyclic Peptide
Q1: My cyclization reaction has resulted in a very low yield or no cyclic product at all. What are the potential causes and how can I troubleshoot this?
A1: Low conversion of the linear precursor to the cyclic product is a common challenge and can be attributed to several factors, ranging from reaction kinetics to the conformational properties of your peptide.[1]
Potential Causes and Solutions:
-
Insufficient Activation/Coupling Efficiency: The coupling reagents may not be effective enough for your specific peptide sequence.
-
Solution: Screen a panel of modern coupling reagents. Phosphonium salts (e.g., PyBOP, HBTU, HATU) or aminium/uronium salts (e.g., TBTU, COMU) are generally effective.[1] The choice of reagent can be critical for difficult cyclizations. Consider adding an auxiliary agent like HOAt or HOBt to suppress side reactions and improve coupling efficiency.[1]
-
-
Unfavorable Peptide Conformation: The linear peptide may adopt a conformation that is not conducive to cyclization, making the intramolecular reaction entropically unfavorable.[1][2]
-
Solution 1: Introduce "turn-inducing" elements into your peptide sequence, such as proline, D-amino acids, or N-methylated amino acids, to pre-organize the peptide backbone into a conformation that favors cyclization.[1][3]
-
Solution 2: Experiment with different solvents. The solvent can significantly influence the peptide's conformation.[1] Try solvents like DMF, DCM, or mixtures such as DMF/dioxane.[1]
-
-
Steric Hindrance: Bulky amino acid side chains at or near the cyclization site can physically block the reaction.[1]
-
Solution: If the peptide sequence allows, redesign the linear precursor to move the cyclization site away from sterically hindered residues like Valine or Isoleucine.[1]
-
-
Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature.
Problem 2: High Molecular Weight Species are the Main Byproducts
Q2: My reaction mixture is predominantly composed of dimers, trimers, and other oligomers, rather than the desired monomeric cyclic peptide. What is causing this and how can it be prevented?
A2: The formation of high molecular weight species is a classic indication that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is often a concentration-dependent issue.
Potential Causes and Solutions:
-
High Concentration of the Linear Peptide: At high concentrations, the reactive ends of different peptide molecules are more likely to encounter each other than the two ends of the same molecule.
-
Solution 1 (High Dilution): Perform the cyclization reaction under high dilution conditions (typically 0.1-1 mM).[1][4] This can be achieved by the slow addition of a concentrated solution of the linear peptide to a large volume of solvent containing the coupling reagents, using a syringe pump over several hours (4-16 hours).[1]
-
Solution 2 (On-Resin Cyclization): Consider performing the cyclization while the peptide is still attached to the solid support. The resin matrix provides a "pseudo-dilution" effect, where the peptide chains are physically separated, thus favoring intramolecular cyclization.[5]
-
Problem 3: Presence of Unexpected Side Products
Q3: I am observing unexpected peaks in my HPLC and mass spectrometry analysis that do not correspond to my desired product or oligomers. What are these side products and how can I avoid them?
A3: Several side reactions can occur during peptide synthesis and cyclization, leading to a variety of impurities.
Common Side Reactions and Prevention Strategies:
-
Racemization: The chiral integrity of the C-terminal amino acid can be compromised during activation, leading to the formation of diastereomers which can be difficult to separate.
-
Prevention: Use coupling reagents known to suppress racemization, such as those combined with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (B26582) (HOBt).[6] Avoid excessive heat and prolonged reaction times.[2]
-
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially under basic or acidic conditions.[7] This can lead to a mixture of peptides where the aspartic acid is linked via its α- or β-carboxyl group.[7]
-
Prevention: Adding HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can reduce aspartimide formation.[7] Using protecting groups on the preceding amino acid's backbone nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can also prevent this side reaction.[7]
-
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage of solid-phase synthesis, particularly with proline as one of the first two residues, leading to cleavage from the resin.[7]
-
Prevention: When using Fmoc chemistry, synthesizing on 2-chlorotrityl chloride resin is recommended, as its steric bulk hinders diketopiperazine formation.[7]
-
-
Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminus of the peptide, leading to chain termination.[7]
-
Prevention: Pre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin.[7]
-
Frequently Asked Questions (FAQs)
Q: What are the main advantages of on-resin cyclization compared to solution-phase cyclization?
A: On-resin cyclization offers several advantages. The solid support provides a pseudo-dilution effect, which can significantly suppress the formation of intermolecular oligomers and promote intramolecular cyclization.[5] It can also simplify the purification process, as many of the reagents and byproducts from the linear synthesis are washed away before cleavage. However, the peptide's attachment to the resin may sometimes restrict its ability to adopt the necessary conformation for cyclization.[4]
Q: How does the peptide sequence influence the efficiency of cyclization?
A: The peptide sequence has a significant impact on cyclization efficiency.[4][8] The presence of turn-inducing residues like proline or D-amino acids can pre-organize the peptide into a favorable conformation for ring closure.[1][3] Conversely, bulky amino acids near the cyclization site can cause steric hindrance.[1] The overall flexibility and length of the peptide chain also play a role; very short peptides may have difficulty reaching the correct conformation due to ring strain, while very long peptides may have too much flexibility, which is entropically unfavorable for cyclization.[2][8]
Q: What are the most common methods for forming the cyclic bond?
A: The most common methods include:
-
Amide (Lactam) Bond Formation: This involves forming a standard peptide bond between the N-terminus and C-terminus (head-to-tail), or between an amino acid side-chain and a terminus or another side-chain.[9][10] This is a versatile method but can be challenging due to the factors mentioned above.
-
Disulfide Bond Formation: This involves the oxidation of two cysteine residues to form a disulfide bridge.[9] It is a relatively straightforward method but the resulting bond can be unstable under reducing conditions.[9]
-
Click Chemistry: Reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions offer rapid and high-yield cyclization under mild conditions.[11][12]
Q: What are the key challenges in purifying constrained cyclic peptides?
A: The purification of cyclic peptides can be challenging due to their often similar physical properties to linear precursors or byproducts, making separation by techniques like HPLC difficult.[13] Aggregation, particularly of hydrophobic peptides, can also complicate purification.[14] The choice of purification strategy, including the type of stationary phase and mobile phase modifiers in HPLC, often requires extensive optimization.[13][15]
Q: Which analytical techniques are essential for characterizing constrained cyclic peptides?
A: A combination of techniques is typically required for full characterization. High-performance liquid chromatography (HPLC) is used to assess purity.[16][17] Mass spectrometry (MS), particularly high-resolution MS, is crucial for confirming the molecular weight of the cyclic product and for sequencing through MS/MS fragmentation.[16][18] Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and conformation of the cyclic peptide in solution.[16]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Head-to-Tail Cyclization
| Coupling Reagent Class | Examples | Advantages | Considerations |
| Phosphonium Salts | PyBOP, PyAOP | Generally high coupling efficiency, effective for difficult cyclizations.[1] | Can be more expensive. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | High coupling efficiency, widely used.[1] HATU is particularly effective for hindered couplings.[1] | Can cause guanidinylation of the N-terminus if not pre-activated.[7] |
| Carbodiimides | DIC, EDC | Cost-effective. | Higher risk of racemization without additives like HOBt or Oxyma.[1] |
| Organophosphorus | T3P | Effective for macolactamization in some challenging cases.[19] | May require specific reaction conditions. |
Table 2: On-Resin vs. Solution-Phase Cyclization
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Oligomerization | Minimized due to "pseudo-dilution" effect of the resin.[5] | A significant side reaction, requires high dilution conditions (slow addition with a syringe pump).[1][4] |
| Purification | Potentially simpler, as resin-bound impurities and excess reagents are washed away. | Requires purification of the linear precursor before cyclization, and then purification of the cyclic product from byproducts.[1] |
| Conformational Freedom | May be restricted by attachment to the resin, potentially hindering cyclization.[4] | The peptide is free in solution, which may or may not favor a cyclization-competent conformation. |
| Scalability | Can be suitable for large-scale manufacturing.[20] | Can be limited by the large solvent volumes required for high dilution.[20] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Head-to-Tail Cyclization
-
Synthesis and Cleavage of Linear Peptide:
-
Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS) protocols.
-
Cleave the peptide from the resin and deprotect the side chains using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification of Linear Precursor:
-
Purify the crude linear peptide by reverse-phase HPLC (RP-HPLC) to >95% purity.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Lyophilize the pure fractions.
-
-
Cyclization Reaction (High Dilution):
-
Prepare a stock solution of the purified linear peptide in a suitable solvent (e.g., DMF) at a concentration of approximately 10 mM.[1]
-
In a separate, larger reaction vessel, prepare a solution of the coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 4 equivalents of DIPEA) in the reaction solvent (e.g., DMF). The volume should be sufficient to achieve a final peptide concentration of 0.1-1 mM.[1]
-
Using a syringe pump, add the peptide stock solution to the reaction vessel containing the coupling reagents over a period of 4-16 hours at room temperature.[1]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS. Look for the disappearance of the linear precursor mass and the appearance of the cyclic product mass.[1]
-
Once the reaction is complete, quench any remaining activating agents (e.g., by adding a small amount of water).
-
Remove the solvent under reduced pressure.
-
-
Purification and Characterization of Cyclic Peptide:
-
Purify the crude cyclic peptide using RP-HPLC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.[1]
-
Protocol 2: General Procedure for On-Resin Head-to-Tail Cyclization
-
Synthesis of Linear Peptide on Resin:
-
Synthesize the linear peptide on a resin that allows for side-chain attachment (e.g., anchoring through the side chain of Asp, Glu, or Lys).
-
Selectively deprotect the N-terminal and C-terminal protecting groups while the peptide remains attached to the resin.
-
-
On-Resin Cyclization:
-
Swell the peptide-resin in a suitable solvent (e.g., DMF).
-
Add the coupling reagent (e.g., 3 equivalents of HATU) and base (e.g., 6 equivalents of DIPEA) to the resin.
-
Allow the reaction to proceed for 2-24 hours at room temperature. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly to remove excess reagents and byproducts.
-
Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail.
-
Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Characterization:
-
Purify the crude cyclic peptide by RP-HPLC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.
-
Visualizations
Caption: A generalized workflow for the synthesis of constrained cyclic peptides.
Caption: A decision tree for troubleshooting low cyclization yield.
Caption: Competition between intramolecular cyclization and intermolecular oligomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. jpt.com [jpt.com]
- 10. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 11. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsra.net [ijsra.net]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. shimadzu.com [shimadzu.com]
- 19. Recent highlights of the total synthesis of cyclic peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00056K [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
minimizing non-specific binding of SPSB2-iNOS peptide-3
Welcome to the technical support center for experiments involving SPSB2-iNOS peptide-3. This guide provides troubleshooting advice and frequently asked questions to help researchers minimize non-specific binding (NSB) and ensure high-quality, reproducible data.
Understanding the SPSB2-iNOS Interaction
The SPRY domain-containing SOCS box protein 2 (SPSB2) is a key negative regulator of inducible nitric oxide synthase (iNOS).[1][2][3] It acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex to iNOS, which leads to its ubiquitination and subsequent degradation by the proteasome.[1][4][5] This process tightly controls the production of nitric oxide (NO), a critical but potentially cytotoxic signaling molecule in the immune response.[4][6][7] SPSB2-iNOS peptide-3 is a potent cyclic peptide inhibitor designed to disrupt this interaction by binding to SPSB2 with high affinity (K_D of ~7 nM), thereby preventing iNOS degradation.[8] Accurate characterization of this peptide's activity requires minimizing experimental artifacts like non-specific binding.
Caption: The SPSB2-iNOS signaling pathway and the inhibitory action of Peptide-3.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a major problem for my SPSB2-iNOS peptide-3 experiments?
Non-specific binding refers to the adherence of your peptide to surfaces other than its intended target, such as microplate wells, labware, or other proteins in your assay. Peptides are particularly susceptible to NSB due to their diverse chemical properties, which can lead to various unwanted interactions like hydrophobic, ionic, or hydrogen bonding.[9] This is a significant problem because it can lead to:
-
High Background Signal: Unbound peptide sticking to the assay plate can generate a high background signal, reducing the signal-to-noise ratio and masking the true specific interaction.[10][11]
-
Inaccurate Quantification: Loss of peptide due to adsorption onto container walls can lead to erroneously low concentration measurements and inaccurate binding affinity (K_D) calculations.
-
Poor Reproducibility: NSB can be inconsistent between wells and experiments, leading to high variability in your results.[10]
Q2: I'm observing a high background in my assay. What are the most common causes?
High background is a classic symptom of NSB. The most common causes include:
-
Insufficient Blocking: The blocking agent is not effectively covering all unoccupied sites on the microplate surface.[10]
-
Inadequate Washing: Wash steps are not stringent enough to remove all unbound or weakly bound peptide.[12]
-
Inappropriate Labware: Using materials like glass or certain plastics that peptides are known to adhere to can increase NSB.[13]
-
Suboptimal Buffer Conditions: The pH, salt concentration, or absence of detergents in your assay buffer may be promoting unwanted ionic or hydrophobic interactions.[14][15]
Q3: How can I choose the best blocking agent for my peptide assay?
The choice of blocking agent is critical. Different agents work through different mechanisms, and the best choice depends on your specific assay format and detection system. A good starting point is to test several common blockers.
| Table 1: Comparison of Common Blocking Agents | | :--- | :--- | :--- | :--- | | Blocking Agent | Typical Concentration | Advantages | Considerations & Disadvantages | | Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Highly purified, consistent, good for many applications, especially with phosphoproteins.[11][16] | Can be expensive; some antibodies may cross-react with BSA.[16] | | Non-fat Dry Milk | 3 - 5% (w/v) | Inexpensive and widely available, very effective at blocking.[11][16] | Contains phosphoproteins and biotin, which can interfere with phosphoprotein detection and streptavidin-biotin systems.[16] | | Fish Gelatin | 0.1 - 1% (w/v) | Low cross-reactivity with mammalian antibodies, making it a good alternative to BSA.[16] | May not be as robust a blocker as milk or BSA in all situations.[16] | | Polyethylene Glycol (PEG) | 0.5 - 3% (w/v) | Synthetic and protein-free, useful when protein-based blockers interfere with the assay.[16][17] | Can be more expensive and may require more optimization.[16] | | Commercial Blockers | Varies by Manufacturer | Often optimized formulations containing a mix of agents for broad effectiveness. | Can be a "black box" with proprietary formulations; may be more expensive. |
Q4: Can I optimize my assay buffer to reduce NSB?
Yes, buffer optimization is a powerful strategy. Small changes to your buffer can significantly reduce NSB by disrupting the underlying chemical interactions.
| Table 2: Buffer Additives and Modifications for NSB Reduction | | :--- | :--- | :--- | :--- | | Modification | Mechanism of Action | Typical Concentration | Notes & Best Practices | | Increase Salt Concentration | Shields electrostatic charges, reducing non-specific ionic interactions.[14][15][18] | 150 - 500 mM NaCl | A simple and often effective first step. Monitor for effects on specific binding, as very high salt can disrupt some protein-protein interactions. | | Adjust pH | Modifies the net charge of the peptide and surfaces.[14][15][18] | Assay-dependent | Try to work at a pH near the isoelectric point of your peptide to minimize its net charge. Be cautious not to alter the pH to a point where it affects the target protein's stability or the specific interaction. | | Add Non-ionic Detergent | Disrupts non-specific hydrophobic interactions.[14][15] | 0.05 - 0.1% Tween-20 or Triton X-100 | Very common in ELISA and other immunoassays. Be aware that detergents can sometimes interfere with downstream applications like mass spectrometry[19] and, in rare cases, may enhance NSB for certain molecules.[20] |
Q5: What type of labware is best for minimizing peptide loss?
Peptides are notoriously "sticky." To minimize loss of your SPSB2-iNOS peptide-3 to container surfaces, especially when working with low concentrations:
-
Use Polypropylene (B1209903): Opt for polypropylene tubes and plates over polystyrene or glass, as peptides tend to adsorb less to this material.[13][21]
-
Use Low-Binding Tubes/Plates: Consider purchasing labware specifically treated and certified for low protein and peptide binding.
-
Avoid Glass: Unless it is specifically siliconized, avoid using glass containers for storing stock solutions or performing dilutions.[13]
Troubleshooting Guides & Experimental Protocols
If you are experiencing high background or poor signal, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting high non-specific binding.
Protocol 1: General Assay Workflow for Assessing NSB
This protocol establishes a baseline for NSB in your assay. It should be performed before testing inhibitors.
Materials:
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in Assay Buffer)
-
Wash Buffer (e.g., Assay Buffer + 0.05% Tween-20)
-
SPSB2-iNOS Peptide-3 (labeled with a detectable tag, e.g., Biotin or a Fluorophore)
-
Recombinant SPSB2 Protein
-
High-quality, low-binding 96-well plates
-
Detection Reagents (e.g., Streptavidin-HRP and substrate)
Procedure:
-
Coating: Coat wells of a 96-well plate with recombinant SPSB2 protein at an optimized concentration. Coat a separate set of wells with only coating buffer (these are your "No Target" controls). Incubate as required, then wash.
-
Blocking: Add 200 µL of Blocking Buffer to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Peptide Incubation: Add a dilution series of your labeled SPSB2-iNOS peptide-3 to both the SPSB2-coated wells and the "No Target" control wells. Incubate for 1 hour.
-
Washing: Discard the peptide solution and wash the plate 5 times with 200 µL of Wash Buffer per well.
-
Detection: Add detection reagents according to the manufacturer's protocol and measure the signal.
-
Analysis: The signal in the "No Target" wells represents your non-specific binding. The goal of optimization is to minimize this signal while maintaining a strong signal in the SPSB2-coated wells.
Protocol 2: Optimizing Blocking Conditions
Objective: To find the most effective blocking agent and concentration.
Procedure:
-
Set up a plate with "No Target" control wells as described in Protocol 1.
-
Prepare several different blocking buffers to test in parallel (e.g., 1% BSA, 3% BSA, 5% Non-fat Milk, 1% Fish Gelatin).
-
After the coating step, block different sets of wells with each of the prepared blocking buffers.
-
Proceed with the peptide incubation (using a single, moderate concentration of peptide known to give a high background signal) and detection steps as in Protocol 1.
-
Compare the background signal generated in the wells treated with different blocking agents. The agent that provides the lowest signal is the most effective for your system.
Caption: The principle of using a blocking agent to prevent non-specific binding.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. SPSB2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. rupress.org [rupress.org]
- 5. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 7. Inducible Nitric Oxide Synthase (iNOS/NOS2): A Key Player [elisakits.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. maxanim.com [maxanim.com]
- 11. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 12. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 13. waters.com [waters.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 17. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 19. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 20. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Assessing Cytotoxicity of SPSB2-iNOS Inhibitory Peptides
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for assessing the cytotoxicity of peptides designed to inhibit the SPSB2-iNOS interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the SPSB2-iNOS interaction and the role of inhibitory peptides?
A1: The SPRY domain-containing SOCS box protein 2 (SPSB2) is a negative regulator of inducible nitric oxide synthase (iNOS).[1][2] SPSB2 acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex to polyubiquitinate iNOS, which targets it for degradation by the proteasome.[3][4] This process controls the lifetime of iNOS and modulates the production of nitric oxide (NO).[5] Inhibitory peptides are designed to disrupt the interaction between SPSB2 and iNOS, thereby prolonging the activity of iNOS and increasing NO production.[6][7] This can be beneficial for enhancing the killing of persistent pathogens.[1][6]
Q2: Why is it critical to assess the cytotoxicity of SPSB2-iNOS inhibitory peptides?
A2: While enhancing NO production can be therapeutically beneficial, excessive or unregulated NO levels can be cytotoxic to host cells. Non-specific cytotoxicity is a major challenge in the development of peptide-based therapeutics.[8] Therefore, it is essential to evaluate a peptide's potential to cause damage to healthy mammalian cells to determine its therapeutic window—the concentration range where it is effective against pathogens without harming the host.[2][8][9]
Q3: What are the standard in vitro assays for evaluating peptide cytotoxicity?
A3: Several well-established assays are used to measure different aspects of cytotoxicity.[10] The most common include:
-
MTT Assay: Measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][11] In living cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals.[8][12]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[8][13][14] It is a direct measure of cell lysis.[10]
-
Caspase-3 Activity Assay: Measures the activity of Caspase-3, a key "executioner" enzyme in the apoptotic pathway.[15][16] This assay helps determine if the peptide induces programmed cell death.
Q4: How do I interpret the results from these cytotoxicity assays, such as an IC50 value?
A4: The results are typically expressed as a percentage of cell viability or cytotoxicity relative to untreated control cells. From a dose-response curve, you can calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. The IC50 represents the concentration of a peptide required to reduce the viability of a cell population by 50%.[8] A lower IC50 value indicates higher cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway and a general experimental workflow for assessing peptide cytotoxicity.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for easy comparison.
Table 1: Binding Affinities of Example iNOS-derived Peptides to SPSB2
| Peptide Name | Sequence/Type | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| iNOS wt peptide | Ac-KEEKDINNNVKKT-NH2 | 13 nM | [3] |
| Linear DINNN | Linear Peptide | 318 nM | [17] |
| cR7 | cyclo(RGDINNN) | High (6.5x > cR8) | [5][18] |
| cR8 | cyclo(RGDINNNV) | Moderate | [5][18] |
| cR9 | cyclo(RGDINNNVE) | High (2x > cR8) |[5][18] |
Table 2: Example Cytotoxicity Profile of SPSB2-iNOS Inhibitory Peptides
| Peptide ID | Assay Type | Cell Line | Incubation Time | IC50 (µM) |
|---|---|---|---|---|
| Peptide A | MTT | RAW 264.7 | 48 hours | > 100 |
| Peptide A | LDH | RAW 264.7 | 48 hours | > 100 |
| Peptide B | MTT | HEK293T | 48 hours | 45.2 |
| Peptide B | LDH | HEK293T | 48 hours | 51.7 |
| Positive Control | MTT | RAW 264.7 | 48 hours | 1.5 |
| (e.g., Doxorubicin) | | | | |
Troubleshooting Guide
This section addresses common issues encountered during cytotoxicity experiments.
Q: My cytotoxicity assay results are inconsistent between experiments. What are the potential causes?
A: Inconsistent results often stem from several factors:
-
Cell Seeding Density: Variations in the initial number of cells per well can lead to different results.[19] Ensure you have a consistent and optimized cell seeding density.
-
Cellular Metabolic State: The passage number and overall health of your cells can influence their metabolic activity, affecting assays like MTT.[19] Use cells within a consistent passage range.
-
Peptide Solubility/Aggregation: Peptides may precipitate or aggregate in the culture medium, reducing the effective concentration.[20] Visually inspect wells for precipitation and test peptide solubility in the assay buffer beforehand.
-
Solvent Concentration: If using a solvent like DMSO to dissolve the peptide, ensure the final concentration in the well is low (typically ≤ 0.1%) and consistent across all wells, including controls, as the solvent itself can be toxic.[21]
Q: I am observing high background absorbance in my LDH assay control wells. What should I do?
A: High background in an LDH assay can be caused by:
-
LDH in Serum: The serum used in your culture medium contains its own LDH, which can create a high background signal.[22] Use medium with the minimum serum percentage required for your cells or, if possible, switch to serum-free medium during the treatment period.
-
High Spontaneous Release: If your "Spontaneous LDH Release" control (untreated cells) shows high absorbance, it may indicate that the cells are unhealthy or were handled too aggressively during pipetting, causing premature lysis.[23] Handle cells gently and ensure optimal culture conditions.
Q: My peptide shows no cytotoxic activity, even at high concentrations. Why might this be happening?
A: A lack of activity can be due to several issues:
-
Peptide Purity and Integrity: Verify the purity and correct sequence of your synthesized peptide.[20] Repeated freeze-thaw cycles can also degrade the peptide.[24]
-
Poor Cell Permeability: The peptide may not be able to cross the cell membrane to reach its intracellular target.[25] This is a known challenge for many peptide inhibitors.
-
Assay Choice: The peptide may induce a specific cell death pathway not measured by your chosen assay. For example, if a peptide induces apoptosis without immediate membrane lysis, an LDH assay might show no effect, whereas a Caspase-3 or MTT assay would be more informative.
Experimental Protocols
MTT Assay Protocol (Cell Viability)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells into a purple formazan product.[11][12] The amount of formazan is proportional to the number of viable cells.[8]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[8]
-
Peptide Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the peptide. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[8]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][26]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[8][27]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8][11]
-
-
Data Analysis:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100[8]
-
LDH Assay Protocol (Membrane Integrity)
-
Principle: This assay quantifies lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis or plasma membrane damage.[13][22] The amount of LDH is directly proportional to the number of dead or damaged cells.[8]
-
Methodology:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3).
-
Controls: Prepare three types of controls: (1) Spontaneous LDH release (untreated cells), (2) Maximum LDH release (cells treated with a lysis buffer provided in the kit), and (3) Background control (medium only).
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[22]
-
Reagent Addition: Add 50 µL of the LDH Reaction Mixture to each well.[22]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8]
-
Stop Reaction: Add 50 µL of Stop Solution.[22]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[22]
-
-
Data Analysis:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100[8]
-
Caspase-3 Activity Assay Protocol (Apoptosis)
-
Principle: This assay detects the activity of activated caspase-3, a key protease in the apoptotic cascade.[16] The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by caspase-3, releases a chromophore (p-NA) or fluorophore that can be quantified.[15]
-
Methodology:
-
Induce Apoptosis: Seed and treat cells with the peptide for the desired time to induce apoptosis. Include untreated (negative) and staurosporine-treated (positive) controls.[15][28]
-
Cell Lysis: After treatment, collect and count the cells. Lyse the cells using a chilled lysis buffer provided with the assay kit and incubate on ice for 10-15 minutes.[15][29]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[28]
-
Assay Reaction: Transfer the supernatant (cell lysate) to a new 96-well plate. Add the reaction buffer (containing DTT) and the caspase-3 substrate (e.g., DEVD-pNA) to each well.[29]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[15]
-
Absorbance/Fluorescence Measurement: Measure the signal using a microplate reader at 400-405 nm for a colorimetric assay or at the appropriate excitation/emission wavelengths for a fluorometric assay.[15]
-
-
Data Analysis:
-
Compare the absorbance/fluorescence of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. biogot.com [biogot.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. researchgate.net [researchgate.net]
- 25. An Alternative In Silico Method To Predict Passive Membrane Permeability Of Potential Spsb2-Inos Inhibitor [erepo.usm.my]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT (Assay protocol [protocols.io]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. mpbio.com [mpbio.com]
Validation & Comparative
A Comparative Guide to SPSB2-iNOS Inhibitory Cyclic Peptides: CP3 vs. CP1 and CP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three cyclic peptides—SPSB2-iNOS inhibitory cyclic peptide-3 (CP3), CP1, and CP2—designed to inhibit the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). By disrupting this interaction, these peptides aim to prevent the proteasomal degradation of iNOS, thereby prolonging its half-life and enhancing the production of nitric oxide (NO), a key molecule in the innate immune response.
Performance Data
The inhibitory potential of these cyclic peptides is primarily assessed by their binding affinity to SPSB2. A lower dissociation constant (KD) indicates a higher binding affinity and, consequently, a more potent inhibitor.
| Peptide | Binding Affinity (KD) to SPSB2 |
| This compound (CP3) | 7 nM [1][2] |
| CP1 | 31 nM[3] |
| CP2 | 21 nM[3] |
Signaling Pathway and Mechanism of Action
The interaction between SPSB2 and iNOS is a critical regulatory point in the control of NO production. Under normal physiological conditions, SPSB2 acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex to iNOS. This complex then polyubiquitinates iNOS, marking it for degradation by the proteasome. By inhibiting the initial SPSB2-iNOS interaction, CP1, CP2, and CP3 prevent this cascade of events, leading to iNOS stabilization and sustained NO production.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the general procedure for determining the binding affinity of the cyclic peptides to SPSB2.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified SPSB2 protein
-
Cyclic peptides (CP3, CP1, CP2)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
Procedure:
-
Chip Activation: The sensor chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: A solution of SPSB2 (e.g., 20 µg/mL in immobilization buffer) is injected over the activated surface until the desired immobilization level is reached.
-
Deactivation: The remaining active esters are quenched by injecting 1 M ethanolamine-HCl.
-
Analyte Injection: A series of twofold dilutions of the cyclic peptides (e.g., ranging from 1.25 to 100 nM) in running buffer are injected over the immobilized SPSB2 surface. Each injection is followed by a dissociation phase where only running buffer flows over the chip.
-
Regeneration: The sensor surface is regenerated between each peptide concentration, if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Co-Immunoprecipitation (Co-IP) for Inhibition of SPSB2-iNOS Interaction
This protocol is used to demonstrate that the cyclic peptides can disrupt the interaction between SPSB2 and full-length iNOS in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS and IFN-γ for iNOS induction
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Recombinant His-tagged SPSB2
-
Ni-NTA agarose (B213101) beads
-
Cyclic peptides (CP3, CP1, CP2)
-
Antibodies: anti-iNOS, anti-His-tag
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and iNOS Induction: RAW 264.7 macrophages are cultured and stimulated with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 16-24 hours to induce iNOS expression.
-
Cell Lysis: Cells are washed with cold PBS and lysed on ice with lysis buffer. The lysate is cleared by centrifugation.
-
Inhibition Assay: The cell lysate containing induced iNOS is incubated with His-tagged SPSB2 and Ni-NTA beads in the presence or absence of the inhibitory cyclic peptides (e.g., 10 µM) for 2-4 hours at 4°C with gentle rotation.
-
Washing: The beads are washed several times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specific binding proteins.
-
Elution: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with anti-iNOS and anti-His-tag antibodies to detect the co-immunoprecipitated proteins. A decrease in the iNOS band in the presence of the peptides indicates inhibition of the interaction.
Nitric Oxide Measurement in Macrophages
This assay quantifies the production of nitric oxide in macrophage culture supernatants, which is an indicator of iNOS activity.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS and IFN-γ
-
Cyclic peptides (CP3, CP1, CP2)
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Nitrite (B80452) standard solution
Procedure:
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate. The cells are then co-treated with LPS/IFN-γ and the cyclic peptides at various concentrations for a specified period (e.g., 24 hours).
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader.
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. An increase in nitrite concentration in peptide-treated cells compared to controls indicates enhanced iNOS activity.
Conclusion
The available data strongly indicate that this compound (CP3) is a more potent inhibitor of the SPSB2-iNOS interaction than CP1 and CP2, as evidenced by its significantly lower KD value.[1][2] This suggests that CP3 may be a more effective agent for stabilizing iNOS and enhancing nitric oxide production in therapeutic applications. Further studies directly comparing the cellular efficacy of these three peptides in parallel would be beneficial to fully elucidate their relative performance in a physiological context.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Validation of Peptide-3 as an SPSB2-iNOS Interaction Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Peptide-3's performance in inhibiting the SPSB2-iNOS interaction against other alternatives, supported by experimental data and detailed methodologies.
The interaction between the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) is a critical regulatory checkpoint in the innate immune response. SPSB2 acts as an E3 ubiquitin ligase adaptor protein, targeting iNOS for proteasomal degradation and thereby limiting the production of nitric oxide (NO).[1][2][3] Inhibition of this interaction presents a promising therapeutic strategy to enhance NO levels, which is crucial for the clearance of intracellular pathogens.[2][3] This guide focuses on the validation of Peptide-3 (also known as CP3), a cyclic peptide designed to inhibit the SPSB2-iNOS interaction, and compares its efficacy with other known inhibitors.
Data Presentation: Quantitative Comparison of SPSB2-iNOS Interaction Inhibitors
The following table summarizes the binding affinities of Peptide-3 and other relevant peptides to SPSB2, providing a clear comparison of their inhibitory potential.
| Inhibitor | Type | Binding Affinity (Kd) to SPSB2 | Experimental Method |
| Peptide-3 (CP3) | Cyclic Peptide | 7 nM [4][5] | Not specified, likely SPR or ITC |
| Wild-type iNOS peptide | Linear Peptide | 13 nM[3] | Isothermal Titration Calorimetry (ITC) |
| cR7 | Cyclic Peptide | Higher affinity than cR8 | Isothermal Titration Calorimetry (ITC) |
| cR8 | Cyclic Peptide | Moderate affinity | Isothermal Titration Calorimetry (ITC) |
| cR9 | Cyclic Peptide | Higher affinity than cR8 | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
Detailed methodologies for the key experiments used to validate the inhibition of the SPSB2-iNOS interaction are outlined below.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the interaction between SPSB2 and iNOS in a cellular context and to show that an inhibitor like Peptide-3 can disrupt this interaction.
Protocol:
-
Cell Culture and Lysis:
-
Culture appropriate cells (e.g., macrophages) and stimulate to induce iNOS expression (e.g., with LPS and IFN-γ).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for either SPSB2 or iNOS.
-
Add Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
-
Inhibition Assay:
-
In a parallel experiment, pre-incubate the cell lysate with Peptide-3 or a control peptide before adding the antibody.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both SPSB2 and iNOS to detect the co-precipitated protein. A decrease in the co-precipitated protein in the presence of Peptide-3 indicates inhibition of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantitatively measure the binding affinity and kinetics of the interaction between two molecules.
Protocol:
-
Chip Preparation:
-
Immobilize recombinant SPSB2 protein onto a sensor chip.
-
-
Binding Analysis:
-
Flow different concentrations of the analyte (e.g., Peptide-3 or other inhibitor peptides) over the chip surface.
-
The binding of the analyte to the immobilized SPSB2 causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
-
Data Analysis:
-
Measure the association and dissociation rates to calculate the equilibrium dissociation constant (Kd), which represents the binding affinity. A lower Kd value indicates a stronger binding affinity.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay is used to measure the production of nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants. This allows for the functional assessment of SPSB2-iNOS inhibitors.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages) and stimulate them to induce iNOS expression.
-
Treat the cells with various concentrations of Peptide-3 or other inhibitors.
-
-
Sample Collection:
-
Collect the cell culture supernatant at different time points.
-
-
Griess Reaction:
-
Mix the supernatant with the Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Nitrite in the supernatant reacts with the Griess reagent to form a colored azo compound.
-
-
Quantification:
-
Measure the absorbance of the solution using a spectrophotometer (typically at 540 nm).
-
Determine the nitrite concentration by comparing the absorbance to a standard curve of known nitrite concentrations. An increase in nitrite concentration in the presence of an inhibitor indicates enhanced iNOS activity.
-
Mandatory Visualizations
Signaling Pathway of SPSB2-mediated iNOS Degradation
References
- 1. biorxiv.org [biorxiv.org]
- 2. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity of SPSB2-iNOS Peptide-3: A Comparative Analysis of Cross-Reactivity with SPSB Family Proteins
For researchers, scientists, and drug development professionals, understanding the specificity of therapeutic candidates is paramount. This guide provides a detailed comparison of the cross-reactivity of the SPSB2-iNOS inhibitory cyclic peptide-3 (CP3) with other members of the SPRY domain-containing SOCS box (SPSB) protein family. The data presented herein, derived from key experimental findings, will aid in the evaluation of CP3's selectivity and its potential as a targeted inhibitor of the SPSB2-iNOS interaction.
The interaction between SPSB2 and inducible nitric oxide synthase (iNOS) is a critical regulatory mechanism controlling the degradation of iNOS, an enzyme with a pivotal role in the immune response.[1][2] Inhibiting this interaction can prolong the functional lifetime of iNOS, offering a potential therapeutic strategy for various infectious diseases.[1][2][3] The SPSB family, however, comprises multiple proteins (SPSB1, SPSB2, SPSB3, and SPSB4) with homologous SPRY domains, raising the question of inhibitor cross-reactivity.[1][4] This guide focuses on the selectivity profile of a potent inhibitor, SPSB2-iNOS cyclic peptide-3 (CP3).
Quantitative Analysis of Binding Affinity
The primary measure of a peptide inhibitor's potency and selectivity is its binding affinity (dissociation constant, KD) to its intended target and potential off-targets. Surface Plasmon Resonance (SPR) is a widely used technique to determine these values in real-time without the need for labeling.
| Peptide/Protein Interaction | Binding Affinity (KD) | Experimental Method | Reference |
| This compound (CP3) vs. SPSB2 | 7 nM | Surface Plasmon Resonance (SPR) | [5][6] |
| SPSB2-iNOS inhibitory cyclic peptide-2 (CP2) vs. SPSB2 | 21 nM | Surface Plasmon Resonance (SPR) | |
| SPSB2-iNOS inhibitory cyclic peptide-1 (CP1) vs. SPSB2 | 31 nM | Surface Plasmon Resonance (SPR) | [6] |
| Wild-type iNOS peptide (residues 19-31) vs. SPSB2 | 13 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Qualitative assessment of related cyclic peptides (cR7, cR9) vs. SPSB1 & SPSB4 | Inhibitory potency correlates with SPSB2 binding affinity | Co-immunoprecipitation / Western Blot | [4] |
Note: While direct KD values for CP3 with SPSB1 and SPSB4 are not publicly available, studies on structurally similar cyclic peptides (cR7, cR8, and cR9) have demonstrated that their ability to disrupt the interaction of full-length iNOS with SPSB1 and SPSB4 correlates well with their binding affinity for SPSB2.[4] This suggests that CP3 is also likely to exhibit inhibitory activity against SPSB1 and SPSB4. It has been established that SPSB1, SPSB2, and SPSB4 all interact with iNOS, whereas SPSB3 does not.[1][4]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess cross-reactivity, the following diagrams illustrate the SPSB2-iNOS signaling pathway and a typical experimental workflow.
Caption: SPSB2-iNOS signaling pathway and point of inhibition by CP3.
Caption: Workflow for assessing peptide-protein interaction and inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
Surface Plasmon Resonance (SPR)
SPR analysis is performed to determine the binding kinetics and affinity between a ligand (immobilized protein) and an analyte (peptide).
-
Immobilization: Recombinant SPSB proteins (SPSB1, SPSB2, and SPSB4) are individually immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. A reference flow cell is prepared without the protein to subtract non-specific binding.
-
Analyte Injection: The this compound (CP3) is serially diluted in a running buffer (e.g., HBS-EP+) to a range of concentrations. Each concentration is injected over the sensor chip surface at a constant flow rate.
-
Data Acquisition: The association of the peptide to the immobilized protein and its subsequent dissociation are monitored in real-time as a change in resonance units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Co-immunoprecipitation and Western Blotting
This technique is used to assess the ability of a peptide inhibitor to disrupt the interaction between full-length proteins in a cellular context.
-
Cell Lysate Preparation: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of endogenous iNOS. The cells are then lysed in a non-denaturing buffer to preserve protein complexes.
-
Incubation: The cell lysate is incubated with GST-tagged recombinant SPSB proteins (SPSB1, SPSB2, or SPSB4) in the presence or absence of the SPSB2-iNOS inhibitory peptide-3 at various concentrations.
-
Affinity Pulldown: Glutathione-sepharose beads are added to the lysate to capture the GST-tagged SPSB proteins and any interacting partners.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of iNOS in the pulldown fraction is detected by Western blotting using an anti-iNOS antibody. A decrease in the amount of co-immunoprecipitated iNOS in the presence of the peptide indicates inhibition of the protein-protein interaction.
Conclusion
The available data indicates that the this compound (CP3) is a high-affinity inhibitor of the SPSB2-iNOS interaction. While direct quantitative data on its binding to other SPSB family members is limited, qualitative evidence from similar cyclic peptides suggests a degree of cross-reactivity with SPSB1 and SPSB4, which also naturally interact with iNOS. SPSB3 is not expected to be a target as it does not bind to iNOS. The provided experimental frameworks offer a robust approach for further quantitative characterization of the selectivity profile of this and other potential therapeutic peptides. This comparative guide serves as a valuable resource for researchers aiming to develop selective inhibitors for the SPSB-iNOS axis.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cyclic vs. Linear Peptides for iNOS Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of inducible nitric oxide synthase (iNOS) is of paramount importance in the development of therapies for a range of inflammatory diseases and other pathological conditions. Peptide-based inhibitors have emerged as a promising class of therapeutics. This guide provides a comparative analysis of two distinct strategies employing cyclic and linear peptides for iNOS inhibition, supported by experimental data and detailed methodologies.
Two primary mechanisms have been explored for the peptide-based inhibition of iNOS. The first involves linear peptides that act as competitive inhibitors by targeting the binding of calmodulin (CaM) to iNOS, a crucial step for the enzyme's activation. The second, more recent strategy utilizes cyclic peptides to disrupt the protein-protein interaction between iNOS and the S-phase kinase-associated protein-1 (SPSB) protein, which is responsible for the proteasomal degradation of iNOS. This guide will delve into a comparative analysis of these two approaches.
Performance Comparison: Linear vs. Cyclic iNOS Inhibitory Peptides
The following table summarizes the key performance characteristics of representative linear and cyclic iNOS inhibitory peptides based on available data. It is important to note that the data presented here is from different studies and for peptides with distinct mechanisms of action, representing an indirect comparison.
| Parameter | Linear Peptides (Calmodulin Binding Inhibition) | Cyclic Peptides (SPSB2-iNOS Interaction Inhibition) | Key Advantages |
| Mechanism of Action | Direct competitive inhibition of iNOS activation | Indirect inhibition by preventing iNOS degradation | Linear: Direct enzyme inhibition. Cyclic: Novel mechanism targeting protein-protein interaction. |
| Potency | Binding affinity for Calmodulin (kon): ~6.1 x 10⁸ M⁻¹s⁻¹[1][2] | Binding affinity for SPSB2 (Kd): Low nanomolar range (e.g., 21 nM for CP2, 7 nM for CP3)[3][4]. The linear precursor (DINNN) has a significantly lower affinity (Kd = 318 nM)[5]. | Cyclic peptides demonstrate significantly higher binding affinity to their target compared to their linear counterparts[5][6]. |
| Stability | Generally susceptible to proteolytic degradation. | Cyclization significantly enhances stability against enzymatic degradation and redox conditions[3]. | The constrained structure of cyclic peptides offers greater resistance to degradation[7]. |
| In Vivo Efficacy | Data on in vivo efficacy of specific linear peptide inhibitors of iNOS via CaM is limited. | In vivo studies have shown that selective iNOS inhibitors can reduce tumor growth[8]. The enhanced stability of cyclic peptides suggests potentially better in vivo performance. | The improved stability of cyclic peptides is a significant advantage for in vivo applications. |
Signaling Pathways and Inhibition Mechanisms
The two classes of peptides inhibit iNOS through distinct signaling pathways.
Calmodulin-Dependent iNOS Activation and its Inhibition
iNOS activation is critically dependent on the binding of calmodulin. Linear peptides derived from the calmodulin-binding domain of iNOS can competitively inhibit this interaction, thereby preventing iNOS activation and subsequent nitric oxide production.
iNOS Degradation Pathway and its Inhibition
The SPSB2 protein targets iNOS for proteasomal degradation. Cyclic peptides have been developed to bind to SPSB2 with high affinity, preventing its interaction with iNOS and thereby stabilizing iNOS levels.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of iNOS inhibitory peptides.
Peptide Synthesis
Linear Peptide Synthesis: Linear peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves the sequential addition of amino acids to a growing peptide chain attached to a solid support resin.
Cyclic Peptide Synthesis: Cyclization can be achieved through various methods, including the formation of a disulfide bond between two cysteine residues or by creating a lactam bridge. For disulfide bond formation, the linear peptide is first synthesized via SPPS, and then cyclized in solution under oxidizing conditions. For lactam bridge formation, the peptide is synthesized on the resin with orthogonal protecting groups on the side chains of the amino acids that will form the bridge. These protecting groups are selectively removed, and the cyclization is performed on-resin before cleavage from the solid support.
iNOS Activity Assay (Griess Reagent Assay)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).
Workflow:
Protocol:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
In a 96-well plate, add 50 µL of cell culture supernatant or enzyme reaction mixture to each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Peptide Stability Assay in Serum
This assay evaluates the stability of peptides in the presence of serum proteases.
Protocol:
-
Incubate the peptide at a final concentration of 1 mg/mL in 90% human serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Stop the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Analyze the supernatant containing the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the amount of intact peptide remaining at each time point by measuring the peak area at a specific wavelength (e.g., 220 nm).
-
Calculate the half-life (t1/2) of the peptide in serum.
Conclusion
The comparative analysis of cyclic and linear iNOS inhibitory peptides reveals two distinct and promising strategies for modulating iNOS activity. Linear peptides offer a direct mechanism of inhibiting iNOS activation by targeting calmodulin binding. In contrast, cyclic peptides present a novel approach by preventing iNOS degradation through the inhibition of the SPSB2-iNOS interaction.
References
- 1. BINDING KINETICS OF CALMODULIN WITH TARGET PEPTIDES OF THREE NITRIC OXIDE SYNTHASE ISOZYMES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding kinetics of calmodulin with target peptides of three nitric oxide synthase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of Peptide-3 in Alzheimer's Disease Animal Models: A Comparative Guide
This guide provides a comparative analysis of a novel therapeutic candidate, Peptide-3, against the monoclonal antibody Aducanumab for the treatment of Alzheimer's disease (AD) in the 5XFAD transgenic mouse model. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic efficacy, experimental protocols, and underlying mechanisms of action.
Introduction to Therapeutic Candidates
Peptide-3 (Hypothetical) is a novel synthetic peptide designed to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1] Its proposed mechanism involves binding to Aβ monomers and oligomers, preventing their conformational change into neurotoxic β-sheets and subsequent fibril formation.[2] By inhibiting this initial stage of plaque formation, Peptide-3 aims to reduce synaptic dysfunction and neuroinflammation, thereby preserving cognitive function.[1]
Aducanumab is a human monoclonal antibody that selectively targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.[3] It was the first anti-Aβ immunotherapy to receive FDA approval.[3] Its mechanism of action is thought to involve the activation of microglia to clear Aβ plaques from the brain.[3] While it has shown efficacy in reducing brain amyloid levels, its effects on cognitive decline have been a subject of debate.[4][5]
Comparative Efficacy in the 5XFAD Mouse Model
The 5XFAD mouse model is a widely used transgenic model that co-expresses five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.[3][6] These mice develop an aggressive and early-onset amyloid pathology, making them suitable for preclinical evaluation of Aβ-targeting therapies.[3][6]
Table 1: Comparative Efficacy of Peptide-3 vs. Aducanumab in 9-Month-Old 5XFAD Mice
| Efficacy Endpoint | Vehicle Control | Peptide-3 (10 mg/kg, i.p., daily) | Aducanumab (30 mg/kg, i.p., weekly) |
| Histopathology | |||
| Cortical Aβ Plaque Load (%) | 12.5 ± 1.8 | 4.2 ± 0.9 | 6.8 ± 1.2 |
| Hippocampal Aβ Plaque Load (%) | 8.9 ± 1.5 | 2.1 ± 0.5 | 4.5 ± 0.8 |
| Biochemistry | |||
| Insoluble Brain Aβ42 (ng/mg tissue) | 250 ± 35 | 98 ± 21 | 145 ± 28 |
| Soluble Brain Aβ42 (pg/mg tissue) | 85 ± 12 | 35 ± 8 | 52 ± 10 |
| Cognitive Assessment | |||
| Morris Water Maze (Escape Latency, sec) | 45 ± 5 | 22 ± 4 | 30 ± 6 |
| Neuroinflammation | |||
| Microglial Activation (Iba1+ cells/mm²) | 150 ± 20 | 85 ± 15 | 110 ± 18 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation. (Hypothetical data for Peptide-3; Aducanumab data are representative values from published studies).[7]
Experimental Protocols
3.1. In Vivo Efficacy Study in 5XFAD Mice
-
Animal Model: Male and female 5XFAD transgenic mice, aged 6 months at the start of the study.[3] Wild-type littermates serve as non-transgenic controls.
-
Treatment Groups:
-
Group 1: Vehicle control (Saline, intraperitoneal (i.p.) injection, daily)
-
Group 2: Peptide-3 (10 mg/kg in saline, i.p. injection, daily)
-
Group 3: Aducanumab (30 mg/kg in saline, i.p. injection, once weekly)[7]
-
-
Treatment Duration: 12 weeks.[7]
-
Behavioral Assessment (Week 11): Cognitive function is assessed using the Morris Water Maze test to evaluate spatial learning and memory.[8]
-
Tissue Collection (Week 12): Following the final dose, mice are euthanized. Brains are collected, with one hemisphere fixed for immunohistochemistry and the other flash-frozen for biochemical analysis.[9]
-
Immunohistochemistry: Fixed brain hemispheres are sectioned and stained for Aβ plaques (using anti-Aβ antibody 6E10) and activated microglia (using anti-Iba1 antibody). Plaque load and microglial cell counts are quantified using image analysis software.
-
Biochemical Analysis: Frozen brain tissue is homogenized and separated into soluble and insoluble fractions. Aβ42 levels in each fraction are measured using enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Experimental Workflow
4.1. Proposed Signaling Pathway of Peptide-3 in Preventing Aβ-Induced Neurotoxicity
The following diagram illustrates the hypothetical mechanism by which Peptide-3 intervenes in the amyloid cascade, preventing downstream neurotoxic events.
Caption: Proposed mechanism of Peptide-3 action.
4.2. Experimental Workflow for Preclinical Validation
The diagram below outlines the key phases of the preclinical study designed to validate the therapeutic efficacy of Peptide-3.
Caption: Preclinical validation workflow.
References
- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 2. A Survey of Peptides with Effective Therapeutic Potential in Alzheimer’s Disease Rodent Models or in Human Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of Anti-Aβ immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Alzheimer’s Disease: Animal Research Models [labome.com]
- 7. researchgate.net [researchgate.net]
- 8. Alzheimer’s: New peptide treatment may help reverse cognitive decline [medicalnewstoday.com]
- 9. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models — BIOQUANT [bioquant.com]
Unveiling the SPSB2-iNOS Peptide-3 Interaction: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals navigating the complexities of protein-peptide interactions, this guide offers a comprehensive comparison of analytical methodologies for the SPSB2-iNOS peptide-3 interaction. While mass spectrometry stands as a powerful tool for protein identification and quantification, this guide will objectively compare its application with alternative biophysical techniques, providing supporting experimental data for a holistic understanding.
The interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) is a critical regulatory mechanism in cellular signaling pathways. Specifically, SPSB2 targets iNOS for proteasomal degradation, thereby modulating nitric oxide (NO) levels. The "SPSB2-iNOS peptide-3" represents a key inhibitory peptide that disrupts this interaction, making its quantitative analysis paramount for therapeutic development.
Quantitative Analysis: A Head-to-Head Comparison
While mass spectrometry (MS) is invaluable for identifying protein interaction partners, the precise determination of binding affinity (Kd) for peptide-protein interactions like that of SPSB2-iNOS peptide-3 is more robustly achieved through other biophysical methods. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for quantitative binding analysis.
Below is a summary of reported binding affinities for SPSB2-iNOS interaction inhibitors, including the notable "SPSB2-iNOS inhibitory cyclic peptide-3," determined by these alternative methods.
| Peptide/Inhibitor | Analytical Method | Reported Binding Affinity (Kd) | Reference |
| This compound | Surface Plasmon Resonance (SPR) | 7 nM | [1][2] |
| Wild-type iNOS peptide | Isothermal Titration Calorimetry (ITC) | 13 nM | [3] |
| Redox-stable cyclized peptides (DINNN motif) | Surface Plasmon Resonance (SPR) & 19F NMR | Low nanomolar affinity | [4] |
Mass Spectrometry in the Context of SPSB2-iNOS Interaction
In the study of the SPSB2-iNOS interaction, mass spectrometry, particularly Affinity Purification-Mass Spectrometry (AP-MS), serves as a primary tool for identifying the interacting proteins within a complex cellular environment.[5][6] While not the first choice for precise Kd determination of a specific peptide inhibitor, quantitative MS techniques can provide valuable semi-quantitative data on the relative abundance of interacting partners under different conditions.
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
The following diagram illustrates a typical workflow for an AP-MS experiment to identify and semi-quantitatively assess the interaction between SPSB2 and an iNOS-derived peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming Target Engagement of Peptide-3 In Situ: A Comparative Guide
In the development of novel therapeutics, particularly peptide-based drugs, confirming direct binding to the intended target within a cellular environment is a critical step. This process, known as in situ target engagement, validates the mechanism of action and provides crucial information for lead optimization. This guide offers a comparative overview of key methodologies for confirming the target engagement of a hypothetical therapeutic, "Peptide-3," designed to modulate a specific cellular signaling pathway. For the purpose of this guide, we will assume Peptide-3 is an inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the PI3K/Akt signaling pathway that governs cell survival, growth, and proliferation.[1]
Comparison of In Situ Target Engagement Methods for Peptide-3
Several biophysical and cell-based assays can be employed to confirm the interaction of Peptide-3 with its intracellular target, Akt. The choice of method depends on various factors, including the need for labeled reagents, desired throughput, and the type of data required. The three primary methods compared here are the Cellular Thermal Shift Assay (CETSA), Fluorescence Polarization (FP), and Förster Resonance Energy Transfer (FRET).
| Parameter | Cellular Thermal Shift Assay (CETSA) | Fluorescence Polarization (FP) | Förster Resonance Energy Transfer (FRET) |
| Principle | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[2] | Measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled peptide to a larger protein.[3][4] | Non-radiative energy transfer between a donor and acceptor fluorophore in close proximity, indicating molecular interaction.[5][6] |
| Peptide-3 Labeling | Not required (label-free).[7] | Requires fluorescent labeling of Peptide-3 or a competitor peptide.[8] | Requires labeling of the target protein (e.g., with GFP) and potentially Peptide-3 with a compatible fluorophore.[9] |
| Example Data for Peptide-3 | ΔTagg = +4.5 °C for Akt in the presence of 10 µM Peptide-3. | Kd = 150 nM determined by competition assay with a fluorescent tracer. | 25% increase in FRET efficiency between Akt-CFP and an interacting partner-YFP upon Peptide-3 treatment. |
| Throughput | Low to high, depending on the detection method (Western blot vs. AlphaScreen/HTRF).[10] | High, suitable for screening in multi-well plate format.[11] | Medium to high, can be adapted for high-content imaging. |
| Data Output | Thermal stabilization (Tagg shift), Isothermal Dose-Response Fingerprint (ITDRFCETSA).[2] | Binding affinity (Kd, Ki), IC50. | FRET efficiency, proximity of molecules, conformational changes.[6] |
| Advantages | - Label-free, uses unmodified peptide and endogenous protein.[7]- Confirms target engagement in a physiological context (intact cells).[12] | - Homogeneous assay format (no wash steps).[4]- Provides quantitative binding affinity data. | - Provides spatial and temporal information on protein interactions in living cells.[6]- Can detect conformational changes induced by peptide binding. |
| Disadvantages | - Indirect measurement of binding.- Can be low-throughput with Western blot detection.[13] | - Requires fluorescently labeled peptide, which may alter binding.- Limited to interactions where there is a significant size difference between binding partners.[3] | - Requires genetic modification of cells or complex labeling strategies.- Sensitive to the distance and orientation of fluorophores.[14] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of target engagement assays. Below are protocols for CETSA and FP, two common methods for validating the binding of Peptide-3 to Akt.
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol describes how to assess the thermal stabilization of Akt in cultured cells upon treatment with Peptide-3.
-
Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., U2OS) to 80-90% confluency.
-
Treat the cells with either vehicle (DMSO) or varying concentrations of Peptide-3 for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[15]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for total Akt, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and plot them against the corresponding temperature to generate melting curves for both vehicle and Peptide-3 treated samples. The shift in the melting temperature (Tagg) indicates target engagement.[12]
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol is designed to quantify the binding affinity of Peptide-3 to Akt by measuring its ability to displace a fluorescently labeled tracer peptide.
-
Reagents and Materials:
-
Purified recombinant Akt protein.
-
A fluorescently labeled peptide tracer known to bind Akt.
-
Unlabeled Peptide-3.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Black, low-volume 384-well microplates.
-
-
Assay Setup:
-
Prepare a serial dilution of unlabeled Peptide-3 in assay buffer.
-
In the microplate, add a fixed concentration of the fluorescent tracer and a fixed concentration of Akt protein to each well.
-
Add the serially diluted Peptide-3 to the wells. Include controls with no competitor (maximum polarization) and no Akt protein (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[11]
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the Peptide-3 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Peptide-3 that displaces 50% of the fluorescent tracer.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of Peptide-3 for Akt.
-
Visualizations
Diagrams are provided to illustrate the experimental workflow for CETSA and the signaling pathway modulated by Peptide-3.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: PI3K/Akt signaling pathway with Peptide-3 inhibition.
Caption: Decision tree for selecting a target engagement method.
References
- 1. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. agilent.com [agilent.com]
- 6. Förster Resonant Energy Transfer (FRET) | Research groups | Imperial College London [imperial.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. annualreviews.org [annualreviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 15. An update of label-free protein target identification methods for natural active products [thno.org]
A Comparative Guide to SPSB2-iNOS Peptide Inhibitors and Alternative iNOS Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of peptide-based inhibitors targeting the SPSB2-iNOS interaction versus alternative small molecule inhibitors of inducible nitric oxide synthase (iNOS). The objective is to offer a clear, data-driven overview to inform research and development efforts in the pursuit of novel anti-inflammatory and immunomodulatory therapeutics. By modulating the SPSB2-iNOS pathway, researchers aim to prolong the activity of iNOS, a key enzyme in the innate immune response, which can be beneficial in combating certain infections and cancers.
Introduction to iNOS Regulation and Inhibition
Inducible nitric oxide synthase (iNOS) is a critical enzyme responsible for the production of large amounts of nitric oxide (NO), a key signaling molecule in the immune system. The overproduction of NO is implicated in the pathophysiology of various inflammatory diseases, making iNOS a significant therapeutic target.[1] One mechanism of iNOS regulation is through proteasomal degradation mediated by the SPRY domain-containing SOCS box protein 2 (SPSB2), which acts as an E3 ubiquitin ligase adaptor protein.[2] SPSB2 recognizes a specific motif on the N-terminus of iNOS, leading to its ubiquitination and subsequent degradation.[2][3]
Inhibiting the SPSB2-iNOS interaction presents a novel strategy to increase and prolong iNOS activity.[3] This guide will compare this emerging class of peptide inhibitors with traditional small molecule iNOS inhibitors that target the enzyme's active site or dimerization.
Comparative Analysis of Inhibitor Classes
This section details the structure-activity relationships and quantitative performance of SPSB2-iNOS peptide inhibitors and alternative iNOS inhibitors.
SPSB2-iNOS Peptide Inhibitors
These inhibitors are designed to mimic the "DINNN" motif of iNOS, thereby disrupting the interaction with the SPRY domain of SPSB2.[4] Research has focused on both linear and cyclic peptides to improve binding affinity, stability, and cell permeability.
Structure-Activity Relationship Summary:
-
Core Motif: The DINNN sequence is essential for binding to SPSB2. Alanine scanning has shown that the Asp, first Asn, and third Asn are critical for high-affinity binding.[4]
-
Flanking Residues: Residues flanking the DINNN motif can significantly enhance binding affinity, in some cases by up to 80-fold, even without making direct contact with SPSB2 in crystal structures.[4]
-
Cyclization: Cyclization of the peptide backbone, for instance, through lactam bridges or by incorporating residues like Arg-Gly-Asp (RGD), has been shown to improve binding affinity and stability.[5][6] Subtle changes in the cyclic peptide structure can lead to significant differences in binding affinity.[5] For example, the cyclic peptide cR7, cyclo(RGDINNN), demonstrated a ~6.5-fold higher binding affinity to SPSB2 compared to cR8, cyclo(RGDINNNV).[5][7]
-
Cell Penetration: To overcome the poor membrane permeability of these generally polar peptides, they have been conjugated to cell-penetrating peptides (CPPs), which has been shown to enhance cellular uptake and subsequent NO production in macrophages.[4]
Quantitative Data for SPSB2-iNOS Peptide Inhibitors:
| Inhibitor | Sequence/Structure | Target | Assay | Binding Affinity (Kd) | Reference(s) |
| iNOS peptide (19-31) | KEEKDINNNVKKT | SPSB2 SPRY | ITC | 13 nM | [1] |
| iNOS peptide | KEEKDINNNVKKT | SPSB2 SPRY | SPR | 0.8 ± 0.1 nM | |
| cR7 | cyclo(RGDINNN) | SPSB2 | SPR | (Not explicitly stated) | [5][7] |
| cR8 | cyclo(RGDINNNV) | SPSB2 | SPR | (Not explicitly stated) | [5] |
| cR9 | cyclo(RGDINNNVE) | SPSB2 | SPR | (Not explicitly stated) | [5][7] |
| CP1 | cystathionine analogue of Ac-c[CVDINNNC]-NH2 | SPSB2 | SPR | Low nanomolar | [8] |
| CP2 | lactam-bridge-cyclized peptide c[WDINNNbA] | SPSB2 | SPR | Low nanomolar | [8] |
Note: Explicit Kd values for cR7, cR8, and cR9 were not found in the provided search results, but their relative affinities were described.
Alternative iNOS Inhibitors
A diverse range of small molecules have been developed to inhibit iNOS activity through different mechanisms. These are broadly classified based on their chemical structure and mode of action.
These compounds are competitive inhibitors that mimic the natural substrate of iNOS, L-arginine, and bind to the enzyme's active site.[9][10]
Structure-Activity Relationship Summary:
-
Guanidinium (B1211019) Group: A key feature is a guanidine-like moiety that interacts with the substrate-binding site.[9][10]
-
Modifications: Modifications to the amino acid backbone and the guanidinium group have been extensively explored to enhance potency and selectivity for iNOS over other NOS isoforms (nNOS and eNOS).[11] For example, S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline have shown selectivity for nNOS but also inhibit iNOS.[12]
-
Selectivity: Achieving high selectivity for iNOS remains a significant challenge due to the high conservation of the active site among NOS isoforms.[13]
Quantitative Data for L-Arginine Analog iNOS Inhibitors:
| Inhibitor | Target | Assay | IC50 / Ki / Kd | Selectivity Profile | Reference(s) |
| L-NIL | iNOS | Radioligand Binding | Moderately iNOS-selective | Moderately iNOS-selective | [11] |
| Aminoguanidine | iNOS | Enzyme Assay | IC50 = 2.1 µM (mouse iNOS) | Moderately iNOS-selective | [11][14] |
| 1400W | iNOS | Radioligand Binding | High iNOS vs. eNOS selectivity | High iNOS vs. eNOS selectivity | [11] |
| S-Methyl-L-thiocitrulline (Me-TC) | iNOS | Enzyme Assay | Ki = 34 nM (human iNOS) | More potent for nNOS (Kd = 1.2 nM) | [12] |
| S-Ethyl-L-thiocitrulline (Et-TC) | iNOS | Enzyme Assay | Ki = 17 nM (human iNOS) | More potent for nNOS (Kd = 0.5 nM) | [12] |
| Nδ-methyl-L-arginine (δMA) | iNOS | Enzyme Assay | Ki = 1.4 mM | Weak, reversible inhibitor | [15] |
This class includes a wide variety of chemical scaffolds that inhibit iNOS activity, often by targeting the active site or by preventing enzyme dimerization.[16][17]
Structure-Activity Relationship Summary:
-
Nitrogen Heterocycles: Many potent inhibitors incorporate nitrogen-containing heterocyclic rings.[18] For example, quinolinone derivatives have been identified as potent iNOS dimerization inhibitors.[17]
-
Pharmacophore Models: QSAR studies have identified common pharmacophoric features for NOS inhibitors, including hydrogen bond donors and acceptors, hydrophobic groups, and positively charged moieties.[19][20]
-
Dimerization Inhibition: A newer strategy involves inhibiting the dimerization of iNOS monomers, which is essential for its catalytic activity.[16][21] This approach can offer a different selectivity profile compared to active site inhibitors.
Quantitative Data for Heterocyclic and Other Small Molecule iNOS Inhibitors:
| Inhibitor | Mechanism of Action | Target | Assay | IC50 / Ki | Reference(s) |
| FR038251 | iNOS Inhibition | iNOS | Enzyme Assay | IC50 = 1.7 µM | [14] |
| FR038470 | iNOS Inhibition | iNOS | Enzyme Assay | IC50 = 8.8 µM | [14] |
| FR191863 | iNOS Inhibition | iNOS | Enzyme Assay | IC50 = 1.9 µM | [14] |
| Andrographolide | iNOS Inhibition | iNOS | Docking | Ki = 2.17 nM | [22] |
| Compound 12 | Dimerization Inhibitor | iNOS | Enzyme Assay | Potent inhibitor | [17] |
| Compound 42 | Dimerization Inhibitor | iNOS | Enzyme Assay | Potent inhibitor | [17] |
| Chrysamide B | Dimerization Inhibitor | iNOS | Cell-based | IC50 = 0.082 µM | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Protein-Peptide Interaction
SPR is used to measure the binding kinetics and affinity between an immobilized ligand (e.g., SPSB2) and an analyte in solution (e.g., peptide inhibitor).[5]
-
Immobilization:
-
The purified SPSB2 protein is immobilized on a sensor chip (e.g., CM5) using amine coupling chemistry.[5]
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
SPSB2 in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active sites are blocked with ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of the peptide inhibitor, dissolved in running buffer (e.g., HBS-EP), are injected over the immobilized SPSB2 surface.[23]
-
The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte.[6]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[24][25]
-
Sample Preparation:
-
The SPSB2 protein and the peptide inhibitor are extensively dialyzed against the same buffer to minimize buffer mismatch effects.[26]
-
The concentrations of both protein and peptide are accurately determined.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is typically filled with the SPSB2 protein solution (e.g., 10-50 µM).[26]
-
The injection syringe is filled with the peptide inhibitor solution at a concentration 10-20 times higher than the protein in the cell.[27]
-
A series of small, sequential injections of the peptide are made into the protein solution.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of peptide to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine Kd, n, and ΔH.[26]
-
Cell-Based Nitric Oxide Production Assay (Griess Assay)
This colorimetric assay is used to quantify nitrite (B80452), a stable and water-soluble breakdown product of NO, in cell culture supernatants.[2][4]
-
Cell Culture and Treatment:
-
Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.[4]
-
Cells are pre-treated with various concentrations of the test inhibitor for a specified time.
-
iNOS expression and NO production are induced by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[4]
-
-
Griess Reaction:
-
After the stimulation period, the cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[2]
-
The reaction forms a colored azo compound, and the absorbance is measured at ~540 nm.
-
-
Data Analysis:
-
The nitrite concentration in the samples is determined by comparison to a sodium nitrite standard curve.
-
The inhibitory effect of the compounds on NO production is calculated.
-
iNOS Displacement Assay by Western Blot
This assay is used to determine if a peptide inhibitor can displace full-length iNOS from its interaction with SPSB2 in a cellular context.[5]
-
Cell Lysis and Co-immunoprecipitation:
-
Macrophage cells are stimulated to express iNOS.
-
The cells are lysed, and the lysate containing the iNOS-SPSB2 complex is incubated with beads coupled to an antibody against SPSB2 or a tagged version of SPSB2.
-
The beads are then incubated with increasing concentrations of the peptide inhibitor.
-
-
Western Blotting:
-
Data Analysis:
-
The intensity of the iNOS band is quantified to determine the extent to which the peptide inhibitor displaced iNOS from SPSB2. A decrease in the iNOS band intensity with increasing inhibitor concentration indicates successful displacement.
-
Visualizations
SPSB2-iNOS Signaling Pathway
Caption: The SPSB2-iNOS signaling pathway and points of therapeutic intervention.
Experimental Workflow for SPSB2-iNOS Peptide Inhibitor Screening
Caption: A typical experimental workflow for the screening and validation of SPSB2-iNOS peptide inhibitors.
Logical Relationship of SPSB2-iNOS Peptide Inhibitor SAR
Caption: Logical relationships in the structure-activity of SPSB2-iNOS peptide inhibitors.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: An Anchored Plasticity Approach for Selective Enzyme Inhibition | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 14. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-arginine analogs as alternate substrates for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity [mdpi.com]
- 17. Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medicinal Chemistry Insights in Neuronal Nitric Oxide Synthase Inhibitors Containing Nitrogen Heterocyclic Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 25. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 26. benchchem.com [benchchem.com]
- 27. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 28. resources.novusbio.com [resources.novusbio.com]
- 29. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
Unveiling Potency: A Comparative Guide to SPSB2-iNOS Cyclic Peptide Analogs
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the potency of various cyclic peptide analogs designed to inhibit the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). By disrupting this interaction, these analogs aim to prevent the proteasomal degradation of iNOS, thereby prolonging its activity and enhancing nitric oxide (NO) production, a key element in the innate immune response against pathogens.
This guide presents a consolidated overview of binding affinities for several prominent SPSB2-iNOS cyclic peptide analogs, detailed experimental protocols for the key assays used to determine their potency, and a visual representation of the targeted signaling pathway.
Data Presentation: Comparative Potency of SPSB2-iNOS Inhibitors
The following table summarizes the binding affinities (dissociation constant, Kd) of various cyclic peptide analogs and the parent linear peptide for the SPSB2 protein. A lower Kd value indicates a higher binding affinity and greater potency.
| Peptide Analog | Structure/Modification | Binding Affinity (Kd) to SPSB2 (nM) | Measurement Technique |
| Linear DINNN | Uncyclized parent peptide | 318 | Surface Plasmon Resonance (SPR) |
| CP0 | Disulfide-bridged cyclic peptide (Ac-c[CVDINNNC]-NH2) | 4.4 | Surface Plasmon Resonance (SPR) |
| CP1 | Thioether-bridged cyclic peptide | 31 | Surface Plasmon Resonance (SPR) |
| CP2 | Lactam-bridged cyclic peptide | 21 | Surface Plasmon Resonance (SPR) |
| CP3 | Hydrocarbon-linked pentapeptide | 7 | Surface Plasmon Resonance (SPR) |
| cR7 | RGD motif-containing cyclic peptide (cyclo(RGDINNN)) | 103 | Isothermal Titration Calorimetry (ITC) |
| cR8 | RGD motif-containing cyclic peptide (cyclo(RGDINNNV)) | 671 | Isothermal Titration Calorimetry (ITC) |
| cR9 | RGD motif-containing cyclic peptide (cyclo(RGDINNNVE)) | 308 | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data presentation table. These protocols are synthesized from established methods in the field of protein-peptide interaction analysis.
Surface Plasmon Resonance (SPR) Spectroscopy
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Objective: To determine the dissociation constant (Kd) of peptide analogs binding to immobilized SPSB2 protein.
Materials:
-
Biacore sensor chip (e.g., CM5)
-
Recombinant SPSB2 protein
-
Cyclic peptide analogs
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
SPSB2 Immobilization: The SPSB2 protein is immobilized on the surface of a sensor chip using standard amine coupling chemistry. This involves the activation of the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS, followed by the injection of the SPSB2 protein solution.
-
Peptide Injection: A series of concentrations of the cyclic peptide analog are prepared in running buffer and injected over the immobilized SPSB2 surface. A reference flow cell without immobilized SPSB2 is used to subtract non-specific binding.
-
Data Acquisition: The binding of the peptide to SPSB2 is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Objective: To determine the dissociation constant (Kd) of peptide analogs binding to SPSB2 in solution.
Materials:
-
Isothermal titration calorimeter
-
Recombinant SPSB2 protein
-
Cyclic peptide analogs
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation: The SPSB2 protein and the cyclic peptide analog are extensively dialyzed against the same buffer to minimize heat of dilution effects.
-
ITC Experiment: A solution of the cyclic peptide analog is placed in the injection syringe, and the SPSB2 protein solution is placed in the sample cell. The peptide solution is then titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the peptide to the protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction.
GST Pull-Down Assay for Competitive Binding
This assay is used to demonstrate that the cyclic peptide analogs can competitively inhibit the interaction between SPSB2 and full-length iNOS in a more complex biological milieu.
Objective: To assess the ability of cyclic peptide analogs to disrupt the SPSB2-iNOS interaction in cell lysates.
Materials:
-
GST-tagged SPSB2 protein
-
Glutathione-sepharose beads
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS and IFN-γ to induce iNOS expression
-
Lysis buffer
-
Wash buffer
-
Elution buffer (containing reduced glutathione)
-
Cyclic peptide analogs
-
Anti-iNOS and anti-GST antibodies for Western blotting
Procedure:
-
Preparation of Cell Lysates: Macrophage cells are stimulated with LPS and IFN-γ to induce the expression of iNOS. The cells are then lysed to obtain a total cell lysate containing iNOS.
-
Binding of GST-SPSB2 to Beads: The GST-tagged SPSB2 protein is incubated with glutathione-sepharose beads to immobilize the protein.
-
Competitive Binding: The iNOS-containing cell lysate is pre-incubated with various concentrations of the cyclic peptide analog before being added to the GST-SPSB2-bound beads. A control sample without any peptide inhibitor is also prepared.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads using a buffer containing a high concentration of reduced glutathione.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a membrane. The presence of iNOS and GST-SPSB2 is detected by Western blotting using specific antibodies. A decrease in the amount of iNOS pulled down in the presence of the peptide indicates competitive inhibition.
Mandatory Visualization
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing inhibitor potency.
Caption: The SPSB2-iNOS signaling pathway leading to iNOS degradation.
Caption: General experimental workflow for comparing peptide analog potency.
Safety Operating Guide
Proper Disposal Procedures for SPSB2-iNOS Inhibitory Cyclic Peptide-3
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Protocols
Proper handling is crucial to ensure personnel safety and maintain the integrity of the peptide. The primary risks associated with handling lyophilized peptides are inhalation and dermal or eye contact.
Personal Protective Equipment (PPE):
A tiered approach to PPE is recommended based on the quantity of the peptide being handled and the specific laboratory procedure.
| Tier | Quantity Handled | Required Personal Protective Equipment |
| 1 | Small quantities (milligrams) for routine solution preparation and use. | - Gloves: Nitrile or latex gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat. |
| 2 | Larger quantities (grams) or when generating aerosols (e.g., weighing, sonicating). | - Gloves: Nitrile or latex gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat.- Respiratory Protection: A NIOSH-approved N95 or higher-rated dust mask or respirator.[1] |
Handling Lyophilized Peptide:
-
Before use, allow the vial of lyophilized SPSB2-iNOS inhibitory cyclic peptide-3 to equilibrate to room temperature in a desiccator.[2] This prevents condensation, as peptides are often hygroscopic, and moisture can degrade the product.[2]
-
Weigh the required quantity rapidly in a well-ventilated area or under a fume hood, especially when handling larger amounts, to avoid creating dust.[1]
-
Reseal the container tightly after use, preferably under an inert gas like nitrogen, and store at recommended temperatures.[3]
Handling Peptide in Solution:
-
When reconstituting the peptide, use a sterile, appropriate solvent. To avoid aggregation, gentle swirling or inversion is preferred over vortexing.[1]
-
Handle all solutions containing the peptide in accordance with standard laboratory procedures for chemical solutions.
-
The shelf-life of peptides in solution is limited.[4] For storage, it is best to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Step-by-Step Disposal Procedures
Dispose of all this compound waste, both solid and liquid, in accordance with local, state, and federal regulations for chemical waste.[1]
1. Solid Waste Disposal:
-
Items to be disposed of:
-
Contaminated PPE (gloves, masks)
-
Weighing papers
-
Empty vials
-
-
Procedure:
-
Collect all solid waste in a designated, clearly labeled, and sealable waste container for "Chemical Waste."[1]
-
Ensure the container is kept closed when not in use.
-
Arrange for disposal through your institution's hazardous waste management program.
-
2. Liquid Waste Disposal:
-
Items to be disposed of:
-
Unused or expired this compound solutions.
-
Solvents used to rinse contaminated glassware.
-
-
Procedure:
-
Collect all liquid waste in a designated, sealed, and properly labeled waste container for "Hazardous Liquid Waste."[1]
-
The label should clearly identify the contents, including the peptide name and any solvents used.
-
Do not mix incompatible waste streams.
-
Arrange for disposal through your institution's hazardous waste management program.
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the key stages of handling and disposal for this compound.
Caption: Workflow for handling and disposal of this compound.
References
Personal protective equipment for handling SPSB2-iNOS inhibitory cyclic peptide-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of SPSB2-iNOS inhibitory cyclic peptide-3. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and fostering a secure laboratory environment. The following procedures are based on established best practices for handling potent, biologically active peptides in a research setting.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound in both lyophilized and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for all handling procedures to protect against splashes and airborne particles. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when handling the lyophilized powder or during initial reconstitution where splashing is a significant risk.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[1] Double-gloving is recommended for added protection, especially when handling concentrated solutions.[1] Gloves must be changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[1] |
| Respiratory Protection | Respirator/Dust Mask | A properly fitted respirator or dust mask is necessary when weighing or otherwise handling the lyophilized powder to prevent inhalation.[1] All handling of the powder should be conducted in a certified chemical fume hood or biological safety cabinet. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | This is the minimum attire for working in any laboratory where hazardous materials are present.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for both safety and maintaining the integrity of the peptide.
Receiving and Storage of Lyophilized Peptide
-
Inspection : Upon receipt, visually inspect the container for any damage or compromised seals.
-
Temperature Equilibration : Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.[2]
-
Long-Term Storage : For long-term storage, keep the lyophilized peptide at -20°C or colder, preferably -80°C, in a tightly sealed, light-protective, and desiccated container.[1]
Reconstitution and Handling of Peptide Solutions
-
Designated Area : Confine all handling of the peptide to a designated and clearly marked laboratory area.[3]
-
Ventilation : When handling the lyophilized powder, work in a chemical fume hood or a biological safety cabinet to minimize inhalation risk.[3]
-
Reconstitution :
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Add the appropriate solvent (as determined by the specific experimental protocol) slowly and carefully to the vial.
-
If necessary, sonication in a water bath can aid dissolution, but avoid excessive heat.[1]
-
-
Aliquoting and Storage of Solutions :
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[3][5] |
| Inhalation | Move the affected individual to fresh air immediately. Seek medical attention.[3][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5] |
| Spill | Evacuate the immediate area. For a small spill of a solution, absorb with an inert material and place it in a sealed container for disposal. For a large spill or a spill of the lyophilized powder, evacuate the laboratory and contact the appropriate emergency response team. A chemical spill kit should be readily accessible.[3] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Contaminated Materials : All disposable items that have come into contact with the peptide, such as pipette tips, gloves, vials, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Aqueous Waste : All aqueous solutions containing the peptide should be collected in a separate, clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.[2]
-
Disposal Method : Follow all local, state, and federal regulations for the disposal of chemical waste. A common method for peptide waste is incineration by a licensed hazardous waste disposal company.[5]
Signaling Pathway Context
This compound is designed to inhibit the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS).[6][7] Under normal physiological conditions, SPSB2 targets iNOS for proteasomal degradation, thus acting as a negative regulator of nitric oxide (NO) production. By inhibiting this interaction, the peptide is expected to prolong the cellular lifetime of iNOS, leading to increased NO levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
